4-Chlorocyclohexanone
Description
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Properties
IUPAC Name |
4-chlorocyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBAVJLZSWOEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chlorocyclohexanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₉ClO) is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive ketone and a synthetically adaptable chlorine atom on a cyclohexane scaffold, presents a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the core chemical properties of this compound, delving into its synthesis, conformational behavior, chemical reactivity, and spectroscopic profile. The narrative is grounded in established chemical principles and supported by experimental data, offering field-proven insights for professionals engaged in molecular design and synthesis.
Core Physicochemical and Structural Properties
This compound is a substituted cyclic ketone characterized by a chlorine atom at the C4 position.[1] This substitution pattern significantly influences the molecule's electronic environment and steric profile, which in turn dictates its reactivity and conformational preferences.
| Property | Value | Source |
| IUPAC Name | 4-chlorocyclohexan-1-one | PubChem[2] |
| CAS Number | 21299-26-3 | ChemicalBook[3], Stenutz[4] |
| Molecular Formula | C₆H₉ClO | PubChem[2] |
| Molecular Weight | 132.59 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Smolecule[1] |
| Boiling Point | ~173.38°C (rough estimate) | ChemicalBook[3] |
| Density | ~1.046 g/cm³ (rough estimate) | ChemicalBook[3] |
| Refractive Index | ~1.4867 (estimate) | ChemicalBook[3] |
| SMILES | C1CC(=O)CCC1Cl | PubChem[2] |
| InChIKey | BUBAVJLZSWOEBV-UHFFFAOYSA-N | Stenutz[4] |
Synthesis of this compound: A Protocol for Oxidation
While several methods exist for synthesizing this compound, including the direct chlorination of cyclohexanone, a common and reliable laboratory-scale method involves the oxidation of its precursor, 4-chlorocyclohexanol.[1][5] This transformation is a cornerstone reaction, converting the secondary alcohol into the target ketone.
Experimental Protocol: Oxidation of 4-Chlorocyclohexanol to this compound
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a widely used oxidizing agent for this type of transformation.[5]
Materials:
-
4-Chlorocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Dissolve 4-chlorocyclohexanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension while stirring vigorously.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[5]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[5]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Conformational Analysis: The Axial-Equatorial Equilibrium
The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain.[6] The presence of the chlorine substituent at the C4 position leads to a dynamic equilibrium between two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position.
The relative stability of these conformers is dictated by a balance of steric and electronic factors.[1] Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions. Computational analysis indicates that torsional strain is a significant contributor to the energy difference between the conformers of this compound.[1] The chair conformation with an equatorial chlorine substituent experiences less torsional strain due to a more favorable staggered arrangement of atoms.[1]
Chemical Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent.
Nucleophilic Substitution at C4
The chlorine atom serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.[1] This reaction is highly dependent on the conformation of the molecule.
-
Axial Chlorine: When the chlorine is in an axial position, the σ* (antibonding) orbital of the C-Cl bond is perfectly aligned for a backside attack by a nucleophile, facilitating a classic Sₙ2 reaction.[1] This orientation allows for optimal orbital overlap, leading to a lower activation energy for substitution.
-
Equatorial Chlorine: An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself.[1] Nucleophilic attack is therefore significantly slower and less favorable for this conformer.
Reactivity at the Carbonyl Group and Alpha-Positions
-
Reduction: The ketone functionality can be readily reduced to a secondary alcohol (4-chlorocyclohexanol) using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][7]
-
Enolate Formation: The hydrogen atoms on the carbons adjacent to the carbonyl group (α-positions C2 and C6) are acidic (pKa ~19-21 for cyclohexanone derivatives).[1] Treatment with a base leads to deprotonation and the formation of a nucleophilic enolate intermediate, which can then react with various electrophiles.[1]
-
Rearrangements: Under specific conditions, particularly with strong bases, this compound can undergo rearrangement reactions. The Favorskii rearrangement has been noted as a potential pathway for related halocyclohexanones.[8]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy Type | Key Features and Expected Observations |
| ¹³C NMR | Expect distinct signals for the four chemically non-equivalent carbons. The carbonyl carbon (C1) will be the most downfield (~200-210 ppm). The carbon bearing the chlorine (C4) will appear around 60-70 ppm, while the other methylene carbons (C2/C6 and C3/C5) will be further upfield.[2] |
| ¹H NMR | The spectrum will show complex multiplets for the methylene protons due to cis and trans coupling. Protons on C2/C6, being alpha to the carbonyl, will be the most deshielded of the methylene groups. The proton on C4 will also have a distinct chemical shift. |
| Mass Spectrometry (EI-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will also be observed.[2] |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of a cyclic ketone will be prominent around 1715-1725 cm⁻¹. A C-Cl stretching vibration can be expected in the fingerprint region (typically 600-800 cm⁻¹).[9] |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a valuable building block.[1] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, the ketone functionality is a key handle for creating spirocyclic systems, which are rigid three-dimensional structures of significant interest in drug design for their potential to improve potency and selectivity.[5] Its utility as a synthetic intermediate underscores the importance of understanding its chemical properties for the efficient development of novel therapeutic agents.[1][10]
Safety and Handling
While specific GHS and hazard data for this compound is not extensively published, related chlorinated ketones like 2-chlorocyclohexanone are classified as irritants that can cause skin and serious eye irritation, as well as potential respiratory irritation.[11]
General Precautions:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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- Mol-Instincts. (n.d.). 3-chlorocyclohexanone 21299-27-4 wiki.
- Dechema. (n.d.). System: this compound - DETHERM.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- SpectraBase. (n.d.). (E)-TRANS-4-TERT.-BUTYL-2-CHLOROCYCLOHEXANONE-OXIME.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Filo. (2025). Write a mechanism to account for the reaction: 4 chlorocyclohexanone + NaOH → cyclohex 2 enone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13203, 2-Chlorocyclohexanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13592, 4-Chlorocyclohexene.
- National Institute of Standards and Technology. (n.d.). 4-Chlorocyclohexanol in the NIST WebBook.
- ResearchGate. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394.
- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-chloro- in the NIST WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone.
- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
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4-Chlorocyclohexanone molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, where its three-dimensional structure profoundly influences reaction pathways and biological activity.[1] This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We dissect the delicate interplay of steric and electronic factors that govern the equilibrium between its axial and equatorial chair conformers. By integrating principles of stereochemistry with data from spectroscopic and computational studies, this document offers field-proven insights into predicting and verifying the molecule's preferred spatial arrangement, a critical consideration for rational molecular design and synthesis.
Introduction: The Significance of Cyclohexanone Conformation
The cyclohexane ring is a ubiquitous scaffold in organic chemistry. Its most stable arrangement is the "chair" conformation, which minimizes both angle strain and torsional strain by maintaining near-ideal tetrahedral bond angles.[2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (roughly parallel to the ring's plane).[2][3]
At room temperature, the cyclohexane ring undergoes a rapid "ring-flip," interconverting the two chair forms. This process causes any axial substituent to become equatorial, and vice versa.[2] For a substituted cyclohexane, the two chair conformers are often not equal in energy. The equilibrium will favor the conformer that places the substituent in the more stable position, which has critical implications for the molecule's reactivity and interactions.[3][4]
This compound presents a particularly interesting case. The presence of both a ketone functional group and a chlorine atom at the 4-position introduces competing electronic and steric effects that dictate the molecule's preferred shape.
The Axial-Equatorial Equilibrium in this compound
The central conformational question for this compound is the equilibrium between the two chair forms, one with the chlorine atom in an axial position and the other with it in an equatorial position. This equilibrium is governed by a balance of steric hindrance and through-space electronic interactions.
Caption: Conformational equilibrium of this compound.
Analysis of Competing Energetic Factors
The position of the equilibrium is determined by the Gibbs free energy difference (ΔG) between the two conformers. This difference is a sum of several contributing factors, primarily steric and electronic in nature.
Steric Effects: The A-Value
In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid steric clashes with the two axial hydrogens on the same side of the ring (at C-2 and C-6 relative to C-4).[4][5] These unfavorable interactions are known as 1,3-diaxial interactions.
The energetic cost of forcing a substituent into the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6] A larger A-value signifies a stronger preference for the equatorial position.[7]
For chlorine, the A-value is relatively small compared to alkyl groups. This is because the longer carbon-chlorine bond length places the chlorine atom further from the ring, mitigating the 1,3-diaxial interactions.[7][8]
| Substituent | A-Value (kcal/mol) | Reference |
| -Cl | ~0.53 | [8] |
| -Br | ~0.48 | [8] |
| -CH₃ | ~1.7 | [8] |
| -tBu | ~5.0 | [8] |
| Caption: Table 1: Comparative A-values for common substituents. |
Based on sterics alone, the A-value of ~0.53 kcal/mol predicts a modest preference for the equatorial conformer of this compound.
Electronic Effects: Dipole-Dipole Interactions
The analysis is incomplete without considering electronic effects. Both the carbon-chlorine (C-Cl) and carbon-oxygen (C=O) bonds are highly polar, creating significant bond dipoles. The interaction between these two dipoles through space can have a major impact on conformational stability.
-
In the equatorial conformer: The C-Cl and C=O dipoles are roughly parallel, leading to a strong electrostatic repulsion between the partially negative chlorine and oxygen atoms.
-
In the axial conformer: The C-Cl and C=O dipoles are oriented in a nearly anti-parallel fashion. This arrangement minimizes the electrostatic repulsion and is electronically more favorable.
Caption: Dominant dipole-dipole interactions in each conformer.
Computational studies on related haloketones confirm that such dipole-dipole interactions are a dominant factor.[9] For this compound, this strong electronic destabilization of the equatorial conformer counteracts, and may even outweigh, the steric preference predicted by the A-value. Further stabilization in the axial conformer can arise from favorable long-range orbital interactions between the oxygen lone pairs and the sigma-antibonding (σ*) orbital of the carbon-chlorine bond.[1]
Experimental Protocol: Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining conformational equilibria in solution. The key parameter is the vicinal coupling constant (³J) between protons, which is dependent on the dihedral angle between them (Karplus relationship). In cyclohexanes, the coupling constant between a proton and its axial neighbors (J_ax-ax) is much larger (~10-13 Hz) than the coupling to its equatorial neighbors (J_ax-eq or J_eq-eq, ~2-5 Hz).
By measuring the width of the signal for the proton at C-4 (the one attached to chlorine), one can determine the relative populations of the axial and equatorial conformers.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve an accurately weighed sample (~10-20 mg) of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure adequate signal-to-noise by adjusting the number of scans. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Spectral Analysis:
-
Identify the multiplet corresponding to the C-4 proton (H-4). This signal will be shifted downfield due to the deshielding effect of the attached chlorine atom (typically around δ 4.0-4.5 ppm).
-
Measure the width of the H-4 multiplet at half-height (W₁/₂). The width is the sum of the coupling constants.
-
For the axial conformer: H-4 is equatorial. It has two axial neighbors and two equatorial neighbors. The expected signal is a narrow multiplet (W₁/₂ ≈ 2 * J_eq-ax + 2 * J_eq-eq ≈ 10-14 Hz).
-
For the equatorial conformer: H-4 is axial. It has two axial neighbors and two equatorial neighbors. The expected signal is a wide multiplet (W₁/₂ ≈ 2 * J_ax-ax + 2 * J_ax-eq ≈ 24-32 Hz).
-
-
Calculation of Equilibrium Constant:
-
The observed signal width (W_obs) is a population-weighted average of the widths for the pure axial (W_ax) and pure equatorial (W_eq) conformers.
-
Let X_ax be the mole fraction of the axial conformer.
-
W_obs = (X_ax * W_ax) + ((1 - X_ax) * W_eq)
-
Rearrange to solve for X_ax: X_ax = (W_obs - W_eq) / (W_ax - W_eq)
-
The equilibrium constant K = [Axial] / [Equatorial] = X_ax / (1 - X_ax).
-
The Gibbs free energy difference can then be calculated: ΔG = -RT ln(K).
-
Caption: Experimental workflow for conformational analysis.
Implications for Reactivity and Drug Development
Understanding the conformational preference of this compound is not merely an academic exercise; it has profound practical consequences.
-
Chemical Reactivity: The orientation of the C-Cl bond dictates its accessibility to nucleophiles. An axial chlorine presents a more sterically accessible anti-bonding orbital (σ*) for backside nucleophilic attack (Sₙ2 reaction), potentially leading to faster reaction rates compared to the more hindered equatorial position.[1]
-
Stereoselectivity: In reduction reactions of the carbonyl group (e.g., with sodium borohydride), the trajectory of the incoming hydride is influenced by the steric and electronic environment. The conformation of the remote chlorine substituent can influence the facial selectivity of the attack, leading to different ratios of cis- and trans-4-chlorocyclohexanol products.[1][10]
-
Drug Design: When this compound is used as a building block, its inherent conformational biases are transmitted to the final product. For a drug molecule to bind effectively to a biological target like an enzyme or receptor, it must adopt a specific three-dimensional shape (a pharmacophore). Knowing that the chlorocyclohexane moiety prefers a certain conformation allows medicinal chemists to design molecules with a higher probability of adopting the desired bioactive shape, improving binding affinity and efficacy.[1]
Conclusion
The molecular structure of this compound is a textbook example of how subtle energetic factors govern molecular shape. While simple steric models (A-values) predict a preference for the equatorial conformer, a deeper analysis reveals that repulsive dipole-dipole interactions between the carbonyl and chloro-substituent often favor the axial conformer. This balance can be finely tuned by factors like solvent polarity. For professionals in chemical synthesis and drug development, a thorough understanding of these conformational principles is essential for controlling reaction outcomes and designing molecules with optimized biological function. The use of robust analytical techniques like NMR spectroscopy, complemented by computational modeling, provides the necessary tools to probe and predict these critical structural features.
References
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- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1494-1498.
- University of Calgary. (n.d.). Ch25: Anomeric effect.
- Wikipedia. (n.d.). A value.
- YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE.
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- Tjaden, E. B., Schwiebert, K. E., & Stryker, J. M. (1991). Strong Organometallic “Anomeric” Effects. Long-Range Stereoelectronic Control of Cyclohexanone Conformation via a Transannular Metallacyclobutane Interaction. Journal of the American Chemical Society, 113(26), 9878-9880.
- Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes.
- Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios.
- Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane.
- Reusch, W. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
- Proprep. (n.d.). How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents?.
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
- Reaction Chemistry & Engineering. (2018). Experimental and computational investigations of C–H activation of cyclohexane by ozone in liquid CO2.
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An In-depth Technical Guide to the Synthesis of 4-Chlorocyclohexanone from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chlorocyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the primary synthetic strategies, with a focus on the direct chlorination of cyclohexanone. It elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters for controlling regioselectivity. Furthermore, this guide explores alternative synthetic routes and presents a consolidated summary of key quantitative and spectroscopic data for the target compound, offering a vital resource for researchers engaged in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the production of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, featuring a reactive ketone and a chlorine atom on a cyclohexane scaffold, allows for a diverse range of chemical transformations. The chlorine atom at the 4-position, in particular, influences the molecule's reactivity and imparts specific biological activities to its derivatives.[1] The development of efficient and selective methods for the synthesis of this compound is, therefore, a topic of significant interest in medicinal and process chemistry.
Core Synthesis Strategy: Direct Chlorination of Cyclohexanone
The most direct approach to this compound is the chlorination of cyclohexanone. This method, while conceptually straightforward, presents a significant challenge in controlling the regioselectivity of the chlorination. The primary competition is the formation of the thermodynamically favored α-chloro isomer, 2-chlorocyclohexanone. Achieving a high yield of the desired γ-isomer, this compound, necessitates a careful selection of chlorinating agents and reaction conditions that favor a different reaction mechanism over the typical acid- or base-catalyzed enolization pathway.
Mechanistic Considerations: Navigating the Path to 4-Chlorination
The chlorination of cyclohexanone can proceed through two primary mechanistic pathways:
-
Electrophilic Attack on the Enol/Enolate: Under acidic or basic conditions, cyclohexanone readily forms an enol or enolate intermediate. This electron-rich double bond then undergoes electrophilic attack by a chlorinating agent. This pathway overwhelmingly favors the formation of the α-substituted product, 2-chlorocyclohexanone, due to the higher electron density at the α-carbon.
-
Free Radical Chlorination: In contrast, a free radical mechanism can lead to chlorination at various positions on the cyclohexane ring. This pathway is typically initiated by light or a radical initiator and involves the abstraction of a hydrogen atom by a chlorine radical to form a cyclohexyl radical. This radical then reacts with a chlorine source to yield the chlorinated product. The regioselectivity of free radical halogenation is influenced by the stability of the resulting radical and steric factors. While less selective than ionic mechanisms, under specific conditions, it can be guided to favor substitution at the γ-position.
To achieve the synthesis of this compound, reaction conditions must be tailored to promote a free radical pathway while suppressing the competing enol/enolate pathway. This often involves the use of non-polar solvents and the exclusion of strong acids or bases.
Experimental Protocols
While a definitive, high-yield, one-step protocol for the direct synthesis of this compound from cyclohexanone is not widely documented in readily available literature, the following sections outline plausible experimental approaches based on established principles of organic chemistry. It is crucial to note that these protocols may require optimization for specific laboratory conditions.
Protocol 1: Photochemical Chlorination in a Non-polar Solvent
This protocol aims to favor a free radical pathway through the use of UV light for initiation and a non-polar solvent to disfavor enol formation.
Materials:
-
Cyclohexanone
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer
-
UV lamp (e.g., mercury vapor lamp)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve cyclohexanone in a non-polar solvent like carbon tetrachloride.
-
Initiate gentle reflux and irradiate the reaction mixture with a UV lamp.
-
Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to isolate this compound.
Causality Behind Experimental Choices:
-
UV Light: Provides the energy for the homolytic cleavage of the Cl-Cl bond, initiating the free radical chain reaction.
-
Non-polar Solvent: Disfavors the formation of the enol intermediate, thus suppressing the competing ionic pathway that leads to 2-chlorocyclohexanone.
-
Washing Steps: The sodium bicarbonate wash neutralizes any acidic byproducts (like HCl), the water wash removes any remaining salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Vacuum Distillation: Allows for the purification of the product at a lower temperature, preventing potential decomposition.
Alternative Chlorinating Agents
For better control and safety, alternative chlorinating agents can be employed:
-
Sulfuryl Chloride (SO₂Cl₂): Can be used as a source of chlorine radicals, often in the presence of a radical initiator like AIBN.
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle chlorinating agent that can participate in free radical reactions under the right conditions.
Quantitative Data and Spectroscopic Analysis
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [2] |
| Molecular Weight | 132.59 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | (No specific data found for direct synthesis) | |
| Yield | (Highly dependent on reaction conditions and requires optimization) |
Spectroscopic Data:
-
¹³C NMR: Data for this compound is available in the literature.[2]
-
Mass Spectrometry: GC-MS data is available for this compound.[2]
Alternative Synthetic Routes
Given the challenges in controlling the regioselectivity of direct chlorination, alternative multi-step synthetic routes are often considered for a more reliable synthesis of this compound.
Oxidation of 4-Chlorocyclohexanol
A common and often more selective method involves the oxidation of 4-chlorocyclohexanol. This precursor can be synthesized from cyclohexanol or other starting materials.
Workflow for Oxidation of 4-Chlorocyclohexanol:
Sources
Synthesis of 4-Chlorocyclohexanone via oxidation of 4-chlorocyclohexanol
An In-Depth Technical Guide to the Synthesis of 4-Chlorocyclohexanone via Oxidation of 4-Chlorocyclohexanol
This guide provides a comprehensive technical exploration into the synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The bifunctional nature of this molecule, featuring both a ketone and a chloro group, makes it a versatile building block for more complex chemical entities.[1] We will delve into the core of its synthesis: the oxidation of its precursor, 4-chlorocyclohexanol.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the causality behind experimental choices, ensuring a deep, applicable understanding of the synthetic process. We will critically evaluate two primary, field-proven oxidation strategies: a modern, environmentally conscious approach using sodium hypochlorite and a classic, highly selective method employing Pyridinium Chlorochromate (PCC).
Strategic Decision-Making: The Choice of Oxidant
The selection of an oxidizing agent is a critical decision point that dictates the efficiency, environmental impact, cost, and safety profile of the synthesis. For the conversion of a secondary alcohol like 4-chlorocyclohexanol to its corresponding ketone, the primary goal is to achieve high conversion without side reactions.
| Feature | Hypochlorite ("Bleach") Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Primary Reagents | Sodium Hypochlorite (NaOCl), Acetic Acid (CH₃COOH) | Pyridinium Chlorochromate ([C₅H₅NH][CrO₃Cl]) |
| Environmental Impact | Favorable: Byproducts are primarily sodium chloride and water.[3] | Unfavorable: Generates toxic chromium waste (Cr(VI) is a known carcinogen), posing significant disposal challenges.[4] |
| Cost | Low: Reagents are inexpensive and widely available commercial chemicals.[3] | High: PCC is a specialty reagent with higher associated costs. |
| Selectivity | Good: Effective for oxidizing secondary alcohols to ketones.[3] | Excellent: A mild, highly selective reagent that reliably oxidizes secondary alcohols to ketones without side reactions.[5][6][7] |
| Safety Concerns | Moderate: Reaction can be exothermic; mixing bleach and acid evolves chlorine gas.[8] | High: PCC is a toxic and carcinogenic Cr(VI) compound requiring specialized handling. |
Method 1: Hypochlorite Oxidation: The Environmentally Benign Pathway
This method represents a "green chemistry" approach, leveraging common household bleach as the terminal oxidant. It is cost-effective and avoids the use of heavy metals, making it an attractive option for large-scale synthesis and academic laboratories.[3][4]
Principle and Mechanism
The active oxidizing agent, hypochlorous acid (HOCl), is generated in situ through the reaction of sodium hypochlorite with a proton source, typically acetic acid.[8][9][10][11] The reaction proceeds through a well-understood mechanism involving nucleophilic attack and elimination.
The mechanistic steps are as follows:
-
Generation of Oxidant: Acetic acid protonates sodium hypochlorite to form hypochlorous acid.
-
Alcohol Activation: The oxygen of the 4-chlorocyclohexanol hydroxyl group attacks the electrophilic chlorine of hypochlorous acid.
-
Elimination: A base (water or acetate) removes the proton from the carbon bearing the hydroxyl group. This facilitates an E2-like elimination, forming the carbon-oxygen double bond of the ketone, with water and a chloride ion as leaving groups.[9][11]
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An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocyclohexanone is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane ring with both a ketone group and a chlorine atom, provides two reactive centers for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety and handling procedures, and its critical role as a building block in the development of complex pharmaceutical agents, particularly spirocyclic compounds.
Core Identifiers and Chemical Structure
This compound is systematically known as 4-chlorocyclohexan-1-one.[1] Its unique structure is the foundation of its reactivity and utility in synthetic chemistry.
dot graph 4_Chlorocyclohexanone_Structure { layout=neato; node [shape=plaintext]; "node1" [label=""]; "node2" [label=""]; "node3" [label=""]; "node4" [label="Cl"]; "node5" [label=""]; "node6" [label="O"]; "node1" -- "node2"; "node2" -- "node3"; "node3" -- "node4"; "node4" -- "node5"; "node5" -- "node1"; "node3" -- "node6" [len=0.5]; } .
Chemical Structure of this compound
A comprehensive list of its identifiers is provided in the table below for easy reference and accurate tracking in research and manufacturing.
| Identifier | Value | Source(s) |
| CAS Number | 21299-26-3 | [2][3][4] |
| IUPAC Name | 4-chlorocyclohexan-1-one | [1] |
| Molecular Formula | C₆H₉ClO | [2][5] |
| Molecular Weight | 132.59 g/mol | [2] |
| Canonical SMILES | C1CC(=O)CCC1Cl | [1] |
| InChI | InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | [1] |
| InChIKey | BUBAVJLZSWOEBV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic odor.[6] Its physical and chemical properties are crucial for designing reaction conditions and for safe handling and storage.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~173.38 °C (rough estimate) | [3] |
| Density | ~1.0461 g/cm³ (rough estimate) | [3] |
| Refractive Index | ~1.4867 (estimate) | [3] |
| Solubility | Slightly soluble in chloroform, dichloromethane, and ethanol. | |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| XLogP3-AA | 1.1 | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two common and illustrative methods are detailed below.
Method 1: Oxidation of 4-Chlorocyclohexanol
A primary and widely used laboratory-scale synthesis involves the oxidation of 4-chlorocyclohexanol.[7] This method is valued for its straightforward approach. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation, chosen for its selectivity in converting secondary alcohols to ketones without over-oxidation.
Reaction Workflow:
Oxidation of 4-Chlorocyclohexanol to this compound
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorocyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).[7]
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) or another suitable oxidizing agent like Dess-Martin periodinane.[7]
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica gel if necessary.[7]
Method 2: Direct Chlorination of Cyclohexanone
Another approach is the direct chlorination of cyclohexanone.[6] This method can be effective but requires careful control to achieve the desired regioselectivity and to avoid polychlorination. The reaction proceeds via an enol or enolate intermediate, followed by electrophilic attack by the chlorinating agent.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet, place cyclohexanone and water.[8]
-
Chlorination: Cool the flask in an ice bath and bubble chlorine gas through the stirred mixture.[8] The reaction temperature should be monitored to control the formation of byproducts.
-
Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water and brine.[8]
-
Purification: The solvent is removed, and the crude product is purified by vacuum distillation.[8]
Applications in Drug Discovery and Development
This compound's bifunctional nature makes it a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications.[6][9] Its ketone functionality allows for the construction of spirocyclic systems, which are of significant interest in drug design due to their rigid three-dimensional structures that can lead to improved potency and selectivity.[7][10][11]
Synthesis of Spirocyclic Scaffolds
Spirocycles are prevalent motifs in many approved drugs.[7][8][12] The ketone in this compound provides a synthetic handle for creating these structures. For example, it can be used in the synthesis of spiro-oxazolidinones, a privileged scaffold in medicinal chemistry.[7]
Illustrative Protocol for Spiro-oxazolidinone Synthesis:
-
Ketimine Formation: React this compound with an amino alcohol in toluene with a catalytic amount of p-toluenesulfonic acid, removing water with a Dean-Stark trap.[7]
-
Cyclization: The intermediate ketimine is then reacted with an agent like triphosgene to form the spiro-oxazolidinone ring system.[7]
While specific examples of marketed drugs directly using this compound as a starting material are not prominently disclosed in publicly available literature, its analogous fluorinated counterpart, 4-fluorocyclohexanone, is a known intermediate in the synthesis of various pharmaceutical compounds.[13] The chemical principles and synthetic strategies are often transferable within halogenated cyclohexanones, highlighting the importance of this compound as a versatile building block for creating libraries of compounds for drug discovery programs.[7]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9]
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reaction pathways is essential for its effective and safe utilization in the development of novel and complex molecules, including potentially life-saving pharmaceuticals. The continued exploration of its synthetic utility is likely to lead to new discoveries in medicinal chemistry.
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An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Reactivity, and Applications
This technical guide offers a comprehensive exploration of 4-chlorocyclohexanone, a pivotal bifunctional molecule in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a reactive ketone and a modifiable halogenated carbon center, renders it an exceptionally versatile building block for constructing complex molecular frameworks. This document provides an in-depth analysis of its physical and chemical characteristics, reactivity profiles, and established applications, enriched with field-proven insights and detailed experimental protocols for the discerning researcher.
Molecular Architecture and Physicochemical Properties
This compound is a cyclic ketone bearing a chlorine atom at the C-4 position. This substitution pattern gives rise to a dynamic conformational isomerism, primarily existing as two rapidly interconverting chair conformations. The axial and equatorial positioning of the chlorine atom is governed by a delicate balance of steric and electronic factors, which in turn influences its reactivity.
A summary of its fundamental physical and chemical properties is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉ClO | [1][2][3][4][5] |
| Molecular Weight | 132.59 g/mol | [1][2][3][4][5] |
| CAS Number | 21299-26-3 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~173.38 °C (rough estimate) | [3][6] |
| Density | ~1.0461 g/cm³ (rough estimate) | [3][6] |
| Solubility | Soluble in common organic solvents. | |
| Refractive Index | ~1.4867 (estimate) | [3][6] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Profile
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton at C-4, deshielded by the adjacent chlorine atom, would appear as a multiplet at a lower field.
-
¹³C NMR: The carbon NMR spectrum provides key diagnostic signals. The carbonyl carbon (C=O) typically resonates in the downfield region around 208 ppm. The carbon atom attached to the chlorine (C-Cl) appears at approximately 60 ppm, while the other methylene carbons of the ring are found in the upfield region.
Infrared (IR) Spectroscopy
The infrared spectrum is characterized by a strong, sharp absorption band around 1720 cm⁻¹, indicative of the carbonyl (C=O) stretching vibration. The C-Cl stretching frequency is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the ketone and the alkyl chloride.
Reactions at the Carbonyl Group
The electrophilic carbonyl carbon is a prime target for nucleophilic attack, enabling a variety of transformations.
-
Reduction to 4-Chlorocyclohexanol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-chlorocyclohexanol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions, yielding a mixture of cis and trans isomers.[1] The use of cerium(III) chloride with NaBH₄ has been shown to favor the formation of the trans-cyclohexanol through axial delivery of the hydride.[7]
-
Wittig Reaction: The Wittig reaction provides a classic and reliable method for converting the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) allows for the synthesis of various 4-chloro-1-alkylidenecyclohexanes.
Reactions at the C-4 Position
The chlorine atom at the C-4 position serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functionalities at the C-4 position.[1] The reaction proceeds with inversion of stereochemistry at the C-4 center.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to afford cyclohex-3-en-1-one. The regioselectivity of this reaction is dictated by the orientation of the C-H and C-Cl bonds.
The interplay of these reaction pathways is illustrated in the following diagram:
Figure 1: Key reaction pathways of this compound.
Synthetic Protocols
The preparation of this compound is most commonly achieved through the chlorination of cyclohexanone.
Experimental Protocol: Chlorination of Cyclohexanone
Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures.
Materials:
-
Cyclohexanone
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Water or an appropriate solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask with a gas inlet tube, mechanical stirrer, and gas outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a gas outlet connected to a trap, place cyclohexanone and water.
-
Cool the flask in an ice bath and begin vigorous stirring.
-
Bubble chlorine gas through the mixture at a controlled rate.[8]
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
Upon completion, stop the chlorine flow and allow the mixture to settle.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Figure 2: Synthesis of this compound.
Applications in Pharmaceutical and Agrochemical Synthesis
The unique bifunctionality of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.
-
Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its derivatives are utilized in the creation of antihistamines.[9] The ketone functionality allows for the construction of spirocyclic systems, which are of significant interest in drug design.[10]
-
Agrochemical Development: The compound is also explored for its potential use in the development of new agrochemicals due to its inherent biological activity.[1]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[12][13]
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of complex molecules with significant biological and pharmaceutical relevance. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to harness the full synthetic potential of this versatile building block.
References
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stereoisomers of 4-Chlorocyclohexanone
Abstract
This compound is a versatile bifunctional molecule widely utilized as a synthetic intermediate in medicinal chemistry and materials science.[1] Its utility is profoundly influenced by its stereochemistry, which dictates conformational preferences, spectroscopic signatures, and chemical reactivity. This technical guide provides an in-depth exploration of the stereoisomers of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource covering conformational analysis, experimental separation, spectroscopic characterization, and reactivity. The principles and protocols discussed herein are designed to be self-validating, grounding theoretical concepts in practical, field-proven methodologies.
Foundational Stereochemistry and Nomenclature
This compound (C₆H₉ClO) possesses a chiral center at the C-4 position, giving rise to geometric isomerism due to the cyclic nature of the molecule.[2] The two stereoisomers are designated based on the relative orientation of the chlorine atom to a reference plane of the cyclohexane ring.
-
cis-4-Chlorocyclohexanone: The chlorine atom and a reference point (typically the carbonyl oxygen's implicit orientation) are on the same side of the ring.
-
trans-4-Chlorocyclohexanone: The chlorine atom and the reference point are on opposite sides of the ring.
This geometric distinction is fundamental, as it directly impacts the three-dimensional shape and, consequently, the chemical and physical properties of each isomer.
Conformational Analysis: The Chair Equilibrium
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[3] In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[4][5][6] These two chair conformations can interconvert via a "ring flip."[7]
The stability of a substituted cyclohexane is governed by the steric strain experienced by the substituent. Equatorial positions are generally more stable for substituents than axial positions because axial substituents experience unfavorable steric interactions with other axial atoms on the same side of the ring, known as 1,3-diaxial interactions.[3]
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8] For chlorine, the A-value is approximately 0.61 kcal/mol, indicating a moderate preference for the equatorial position.[9]
For this compound, the analysis is slightly more complex due to the presence of the sp²-hybridized carbonyl carbon and electronic factors. However, the steric principles remain dominant.
-
trans Isomer: The more stable conformer has the chlorine atom in the equatorial position to avoid 1,3-diaxial strain. The ring flip would place the chlorine in the higher-energy axial position.
-
cis Isomer: The situation is similar, with the equatorial conformer being favored over the axial one.
The interplay of torsional strain, steric hindrance, and electronic factors ultimately determines the precise energy difference and equilibrium distribution between the axial and equatorial conformers for each isomer.[1]
Caption: Conformational equilibrium in cis and trans isomers.
Experimental Workflow: Synthesis and Isomer Separation
The synthesis of this compound is typically achieved through the direct chlorination of cyclohexanone, a process that often yields a mixture of stereoisomers.[1] The separation of these isomers is crucial for studying their individual properties and for stereospecific downstream applications. Column chromatography is the standard and most reliable method for this separation.
Protocol: Separation of cis and trans this compound via Column Chromatography
This protocol is a self-validating system designed for high-resolution separation. The causality behind the choice of a non-polar to moderately polar solvent system is to exploit subtle differences in the polarity of the isomers, allowing for differential elution from the silica gel stationary phase.
1. Materials and Reagents:
- Crude this compound mixture
- Silica gel (60 Å, 230-400 mesh)
- Mobile Phase Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC Visualization: Potassium permanganate (KMnO₄) stain or UV lamp
- Standard laboratory glassware (column, flasks, etc.)
2. Procedure:
Spectroscopic Characterization: Distinguishing the Isomers
NMR and IR spectroscopy are indispensable tools for the unambiguous identification and characterization of the separated isomers. The key distinguishing features arise from the different chemical environments of the nuclei in the axial versus equatorial positions.
| Spectroscopic Parameter | trans Isomer (Equatorial Cl) | cis Isomer (Equatorial Cl) | Rationale for Distinction |
| ¹H NMR: H-4 Signal | Multiplet, appears as a narrow signal. | Multiplet, appears as a broad signal. | The H-4 proton is axial in the major conformer of the trans isomer, leading to large axial-axial couplings with H-3/H-5 protons. In the cis isomer, H-4 is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings. |
| ¹³C NMR: C-4 Shift | ~60-65 ppm | ~60-65 ppm | Chemical shifts are similar, but subtle differences may be observed. The primary utility of ¹³C NMR is confirming the number of unique carbons.[2] |
| ¹³C NMR: C-2/C-6 Shift | ~40-45 ppm | ~40-45 ppm | The γ-gauche effect from an axial chlorine would shield adjacent carbons. Since the equatorial conformer is favored for both, this effect is minimal, but slight differences may exist due to the equilibrium. |
| IR: C=O Stretch | ~1720-1730 cm⁻¹ | ~1720-1730 cm⁻¹ | The C=O stretching frequency is prominent but generally not a reliable primary tool for distinguishing these specific stereoisomers. |
Note: Precise chemical shifts are solvent-dependent. The values provided are typical ranges.
Reactivity and Synthetic Applications
The stereochemical orientation of the C-Cl bond is a critical determinant of reactivity, particularly in nucleophilic substitution reactions.
-
Reactivity Principle: An axial leaving group is generally more reactive towards Sₙ2-type reactions. This is because the axial position allows for optimal anti-periplanar alignment of the nucleophile's attacking orbital with the C-Cl σ* antibonding orbital, facilitating backside attack.[1]
-
Implication for this compound: Although the equatorial conformer is thermodynamically more stable for both isomers, it must first ring-flip to the axial conformer to undergo a classic Sₙ2 reaction. The energy barrier for this ring flip becomes part of the overall activation energy for the substitution. Therefore, reactions proceeding through an axial-attack mechanism may be slower than anticipated based solely on C-Cl bond strength.
This compound serves as a valuable precursor in synthetic chemistry.[1] Its ketone and chloro functionalities can be manipulated to introduce diverse functional groups, making it a key building block for synthesizing more complex molecules, including pharmaceutical agents and agrochemicals.[1] For instance, reduction of the ketone yields 4-chlorocyclohexanol, another important bifunctional intermediate.[10]
Caption: Reaction pathway for nucleophilic substitution.
Conclusion
A thorough understanding of the stereoisomers of this compound is paramount for its effective use in research and development. The subtle yet significant differences in conformational stability between the cis and trans isomers translate into distinct spectroscopic signatures and altered chemical reactivity. The protocols and principles outlined in this guide provide a robust framework for the separation, characterization, and strategic application of these important chemical building blocks, enabling researchers to make informed, data-driven decisions in their synthetic endeavors.
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The Strategic Utility of 4-Chlorocyclohexanone in Modern Medicinal Chemistry: A Technical Guide
Introduction: Beyond a Simple Halogenated Ketone
In the landscape of synthetic organic chemistry, certain building blocks distinguish themselves through a combination of versatile reactivity, accessibility, and the ability to impart desirable structural motifs to target molecules. 4-Chlorocyclohexanone, a bifunctional cyclic ketone, is one such scaffold that has emerged as a valuable asset in the medicinal chemist's toolbox. Its strategic importance lies in the orthogonal reactivity of its ketone and chloro-substituent, which allows for the sequential or tandem construction of complex molecular architectures, including spirocyclic and heterocyclic systems prevalent in numerous approved pharmaceuticals.[1][2]
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations with mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by two key functional groups: the carbonyl group and the carbon-chlorine bond at the 4-position. The interplay between these two groups, governed by stereoelectronic effects, dictates the molecule's reactivity profile.
The Ketone Moiety: A Hub for Carbonyl Chemistry
The carbonyl group serves as a primary site for a wide array of classical ketone reactions, including:
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium species. This reaction is fundamental in the construction of tertiary alcohols, a common feature in many drug molecules.
-
Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, 4-chlorocyclohexanol, using hydride reagents like sodium borohydride. The stereochemical outcome of this reduction is influenced by the steric environment and the trajectory of hydride attack (axial vs. equatorial).[1]
-
Imine/Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively. These intermediates are pivotal in the synthesis of nitrogen-containing heterocycles.[3]
The Chloro Substituent: A Locus for Nucleophilic Substitution
The chlorine atom at the 4-position is a good leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including amines, thiols, and azides, thereby expanding the chemical space accessible from this starting material. The reactivity of the C-Cl bond is somewhat modulated by the electron-withdrawing nature of the distal carbonyl group.[2] While less reactive than its bromo-analog, this compound offers a balance of stability and reactivity that is often advantageous in multi-step syntheses.[4][5]
Application in the Synthesis of Approved Pharmaceuticals: A Case Study of Tramadol
A compelling example of the utility of cyclohexanone derivatives in the synthesis of blockbuster drugs is the analgesic Tramadol. While many reported syntheses of Tramadol start from cyclohexanone itself, a strategic modification utilizing this compound as the starting material offers a clear and efficient pathway to a key intermediate.
Synthesis of the Key Intermediate: 2-(Dimethylaminomethyl)cyclohexanone
The first step in this synthetic route is the conversion of this compound to 2-(dimethylaminomethyl)cyclohexanone, a crucial precursor for Tramadol. This transformation can be envisioned in two conceptual steps: nucleophilic substitution of the chlorine with dimethylamine, followed by a base-catalyzed rearrangement of the resulting 4-(dimethylamino)cyclohexanone to the thermodynamically more stable 2-substituted isomer. A more direct approach, however, involves the direct synthesis of the 2-substituted product from cyclohexanone via a Mannich reaction, which is the industrially preferred method.[6][7][8] For the purpose of illustrating the utility of this compound, we will focus on its conversion to the Tramadol core structure.
The initial substitution product, 4-(dimethylamino)cyclohexanone, can be synthesized from this compound.
Experimental Protocol: Synthesis of 4-(Dimethylamino)cyclohexanone from this compound
-
Materials:
-
This compound (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 2.5 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and the dimethylamine solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-(dimethylamino)cyclohexanone.
-
This intermediate can then be isomerized or, more practically, the desired 2-substituted isomer is synthesized directly. The subsequent Grignard reaction with 3-methoxyphenylmagnesium bromide yields Tramadol.[2][4][9]
Case Study: Synthesis of Tramadol
The synthesis of Tramadol from 2-(dimethylaminomethyl)cyclohexanone is a well-established process.[6][7][8]
Experimental Protocol: Synthesis of (±)-Tramadol
-
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
3-Bromoanisole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
2-(Dimethylaminomethyl)cyclohexanone (0.9 eq)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings and a crystal of iodine under an inert atmosphere. Add a small amount of a solution of 3-bromoanisole in anhydrous THF to initiate the reaction. Once the reaction begins, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-(dimethylaminomethyl)cyclohexanone in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Tramadol.
-
The crude product can be purified by crystallization of its hydrochloride salt.
-
Quantitative Data for Tramadol Synthesis
| Step | Reactants | Product | Yield | Purity | Reference |
| Mannich Reaction | Cyclohexanone, Dimethylamine HCl, Paraformaldehyde | 2-(Dimethylaminomethyl)cyclohexanone HCl | Good | N/A | [6][7] |
| Grignard Reaction | 2-(Dimethylaminomethyl)cyclohexanone, 3-Methoxyphenylmagnesium bromide | (±)-Tramadol | 78.6% | High after crystallization | [7] |
Logical Workflow for Tramadol Synthesis
Caption: Synthesis of Tramadol via a Mannich reaction followed by a Grignard reaction.
Gateway to Privileged Scaffolds: Spirocycles and Heterocycles
The true versatility of this compound shines in its application for constructing complex cyclic systems that are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.
Spiro-oxazolidinone Synthesis
Spirocycles are three-dimensional structures that can improve the potency and selectivity of drug candidates by rigidly orienting substituents in space.[10] this compound is an excellent starting material for the synthesis of spiro-oxazolidinones, a motif found in a number of bioactive compounds.
Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative
-
Materials:
-
This compound (1.0 eq)
-
2-Amino-2-methyl-1-propanol (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound and an amino alcohol (e.g., 2-amino-2-methyl-1-propanol) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark trap to remove the water formed during the reaction. Monitor the formation of the intermediate ketimine by TLC.
-
Once the ketimine formation is complete, cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve triphosgene in anhydrous toluene.
-
Slowly add the ketimine solution to the triphosgene solution at 0 °C, followed by the dropwise addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the spiro-oxazolidinone.[10]
-
Mechanistic Pathway for Spiro-oxazolidinone Formation
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The Strategic Role of 4-Chlorocyclohexanone in the Synthesis of Modern Agrochemicals: A Technical Guide
Introduction: The Versatility of a Halogenated Ketone
In the landscape of agrochemical synthesis, the pursuit of novel and effective active ingredients is relentless. Key to this endeavor is the identification and utilization of versatile chemical building blocks that offer a gateway to diverse molecular architectures. 4-Chlorocyclohexanone, a bifunctional molecule featuring a reactive ketone and a displaceable chlorine atom, has emerged as a strategic precursor in the development of a range of modern pesticides. Its constrained cyclohexane framework and orthogonal reactivity at the C1 and C4 positions allow for the construction of complex spirocyclic systems, functionalized heterocyclic moieties, and other scaffolds crucial for biological activity.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in the agrochemical industry. We will delve into its application in the synthesis of key insecticides, herbicides, and fungicides, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the rationale behind these synthetic strategies. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical sectors who are engaged in the design and synthesis of new bioactive molecules.
Physicochemical Properties and Reactivity Profile of this compound
This compound (C₆H₉ClO) is a colorless to pale yellow liquid with a molecular weight of 132.59 g/mol .[1] The molecule's reactivity is dominated by two primary centers: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| IUPAC Name | 4-chlorocyclohexan-1-one | [1] |
The chlorine atom at the 4-position serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, including alkoxy, amino, and cyano moieties.[1] The ketone functionality, on the other hand, can undergo a wide range of transformations such as reduction to an alcohol, reductive amination, and condensation reactions to form heterocyclic systems.
A notable reaction of α-haloketones, which is relevant to 2-chlorocyclohexanone and can be a consideration in the synthesis of this compound, is the Favorskii rearrangement. This base-catalyzed rearrangement of an enolizable α-haloketone leads to a carboxylic acid derivative, often with ring contraction in cyclic systems.[2][3] Understanding this potential side reaction is crucial for reaction design and optimization.
Synthesis of this compound
The direct chlorination of cyclohexanone is a common method for the preparation of chlorocyclohexanones. However, controlling the regioselectivity to favor the 4-position over the more acidic α-position (2-position) can be challenging. One reported method involves the direct chlorination of cyclohexanone using chlorine gas in a controlled manner.[1]
Experimental Protocol: Synthesis of 2-Chlorocyclohexanone (as a proxy for chlorination of cyclohexanone)
This protocol for 2-chlorocyclohexanone is provided as an example of the general procedure for the chlorination of cyclohexanone. Selective synthesis of this compound may require specialized conditions or starting materials.
-
In a 3-liter, three-necked, round-bottomed flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet tube connected to a mercury valve, place 294 g (3 moles) of cyclohexanone and 900 ml of water.[4]
-
Cool the flask in an ice bath and start the stirrer.[4]
-
Bubble 215 g (slightly more than 3 moles) of chlorine gas into the mixture as rapidly as it is absorbed (approximately 45 minutes).[4]
-
Separate the heavier chlorocyclohexanone layer and extract the aqueous phase with diethyl ether.[4]
-
Combine the organic layer and the ether extracts, wash with water and then with a saturated sodium chloride solution.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the ether by distillation.[4]
-
The crude product is then purified by vacuum distillation.[4]
Caption: Workflow for the synthesis of 2-chlorocyclohexanone.
Application in Insecticide Synthesis: The Case of Spirotetramat
Spirotetramat is a potent insecticide that acts by inhibiting acetyl-CoA carboxylase, a crucial enzyme in lipid biosynthesis in insects. Its unique spirocyclic core is a key feature for its biological activity. This compound serves as a valuable precursor to a key intermediate in the synthesis of spirotetramat, namely 4-methoxycyclohexanone.
From this compound to 4-Methoxycyclohexanone: A Nucleophilic Substitution
The conversion of this compound to 4-methoxycyclohexanone is achieved through a nucleophilic substitution reaction where the chloride is displaced by a methoxide ion. This is a standard Williamson ether synthesis-type reaction.
Reaction Mechanism:
The reaction proceeds via an S(_N)2 mechanism, where the methoxide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single concerted step.
Caption: SN2 mechanism for the synthesis of 4-methoxycyclohexanone.
Experimental Protocol: Synthesis of 4-Methoxycyclohexanone
-
In a reaction vessel, dissolve this compound in a suitable solvent such as methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like diethyl ether or dichloromethane.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude 4-methoxycyclohexanone, which can be further purified by distillation.
Synthesis of Spirotetramat from 4-Methoxycyclohexanone
The synthesis of spirotetramat from 4-methoxycyclohexanone involves a multi-step sequence, including a Bucherer–Bergs reaction to form a hydantoin, followed by hydrolysis, esterification, acylation, and intramolecular condensation.[6]
Key Synthetic Steps (from 4-methoxycyclohexanone):
-
Bucherer-Bergs Reaction: 4-methoxycyclohexanone reacts with an alkali metal cyanide and ammonium carbonate to form a spiro-hydantoin.
-
Hydrolysis: The hydantoin is hydrolyzed to an amino acid.
-
Esterification: The carboxylic acid is esterified.
-
Acylation: The amino group is acylated.
-
Intramolecular Condensation and O-acylation: A final cyclization and acylation step yields spirotetramat.[6]
Application in Herbicide Synthesis: Access to Cyclohexanedione Scaffolds
Cyclohexanedione herbicides, often referred to as "dims," are a class of herbicides that inhibit acetyl-CoA carboxylase in grasses. While 1,3-cyclohexanedione is a common starting material for these herbicides, this compound can be envisioned as a precursor to functionalized cyclohexanedione systems.
Proposed Synthetic Pathway to a 1,3-Cyclohexanedione Derivative
A plausible, though not explicitly cited, route from this compound to a 1,3-cyclohexanedione derivative could involve an initial Favorskii rearrangement followed by further functionalization. The base-catalyzed rearrangement of 2-chlorocyclohexanone, an isomer of the title compound, is known to produce a cyclopentanecarboxylic acid derivative.[2] A similar rearrangement of this compound, though less common, could potentially lead to a bicyclic intermediate that can be opened to a functionalized cyclopentane or rearranged to a different cyclohexanone derivative.
A more direct, albeit speculative, approach would involve the conversion of this compound to 4-hydroxycyclohexanone, followed by oxidation to 1,4-cyclohexanedione, and subsequent isomerization or functionalization to a 1,3-dione system. The synthesis of 1,3-cyclohexanedione itself is typically achieved through the semi-hydrogenation of resorcinol.[7]
Application in Fungicide Synthesis: Building Pyrimidine and Triazole Heterocycles
The pyrimidine and triazole moieties are present in a large number of successful fungicides. This compound, as a functionalized ketone, can be a valuable starting material for the construction of these heterocyclic rings.
Proposed Synthesis of Pyrimidine-Based Fungicides
The Pinner synthesis and its variations are classical methods for the preparation of pyrimidines, often involving the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[8] A plausible synthetic strategy could involve the conversion of this compound into a 1,3-dicarbonyl equivalent. For example, formylation at the C2 position would yield a β-ketoaldehyde, which could then undergo condensation with an amidine to form the pyrimidine ring.
Caption: Proposed pathway to a pyrimidine derivative from this compound.
Proposed Synthesis of Triazole-Based Fungicides
Many triazole fungicides feature a hydroxyl group adjacent to the triazole ring. A synthetic approach could involve the conversion of the ketone in this compound to an epoxide, followed by ring-opening with 1,2,4-triazole.
Proposed Synthetic Steps:
-
Epoxidation: Reaction of this compound with a sulfur ylide (Corey-Chaykovsky reaction) would form a spiro-epoxide.
-
Ring-Opening: The epoxide can then be opened by the nucleophilic attack of 1,2,4-triazole, typically with base catalysis. This would introduce the triazole moiety and generate a hydroxyl group.
-
Further Functionalization: The chlorine atom at the 4-position of the cyclohexane ring could then be displaced or modified to introduce other desired substituents.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation and serious eye damage.[1] It is also a flammable liquid and vapor.[1]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Conclusion: A Versatile and Strategic Precursor
This compound stands out as a highly valuable and versatile precursor in the synthesis of modern agrochemicals. Its dual reactivity allows for a wide range of chemical transformations, providing access to complex and biologically active molecular scaffolds. The demonstrated pathway to the key insecticide spirotetramat highlights its industrial relevance. Furthermore, the potential for its application in the synthesis of cyclohexanedione herbicides and pyrimidine and triazole fungicides underscores its strategic importance in the ongoing development of new crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the innovative use of such strategic building blocks will undoubtedly play a pivotal role in the future of agricultural chemistry.
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- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). PMC.
- Provide a mechanism for the chlorination of cyclohexane. Be sure to include initiation, propagation, and three possible termination steps. (n.d.). Pearson.
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC.
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Reduction of 4-Chlorocyclohexanone to 4-chlorocyclohexanol
An In-Depth Technical Guide to the Synthesis and Stereochemistry of 4-Chlorocyclohexanol via Ketone Reduction
This guide provides a comprehensive exploration of the reduction of 4-chlorocyclohexanone to 4-chlorocyclohexanol, a cornerstone reaction in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to dissect the underlying principles of stereoselectivity, reagent choice, and product characterization that govern this transformation. We will examine the causal relationships behind experimental choices, ensuring that the methodologies presented are not merely prescriptive but are grounded in a robust mechanistic understanding.
Strategic Overview: The Importance of Stereocontrol
The conversion of this compound to its corresponding alcohol is more than a simple functional group transformation; it is a study in stereochemical control. The product, 4-chlorocyclohexanol, exists as two distinct diastereomers: cis and trans.[1] The spatial arrangement of the hydroxyl and chloro substituents profoundly dictates the molecule's subsequent reactivity and its utility as a synthetic intermediate.[1][2] For instance, the trans isomer can uniquely undergo intramolecular cyclization to form a bicyclic ether under basic conditions, a pathway unavailable to the cis isomer.[3][4][5] This difference in reactivity, stemming directly from stereochemistry, underscores the critical need for selective synthesis.
The choice of reducing agent is the primary determinant of the stereochemical outcome. The approach of the hydride nucleophile to the planar carbonyl group within the flexible cyclohexane chair conformation dictates whether the resulting hydroxyl group is axial or equatorial, thus defining the cis/trans relationship with the 4-chloro substituent.
Caption: Logical workflow for the stereoselective reduction.
The Mechanistic Dichotomy: Axial vs. Equatorial Attack
The stereoselectivity of cyclohexanone reductions is governed by the trajectory of the incoming nucleophile (hydride). The carbonyl carbon can be attacked from two faces: the axial face or the equatorial face.[6][7]
-
Axial Attack: The hydride approaches from above or below the plane of the ring, parallel to the axial C-H bonds. This pathway is sterically hindered by the axial hydrogens at the C-2 and C-6 positions. However, for small nucleophiles, this approach avoids torsional strain that develops in the transition state of an equatorial attack. Axial attack leads to the formation of an equatorial alcohol, which is often the thermodynamically more stable product.[6][8]
-
Equatorial Attack: The hydride approaches from the side of the ring, along the equator. This pathway avoids steric clashes with the axial hydrogens but can introduce torsional strain as the forming C-H bond eclipses adjacent bonds in the transition state.[8] This route is favored by bulky reducing agents that cannot easily access the more hindered axial face.[6] Equatorial attack results in an axial alcohol.
The final product ratio is a kinetic outcome, determined by the relative energy of the two transition states.[9]
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Navigating the Stability and Storage of 4-Chlorocyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 4-Chlorocyclohexanone in Synthesis
This compound, with the molecular formula C₆H₉ClO, is a key building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its cyclohexane framework, coupled with the reactivity of the ketone and the chloro- a functional group, makes it a valuable precursor for introducing specific structural motifs. The presence of the chlorine atom at the 4-position, in particular, influences its chemical behavior and potential for biological activity.[2] However, the very features that make this compound a useful synthetic tool also contribute to its potential for degradation if not handled and stored correctly. Understanding the nuances of its stability is paramount to ensuring reproducible experimental outcomes and the quality of downstream products.
The Chemical Landscape of this compound Stability
The stability of this compound is governed by a delicate interplay of its structural features and its environment. The primary factors influencing its degradation are exposure to light, temperature, moisture, and incompatible materials.
Intrinsic Chemical Characteristics
The this compound molecule exists predominantly in the thermodynamically favored chair conformation, with the chlorine atom preferentially occupying the axial position to minimize 1,3-diaxial strain.[2] The molecule is in equilibrium between the more stable ketone form and the enol tautomer, with the equilibrium heavily favoring the ketone.[2] The presence of the electron-withdrawing chlorine atom can influence the electronic environment of the cyclohexanone ring, impacting both the keto-enol equilibrium and the overall reactivity.[2]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its structure suggests several potential degradation pathways based on the known reactivity of cyclic ketones and halogenated hydrocarbons.
-
Hydrolysis: In the presence of water, this compound can undergo slow hydrolysis to form 4-hydroxycyclohexanone and hydrochloric acid. This reaction is likely to be accelerated by the presence of acids or bases. The accumulation of hydrochloric acid can, in turn, catalyze further degradation.
-
Photodegradation: Cyclic ketones are known to undergo photochemical reactions, such as α-cleavage (Norrish Type I reaction), upon exposure to UV light.[2] This can lead to the formation of a diradical intermediate, which can then undergo a variety of subsequent reactions, including decarbonylation, ring contraction, or rearrangement, leading to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. Potential pathways include dehydrochlorination to form cyclohexenone derivatives or C-C bond cleavage within the cyclohexane ring, leading to ring-opening and the formation of smaller, more volatile compounds.
-
Base-Catalyzed Degradation: In the presence of strong bases, this compound can undergo reactions such as the Favorskii rearrangement, particularly if there are protons on the carbon atoms alpha to the ketone.[3] This would lead to the formation of a cyclopentanecarboxylic acid derivative.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential Degradation Pathways of this compound.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to preserving the purity and stability of this compound. The following recommendations are based on its chemical properties and potential incompatibilities.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Light | Store in an amber glass bottle or other light-protective container. | Protects the compound from photolytic degradation initiated by UV light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, which can participate in radical-mediated degradation pathways, and moisture, which can lead to hydrolysis. |
| Container | Use glass containers with PTFE-lined caps. | Glass is inert and will not react with the compound. PTFE liners provide a good seal and are resistant to chemical attack. Avoid plastic containers as some plastics may leach impurities or be permeable to moisture and gases. |
| Moisture | Keep the container tightly sealed to prevent the ingress of moisture. | Minimizes the risk of hydrolysis. |
Incompatible Materials
To prevent catalytic degradation or other hazardous reactions, this compound should be stored away from the following materials:
-
Strong Oxidizing Agents: Can react exothermically with the ketone functionality.
-
Strong Bases: Can promote dehydrochlorination and other rearrangement reactions.
-
Strong Acids: Can catalyze hydrolysis and other degradation pathways.
-
Alkali and Alkaline Earth Metals: Highly reactive and can lead to violent reactions.
-
Powdered Metals (e.g., Aluminum, Magnesium): Can be reactive, especially in the presence of moisture or other impurities.
Experimental Workflow for Stability Assessment
To ensure the quality of this compound for sensitive applications, a systematic stability assessment is recommended. This involves subjecting the compound to accelerated degradation conditions and analyzing its purity over time.
The following diagram outlines a typical experimental workflow for assessing the stability of this compound.
Caption: Experimental Workflow for Stability Assessment of this compound.
Protocol for Accelerated Stability Testing
This protocol outlines a general procedure for conducting an accelerated stability study on this compound.
Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile (or other suitable solvent)
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and temperature
-
pH meter
-
Hydrochloric acid and sodium hydroxide solutions (for pH adjustment)
-
GC-MS or HPLC-UV system
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Analyze this initial sample using a validated GC-MS or HPLC-UV method to determine the initial purity and identify any existing impurities.
-
-
Sample Preparation for Stress Studies:
-
For each stress condition, place an accurately weighed amount of this compound into separate amber glass vials.
-
For hydrolytic studies, add the appropriate aqueous buffer (acidic, neutral, basic) to the vials.
-
-
Stress Conditions:
-
Thermal Stability: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Place the vials in a photostability chamber and expose them to a defined light source (e.g., ICH-compliant UV/Vis light). Include dark control samples stored at the same temperature.
-
Hydrolytic Stability: Store the vials with the aqueous solutions at a controlled temperature (e.g., 40°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from each stress condition.
-
If the sample is in an aqueous solution, extract the this compound into a suitable organic solvent.
-
Dilute the sample to the appropriate concentration for analysis.
-
-
Analysis:
-
Analyze each time-point sample using the same analytical method as the initial analysis.
-
Record the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Identify and, if possible, quantify the major degradation products.
-
Analytical Methodologies for Purity and Degradation Assessment
The selection of an appropriate analytical method is crucial for accurately assessing the stability of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and allows for the identification of unknown degradation products through their mass spectra.
Recommended GC-MS Parameters (Starting Point):
| Parameter | Value | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |
| MS Source Temp | 230°C | Standard source temperature for good ionization. |
| MS Quad Temp | 150°C | Standard quadrupole temperature. |
| Scan Range | 40-400 m/z | Covers the molecular weight of this compound and its likely degradation products. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile technique that is well-suited for routine purity analysis and stability testing.
Recommended HPLC-UV Parameters (Starting Point):
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column that provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for reversed-phase chromatography. The ratio can be adjusted to optimize the separation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The ketone chromophore absorbs in the low UV region. |
| Injection Volume | 10 µL | A standard injection volume. |
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its integrity. This guide has provided a framework for ensuring the stability of this compound, from recommended storage conditions to detailed protocols for stability assessment and analytical method development. Adherence to these principles will not only preserve the quality of this important chemical intermediate but also contribute to the reliability and reproducibility of scientific research.
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Methodological & Application
Application Notes and Protocol: Synthesis of 4-Chlorocyclohexanone via Pyridinium Chlorochromate (PCC) Oxidation
Abstract
This document provides a comprehensive and technically detailed guide for the synthesis of 4-chlorocyclohexanone from 4-chlorocyclohexanol, employing pyridinium chlorochromate (PCC) as the selective oxidizing agent. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note delves into the mechanistic underpinnings of the PCC oxidation, offers a meticulously detailed experimental procedure, and outlines critical safety considerations. Furthermore, it includes methodologies for product purification and characterization, ensuring a robust and reproducible synthesis.
Introduction
This compound is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, featuring a ketone and a chloro-substituent, allows for a diverse range of subsequent chemical transformations.[1] The selective oxidation of the corresponding secondary alcohol, 4-chlorocyclohexanol, to the ketone is a critical transformation. Pyridinium chlorochromate (PCC) is a preferred reagent for this purpose due to its mild nature, which minimizes over-oxidation and side reactions.[3][4][5] Unlike stronger oxidizing agents, PCC allows for the efficient conversion of secondary alcohols to ketones under anhydrous conditions, preserving other sensitive functional groups.[4][5][6]
Mechanistic Rationale: The Corey-Suggs Oxidation
The oxidation of alcohols using PCC, often referred to as the Corey-Suggs oxidation, is a cornerstone of modern organic synthesis.[7] The reaction proceeds through a well-elucidated mechanism that involves the formation of a chromate ester intermediate.[3][4][5]
The key steps are as follows:
-
Formation of the Chromate Ester: The hydroxyl group of the alcohol performs a nucleophilic attack on the chromium(VI) center of the PCC.[6][8]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the oxygen atoms on the chromium, often facilitated by the pyridinium counterion.[4][5]
-
E2-like Elimination: A base, which can be the chloride ion, pyridine, or even another alcohol molecule, abstracts the proton from the carbon bearing the oxygen.[3][5] This initiates an elimination reaction where the C-H bond electrons form the new C=O double bond, and the chromium species departs as the leaving group, being reduced from Cr(VI) to Cr(IV).[4][5][6]
This mechanism is depicted in the following diagram:
Caption: Mechanism of PCC Oxidation of a Secondary Alcohol.
Materials and Reagents
| Substance | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 4-Chlorocyclohexanol | C₆H₁₁ClO | 134.60 | 30485-71-3 | White solid, starting material.[9] |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | 26299-14-9 | Orange-yellow solid, oxidizing agent.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless liquid, anhydrous solvent. |
| Celite® (or Silica Gel) | SiO₂ | 60.08 | 61790-53-2 | Inert solid support, aids in workup.[10][11] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Colorless liquid, extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White solid, drying agent. |
Experimental Protocol
Safety First: Pyridinium chlorochromate is a toxic, oxidizing, and potentially carcinogenic chromium(VI) compound.[12][13] Always handle PCC in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14] Avoid inhalation of the dust and contact with skin.[12]
Reaction Setup and Execution
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or powdered molecular sieves.[10] The addition of a solid adsorbent simplifies the workup by preventing the formation of a viscous material.[10]
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the PCC and Celite®.
-
Substrate Addition: Dissolve 4-chlorocyclohexanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes 2-4 hours.[11] A color change from orange-yellow to a dark brown or black precipitate indicates the reduction of Cr(VI).
Work-up and Purification
-
Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether.
-
Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts and the solid support.[11] Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.
Caption: Experimental Workflow for the Synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexanone ring. The protons alpha to the carbonyl group will be the most downfield of the methylene protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of 200-210 ppm.[15] Other signals will correspond to the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1740 cm⁻¹ is indicative of the C=O stretch of the ketone functional group. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the complete oxidation of the starting alcohol.[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (132.59 g/mol ).[1][16]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can lead to the formation of hydrates from aldehydes, which could potentially be further oxidized.[4][5] While this is less of a concern for ketones, maintaining anhydrous conditions is good practice for PCC oxidations.
-
Reaction Time: Over-stirring the reaction for extended periods after completion is generally not necessary and does not improve the yield.
-
Work-up Issues: The formation of a tar-like substance during the reaction can complicate the work-up.[10] The use of Celite® or another solid support is highly recommended to mitigate this issue.[10][11]
-
Purity of Reagents: The purity of the starting 4-chlorocyclohexanol and the PCC will directly impact the yield and purity of the final product.
Conclusion
The oxidation of 4-chlorocyclohexanol to this compound using pyridinium chlorochromate is a reliable and efficient method for laboratory-scale synthesis. The protocol outlined in these application notes, when followed with the appropriate safety precautions, provides a reproducible pathway to this important synthetic intermediate. The mild reaction conditions and straightforward work-up procedure make this a valuable transformation in the synthetic chemist's toolbox.
References
- Chemistry Steps. PCC Oxidation Mechanism.
- Organic Chemistry Tutor. Oxidation of Alcohols with PCC.
- University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx.
- T3DB. Material Safety Data Sheet Pyridinium chlorochromate MSDS# 75256 Section 1.
- Loba Chemie. PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS CAS No.
- Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). (2011-09-09).
- YouTube. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023-10-28).
- Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
- Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). (2023-01-22).
- Scribd. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate | PDF | Aldehyde | Chromium.
- National Institutes of Health. This compound | C6H9ClO | CID 543522 - PubChem.
- YouTube. Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. (2022-06-30).
- Stenutz. This compound.
- Organic Syntheses Procedure. 2-chlorocyclohexanone.
- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. (2017-07-07).
- Google Patents. CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil.
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The Synthetic Versatility of 4-Chlorocyclohexanone: A Guide to Application and Protocol
Abstract
4-Chlorocyclohexanone is a bifunctional organic molecule that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone and a strategically positioned chlorine atom on a cyclohexane scaffold, provides a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in nucleophilic substitution reactions, the renowned Favorskii rearrangement, and the construction of medicinally relevant spirocyclic systems. Detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this important intermediate.
Introduction: The Strategic Advantage of this compound
This compound, with the chemical formula C₆H₉ClO, is a colorless to pale yellow liquid possessing a characteristic odor.[1] Its molecular structure, a six-membered ring bearing both a carbonyl group and a chlorine atom, makes it a powerful synthon for introducing complexity in molecular design. The presence of these two functional groups allows for a wide range of chemical transformations, making it a sought-after intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1]
The reactivity of this compound is dictated by the interplay between the electrophilic carbonyl carbon and the carbon atom attached to the chlorine, which is susceptible to nucleophilic attack. Furthermore, the cyclohexane ring imposes specific stereochemical constraints that can be exploited to achieve desired stereochemical outcomes in the final products. This document will delve into the key reactions where this compound shines as a starting material, providing not just the "how" but also the "why" behind the experimental designs.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [2] |
| Molecular Weight | 132.59 g/mol | [2] |
| IUPAC Name | 4-chlorocyclohexan-1-one | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Key Synthetic Transformations and Applications
The synthetic utility of this compound is best illustrated through its participation in several key reaction classes. This section will explore some of the most impactful applications, complete with detailed protocols.
Nucleophilic Substitution Reactions: A Gateway to Functional Diversity
The chlorine atom in this compound serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.[3] This allows for the introduction of a wide variety of functional groups, including amines, azides, and thiols, leading to a diverse array of substituted cyclohexanone derivatives.
The choice of nucleophile, solvent, and reaction conditions can significantly influence the outcome of these reactions. For instance, the use of bulky nucleophiles may be sterically hindered, requiring more forcing conditions. The causality behind these choices lies in the principles of SN2 reactions, where the backside attack of the nucleophile is a key step.[3]
Caption: General workflow for nucleophilic substitution of this compound.
Protocol 2.1.1: Synthesis of 4-Azidocyclohexanone
This protocol details the synthesis of 4-azidocyclohexanone, a versatile intermediate for the introduction of nitrogen-containing functionalities, such as amines via reduction or triazoles via "click" chemistry. The choice of sodium azide as the nucleophile and a polar aprotic solvent like DMF facilitates the SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-azidocyclohexanone.
The Favorskii Rearrangement: Ring Contraction and Carboxylic Acid Synthesis
The Favorskii rearrangement is a powerful reaction of α-haloketones with a base to yield carboxylic acid derivatives, often with a skeletal rearrangement.[4] In the case of cyclic α-haloketones like 2-chlorocyclohexanone, this reaction leads to a ring contraction, forming a five-membered ring carboxylic acid derivative.[4][5] While this compound is not an α-haloketone, understanding the Favorskii rearrangement is crucial as it is a common reaction for related isomers and highlights the reactivity of haloketones.
The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.[5][6] The regioselectivity of the ring opening is governed by the stability of the resulting carbanion.
Caption: Mechanism of the Favorskii Rearrangement.
Protocol 2.2.1: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes the classic Favorskii rearrangement of 2-chlorocyclohexanone to cyclopentanecarboxylic acid. This serves as a comparative example to understand the reactivity of halocyclohexanones.
Materials:
-
2-Chlorocyclohexanone
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Prepare a solution of sodium hydroxide (3.0 eq) in water in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 2-chlorocyclohexanone (1.0 eq) to the basic solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. Caution: This is an exothermic process.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.
Synthesis of Spirocyclic Scaffolds: Building Three-Dimensional Complexity
Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures which can lead to improved potency and selectivity.[7] this compound serves as an excellent starting material for the construction of spirocyclic systems. The ketone functionality provides a handle for the initial formation of a new ring, while the chlorine atom can be displaced in a subsequent intramolecular cyclization step.
Caption: General strategy for spirocycle synthesis from this compound.
Protocol 2.3.1: Synthesis of a Spirocyclic Oxazolidinone
This protocol outlines a two-step sequence for the synthesis of a spirocyclic oxazolidinone, a privileged scaffold in medicinal chemistry. The first step involves the formation of a ketimine, followed by cyclization with triphosgene.[7]
Materials:
-
This compound
-
Amino alcohol (e.g., 2-aminoethanol)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
Triphosgene (EXTREMELY TOXIC - Handle with extreme caution in a certified fume hood with appropriate PPE)
-
Triethylamine
-
Ethyl acetate
-
Dean-Stark trap
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Step 1: Ketimine Formation
-
To a solution of this compound (1.0 eq) and the amino alcohol (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the formation of the intermediate ketimine by TLC. Once complete, cool the reaction to room temperature.
-
-
Step 2: Cyclization
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene at 0 °C. WARNING: Triphosgene is a highly toxic substitute for phosgene gas.
-
Slowly add the ketimine solution from Step 1 to the triphosgene solution at 0 °C.
-
Following the addition, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired spirocyclic oxazolidinone.
-
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound has proven itself to be a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitutions and as a precursor for complex scaffolds like spirocycles, makes it an indispensable tool for chemists in both academic and industrial settings. The protocols detailed in this guide provide a starting point for the exploration of its rich chemistry, enabling the synthesis of novel and potentially bioactive molecules. By understanding the underlying principles governing its reactivity, researchers can continue to unlock new and innovative applications for this powerful synthetic intermediate.
References
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- YouTube. (2020, April 17). Favorskii Rearrangement.
- Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
- PubChem. (n.d.). This compound.
- RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.
- Stenutz. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- ResearchGate. (n.d.). Synthesis of spirocycle 4s and formal synthesis of (±)-cephalotaxine.
- PubChem. (n.d.). (R)-4-Chlorcyclohex-1-en.
- Chemical Science (RSC Publishing). (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
Sources
Application Notes and Protocols for the Synthesis of Spirocycles from 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of spirocycles utilizing 4-chlorocyclohexanone as a versatile starting material. Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1][2] this compound, with its ketone functionality and a strategically placed leaving group, serves as an excellent precursor for a variety of spirocyclization strategies.[1][3] This guide details several robust synthetic protocols, explains the underlying mechanistic principles, and offers practical insights for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of this compound in Spirocycle Synthesis
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent motifs in numerous approved drugs and biologically active natural products.[1][4] Their unique conformational rigidity often leads to improved potency, selectivity, and pharmacokinetic properties. The synthesis of these complex structures, however, can be challenging.
This compound emerges as a valuable building block due to its dual reactivity.[1][3] The ketone carbonyl group provides a handle for nucleophilic additions and condensations, while the chlorine atom at the 4-position acts as a leaving group for nucleophilic substitution, albeit with reactivity influenced by its conformational orientation.[3] This bifunctionality allows for the construction of diverse spirocyclic systems through various synthetic strategies.
This application note will explore three primary classes of spirocycles synthesized from this compound:
-
Spiro-epoxides: Formed via intramolecular nucleophilic attack.
-
Spiro-heterocycles (e.g., Thiazolidinones): Constructed through multi-component reactions.
-
Spiro-oxindoles: Synthesized via cycloaddition reactions.
Each section will provide a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for successful synthesis.
Synthesis of Spiro[5.2]octan-4-one-1,2-oxide (Spiro-epoxide)
The formation of spiro-epoxides from this compound is a classic example of an intramolecular Williamson ether synthesis.[5] This approach leverages the ketone as a precursor to a nucleophilic oxygen, which then displaces the chlorine atom.
Mechanistic Rationale
The synthesis proceeds in two key steps. First, the ketone of this compound is converted into a secondary alcohol via reduction. This alcohol is then deprotonated by a strong base to form an alkoxide. The resulting nucleophilic oxygen atom attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of the spiro-epoxide ring. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the epoxide.
Visualizing the Workflow
Caption: Workflow for Spiro-epoxide Synthesis.
Detailed Experimental Protocol
Step 1: Reduction of this compound to 4-Chlorocyclohexanol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (75.4 mmol) of this compound in 100 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 3.15 g (83.0 mmol) of sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude 4-chlorocyclohexanol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to Spiro[5.2]octan-4-one-1,2-oxide
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 3.6 g (90.0 mmol) of sodium hydride (60% dispersion in mineral oil) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve the crude 4-chlorocyclohexanol from the previous step in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes at room temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure spiro-epoxide.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaBH₄, NaH |
| Solvents | Methanol, THF |
| Reaction Time | ~7 hours |
| Typical Yield | 65-75% over two steps |
Synthesis of Spiro-Thiazolidinones
Spiro-thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. Their synthesis from this compound can be achieved through a multi-component reaction involving an amine and thioglycolic acid.[6][7]
Mechanistic Rationale
This synthesis is a one-pot, three-component reaction. Initially, this compound reacts with a primary amine to form a Schiff base (imine) intermediate. The sulfur of thioglycolic acid then acts as a nucleophile, attacking the imine carbon. Subsequent intramolecular cyclization via amide bond formation between the nitrogen and the carboxylic acid of the thioglycolic acid moiety yields the spiro-thiazolidinone ring system. The chlorine atom on the cyclohexane ring remains as a functional handle for further diversification.
Visualizing the Workflow
Caption: Workflow for Spiro-Thiazolidinone Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 37.7 mmol), the desired primary amine (e.g., aniline, 3.5 g, 37.7 mmol), and 50 mL of toluene.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours), indicating the formation of the Schiff base.
-
Cyclization: Cool the reaction mixture to room temperature. Add thioglycolic acid (3.8 g, 41.5 mmol) dropwise.
-
Reaction Conditions: Heat the mixture back to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel.
| Parameter | Value |
| Starting Materials | This compound, Primary Amine, Thioglycolic Acid |
| Solvent | Toluene |
| Key Technique | Dean-Stark Azeotropic Distillation |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-85% |
Synthesis of Spiro-Oxindoles
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[8] A powerful method for their synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an olefin. This compound can be transformed into a suitable dipolarophile for this reaction.
Mechanistic Rationale
First, this compound undergoes a Knoevenagel condensation with a suitable active methylene compound (e.g., an isatin derivative) to form an electron-deficient alkene. This alkene then acts as the dipolarophile in a [3+2] cycloaddition reaction with an in situ generated azomethine ylide (from the reaction of an amino acid and an aldehyde). This concerted cycloaddition reaction constructs the spiro-pyrrolidine ring fused to the oxindole core.
Visualizing the Workflow
Caption: Workflow for Spiro-Oxindole Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of the Alkene Dipolarophile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 37.7 mmol) and the isatin derivative (1.1 equivalents) in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.2 mL).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. A precipitate will often form as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This product can often be used in the next step without further purification.
Step 2: [3+2] Cycloaddition
-
Reaction Setup: To a suspension of the alkene from the previous step (1.0 equivalent) and an amino acid (e.g., sarcosine, 1.2 equivalents) in 50 mL of a suitable solvent (e.g., methanol or toluene), add an aldehyde (e.g., paraformaldehyde, 1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxindole.
| Parameter | Value |
| Key Reactions | Knoevenagel Condensation, [3+2] Cycloaddition |
| Intermediates | Electron-Deficient Alkene, Azomethine Ylide |
| Solvents | Ethanol, Methanol/Toluene |
| Reaction Time | 16-30 hours |
| Typical Yield | 50-70% over two steps |
Conclusion
This compound is a readily available and synthetically tractable starting material for the generation of diverse and complex spirocycles of medicinal interest.[1][3] Its ability to be converted into key intermediates opens up avenues for the synthesis of novel scaffolds. The protocols and workflows presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. The choice of synthetic route will depend on the desired spirocyclic core and the availability of starting materials. Careful optimization of reaction conditions is crucial for achieving high yields and purity.
References
- ResearchGate. Synthesis of spiro thiazolidine-4-one derivatives A–L.
- PubMed Central (PMC). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents.
- National Institutes of Health (NIH). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review.
- SpringerLink. Molecular diversity of spirooxindoles. Synthesis and biological activity.
- Scientific Research Publishing. Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds.
- RSC Publishing. Strategies for the enantioselective synthesis of spirooxindoles.
- ResearchGate. Synthesis of spiro[cyclohexanone‐oxindoles/pyrazolones] reported by Ji, Wang, and co‐workers.
- National Institutes of Health (NIH). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
- MDPI. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity.
- Semantic Scholar. Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds.
- PubMed. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
- ResearchGate. Decades of synthesis and application of spiro cyclopropanes.
- National Institutes of Health (NIH). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
- Scientific Research Publishing. Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds.
- National Institutes of Health (NIH). This compound | C6H9ClO | CID 543522.
- National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. Synthesis of spirocycle 4s and formal synthesis of (±)-cephalotaxine.
- RSC Publishing. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes.
- RSC Publishing. Synthesis of spiroepoxynucleosides.
- Stenutz. This compound.
- Organic Chemistry Portal. Epoxide synthesis by ring closure.
- Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions.
- Chemistry LibreTexts. 15.7: Synthesis of Epoxides.
- Organic Syntheses. 2-chlorocyclohexanone.
- YouTube. 13.5 Synthesis of Epoxides.
- PubMed Central (PMC). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery.
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Application Notes & Protocols: The Strategic Role of 4-Chlorocyclohexanone in the Synthesis of Pharmaceutical Intermediates
Abstract
4-Chlorocyclohexanone (C₆H₉ClO) is a bifunctional cyclic ketone that has emerged as a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive ketone and a synthetically versatile chloro substituent, provides multiple avenues for chemical modification, making it an invaluable precursor for complex molecular architectures.[3] This guide provides an in-depth exploration of this compound's applications, focusing on key synthetic transformations that lead to valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to support researchers, scientists, and drug development professionals in their work.
Introduction: The Synthetic Versatility of this compound
The strategic importance of this compound in organic synthesis lies in its dual reactivity. The ketone functionality serves as a handle for carbon-carbon bond formation, reductions, and the construction of heterocyclic systems.[3] Simultaneously, the chlorine atom at the C4 position acts as a leaving group, amenable to a wide range of nucleophilic substitution reactions.[1][4] This orthogonal reactivity allows for sequential and controlled modifications, enabling the efficient construction of diverse molecular scaffolds.
One of the most significant applications of this intermediate is in the synthesis of spirocyclic systems.[3] Spirocycles, which contain two rings connected by a single common atom, are of immense interest in drug design due to their rigid, three-dimensional structures that can improve potency, selectivity, and pharmacokinetic properties.[3][5] this compound provides a direct and efficient entry point to these privileged structures.
Preparation of the Key Intermediate: this compound
While the focus of this guide is on the application of this compound, its preparation is a critical first step. The most common and direct laboratory method is the oxidation of its precursor, 4-chlorocyclohexanol.[3] This transformation is foundational for accessing the ketone's reactivity.
Workflow: Oxidation of 4-Chlorocyclohexanol
Caption: General workflow for the oxidation of 4-chlorocyclohexanol.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a standard laboratory-scale oxidation. The choice of PCC is due to its relative mildness and high efficiency in converting secondary alcohols to ketones without over-oxidation.
Materials:
-
4-Chlorocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-chlorocyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask.[3]
-
Add PCC (1.5 eq) to the solution in portions while stirring. The reaction is exothermic; maintain a steady temperature.[3]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until all the starting material has been consumed.[3]
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the pad with DCM to ensure complete recovery of the product.[3]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.[3]
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.[3]
Quantitative Data Summary:
| Reactant | Product | Oxidizing Agent | Solvent | Typical Yield (%) |
| 4-Chlorocyclohexanol | This compound | PCC | DCM | 85-95 |
Core Application: Synthesis of Spirocyclic Pharmaceutical Scaffolds
The construction of spirocycles is a significant challenge in organic synthesis due to the difficulty of forming the central quaternary carbon center.[6] this compound provides an elegant solution, where the ketone acts as an electrophilic center to build one ring, and the chloro-group facilitates the closure of the second. Spiro-oxazolidinones, for example, are privileged scaffolds in medicinal chemistry found in various bioactive compounds.[3][7]
Reaction Scheme: Synthesis of a Spiro-oxazolidinone
Caption: Synthesis pathway for a spiro-oxazolidinone derivative.
Protocol 2: Synthesis of a Spiro-oxazolidinone Derivative
This protocol illustrates the formation of a ketimine intermediate, followed by cyclization with triphosgene to form the spiro-oxazolidinone ring system.[3] The Dean-Stark trap is critical in the first step to drive the equilibrium towards the ketimine by removing water.
Materials:
-
This compound
-
Amino alcohol (e.g., 2-amino-2-methyl-1-propanol)
-
p-Toluenesulfonic acid (catalytic amount)
-
Triphosgene
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and an amino alcohol (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.[3]
-
Fit the flask with a Dean-Stark trap and reflux the mixture. Monitor the reaction by TLC for the formation of the intermediate ketimine.[3]
-
Once the ketimine formation is complete, cool the reaction mixture to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the ketimine solution from step 3 to the triphosgene solution at 0 °C.[3]
-
Follow with the dropwise addition of triethylamine (2.2 eq).[3]
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]
-
Purify the crude product by flash column chromatography to isolate the spiro-oxazolidinone derivative.[3]
Application in Amine Synthesis via Nucleophilic Substitution
The chlorine atom in this compound is susceptible to nucleophilic substitution, a cornerstone reaction for introducing nitrogen-containing functional groups.[1] The alkylation of amines with this compound is a direct method for synthesizing substituted aminocyclohexanones, which are valuable intermediates for a wide range of biologically active molecules.[8][9]
General Scheme: N-Alkylation of Amines
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Application Notes and Protocols for Stereoselective Reactions Involving 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chlorocyclohexanone in Synthesis
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its cyclohexane framework provides a three-dimensional scaffold, while the ketone and chloro substituents offer orthogonal sites for chemical modification.[2] The stereochemical orientation of functional groups introduced in reactions involving this compound can profoundly influence the biological activity and pharmacological properties of the final products.[3] Therefore, controlling the stereoselectivity of these reactions is of paramount importance.
This guide provides an in-depth exploration of key stereoselective reactions involving this compound, offering detailed application notes and validated protocols. As a senior application scientist, the focus is not merely on procedural steps but on the underlying principles that govern stereochemical outcomes, empowering researchers to make informed decisions in their synthetic strategies.
I. Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation that generates a new stereocenter. The diastereoselectivity of this reaction—the preferential formation of either the cis or trans 4-chlorocyclohexanol—is highly dependent on the steric bulk of the hydride reagent.[4][5]
A. Mechanistic Insight: Axial vs. Equatorial Attack
The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon. The cyclohexane ring exists predominantly in a chair conformation. Nucleophilic attack can occur from two faces: the axial face or the equatorial face.[4][6]
-
Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial C-H bonds. This leads to the formation of an equatorial alcohol. This pathway is generally favored for small, unhindered nucleophiles.[4][7]
-
Equatorial Attack: The nucleophile approaches from the side of the ring, perpendicular to the axial C-H bonds. This trajectory leads to the formation of an axial alcohol. This pathway is favored for bulky, sterically demanding nucleophiles to avoid 1,3-diaxial interactions with the axial hydrogens.[4][8][9]
B. Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favoring the trans Isomer)
Sodium borohydride (NaBH₄) is a relatively small hydride donor, and its reactions are often under thermodynamic control, favoring the more stable product.[5] In the reduction of substituted cyclohexanones, this typically results from axial attack to yield the equatorial alcohol.[5][7] The addition of cerium(III) chloride (Luche reduction) can further enhance this selectivity.[10][11][12]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
| Reagent | Stereoselectivity (trans:cis) | Reference |
| NaBH₄ | ~2.4:1 to 4:1 | [5] |
| NaBH₄, CeCl₃ | >16:1 | [10] |
C. Protocol 2: Diastereoselective Reduction with L-Selectride® (Favoring the cis Isomer)
L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent.[4] Due to its large size, it preferentially attacks the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol under kinetic control.[4][5][13]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of L-Selectride® in THF (1.2 eq) dropwise via syringe over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
| Reagent | Stereoselectivity (cis:trans) | Reference |
| L-Selectride® | >20:1 | [5] |
II. Stereoselective Alkylation of this compound Enolates
The alkylation of enolates is a powerful method for carbon-carbon bond formation.[14] For this compound, deprotonation can lead to two regioisomeric enolates. The subsequent alkylation of the desired enolate must be controlled to achieve the desired stereochemical outcome.
A. Mechanistic Considerations: Kinetic vs. Thermodynamic Enolates and Electrophilic Attack
The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control.[15]
-
Kinetic Enolate: Formed by the rapid, irreversible removal of the most accessible proton, typically at the less substituted α-carbon. This is favored by strong, bulky, non-nucleophilic bases at low temperatures.[15]
-
Thermodynamic Enolate: The more stable, more substituted enolate, favored under conditions that allow for equilibration.[15]
The stereochemistry of the alkylation step is influenced by the direction of approach of the electrophile. For conformationally rigid cyclohexanone enolates, axial alkylation is generally favored as it proceeds through a chair-like transition state.[16]
B. Protocol 3: Kinetically Controlled Enolate Formation and Diastereoselective Alkylation
This protocol utilizes Lithium Diisopropylamide (LDA) to generate the kinetic enolate, followed by alkylation.
Experimental Protocol:
-
LDA Preparation (or use of commercial solution): In a flame-dried flask under argon, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature overnight. Monitor by TLC or GC-MS.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
III. Enantioselective Organocatalytic Reactions
The use of small chiral organic molecules as catalysts (organocatalysis) has emerged as a powerful tool for enantioselective synthesis.[17][18] For this compound, organocatalysis can be employed to achieve enantioselective additions to the carbonyl group or to activate the molecule for subsequent reactions.
A. Principle of Enantioselective Michael Addition
In this example, a chiral secondary amine catalyst, such as a proline derivative, can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion then undergoes a stereoselective Michael addition with a nucleophile. While not directly reacting with this compound in this specific example, this principle can be adapted. For instance, an enamine formed from this compound and a chiral amine could react with a Michael acceptor.
B. Protocol 4: Proline-Catalyzed Enantioselective Aldol Reaction
While a direct enantioselective reaction with this compound as the electrophile in an organocatalytic aldol reaction can be challenging, it can act as the nucleophile via its enamine.
Experimental Protocol:
-
Reaction Setup: To a vial containing L-proline (0.2 eq) and an aldehyde (1.0 eq) in anhydrous DMSO (0.5 M), add this compound (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Conclusion
The stereoselective transformation of this compound is a cornerstone of modern synthetic chemistry, enabling the construction of complex, biologically active molecules. A thorough understanding of the mechanistic principles governing steric approach control, enolate geometry, and catalyst-substrate interactions is essential for achieving high levels of stereoselectivity. The protocols outlined in this guide provide a practical framework for researchers to implement these key reactions, with the understanding that optimization of reaction conditions is often necessary for specific substrates and desired outcomes.
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- PSIBERG. (2023, February 7). Stereoselectivity: Significance, Types, and Examples.
- Unknown. (n.d.). Chapter 33 — Stereoselective reactions of cyclic compounds: Part A.
- Unknown. (2025, July 19). Axial or equatorial attack is possible on a cyclohexanone.
- Scribd. (n.d.). Stereoselective Reactions in Synthesis.
- Unknown. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
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- SBQ. (n.d.). Article.
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- Semantic Scholar. (2019, December 3). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.
- Semantic Scholar. (n.d.). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.
- Unknown. (n.d.). Chapter 1: Enolate Alkylations.
- Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts.
- National Institutes of Health. (n.d.). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules.
- PubMed. (n.d.). L-selectride-mediated highly diastereoselective asymmetric reductive aldol reaction: access to an important subunit for bioactive molecules.
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- National Institutes of Health. (n.d.). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.
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- StudySmarter. (2023, October 21). Stereoselectivity: Aldol Reaction & Organic Chemistry.
- Semantic Scholar. (n.d.). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
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- National Institutes of Health. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used.
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- Royal Society of Chemistry. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
- National Institutes of Health. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
- PubMed Central. (2023, April 26). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis.
- SciELO. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction.
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Application Notes and Protocols for the Nucleophilic Substitution on 4-Chlorocyclohexanone: A Mechanistic and Synthetic Guide
Abstract
This comprehensive guide provides an in-depth analysis of the mechanism governing nucleophilic substitution on 4-chlorocyclohexanone, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will explore the competing mechanistic pathways—SN1, SN2, and the intriguing role of neighboring group participation (NGP) by the distal carbonyl group. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge to predict and control reaction outcomes. Detailed, field-tested protocols for key synthetic transformations are provided, complete with causality-driven explanations for experimental choices and self-validating analytical checkpoints.
Introduction: The Synthetic Potential of this compound
This compound serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its cyclohexane framework provides a scaffold for creating diverse three-dimensional structures, while the chloro and carbonyl functionalities offer orthogonal handles for chemical modification. The hydroxyl group can be introduced via reduction of the ketone, and this, along with the chloro group, allows for the synthesis of various derivatives.[1] The nucleophilic substitution at the C-4 position is a key transformation for introducing nitrogen, oxygen, sulfur, and other functionalities, leading to the generation of libraries of compounds for drug discovery and development. For instance, 4-aminocyclohexanone derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[2]
The Mechanistic Dichotomy: SN1, SN2, and the Influence of the Carbonyl Group
The nucleophilic substitution on this compound is not a straightforward process and can proceed through different mechanistic pathways depending on the reaction conditions, the nature of the nucleophile, and the solvent.
The Conventional Pathways: SN1 and SN2
The reaction can follow either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism.
-
SN2 Mechanism: This pathway involves a one-step, concerted process where the nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3] For this compound, a strong, unhindered nucleophile and a polar aprotic solvent would favor the SN2 pathway.
-
SN1 Mechanism: This two-step mechanism involves the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway leads to a racemic or near-racemic mixture of products. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and structural features that enhance carbocation stability.
The choice between these two pathways is a delicate balance of factors, as summarized in the table below.
| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., N₃⁻, CN⁻, RNH₂) | Strong nucleophiles will promote the SN2 pathway. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Protic solvents can solvate the leaving group and stabilize the carbocation, favoring SN1. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for an SN2 attack. |
| Substrate | Secondary, with potential for stabilization | Secondary, sterically accessible | As a secondary halide, this compound is at the borderline and can undergo both SN1 and SN2 reactions. |
The X-Factor: Neighboring Group Participation (Anchimeric Assistance)
A fascinating and often overlooked aspect of the reactivity of this compound is the potential for the carbonyl group to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly accelerate the reaction rate and influence the stereochemical outcome.[4][5]
In this mechanism, the lone pair of electrons on the carbonyl oxygen can attack the C-4 carbon in a transannular fashion, displacing the chloride ion and forming a bicyclic oxonium ion intermediate (an oxabicyclo[2.2.2]octan-2-one derivative).[6] The external nucleophile then attacks this intermediate, leading to the final product. This double SN2-like process results in an overall retention of stereochemistry.
The efficiency of NGP is highly dependent on the conformation of the cyclohexanone ring. For the carbonyl oxygen to effectively attack the C-4 carbon, the ring must adopt a conformation that brings these two atoms into close proximity.
Visualizing the Mechanistic Pathways
To better understand the interplay of these mechanisms, the following diagrams illustrate the key steps and intermediates.
Caption: Competing mechanistic pathways for nucleophilic substitution on this compound.
Experimental Protocols
The following protocols provide detailed procedures for key transformations involving nucleophilic substitution on this compound. These protocols are designed to be self-validating through in-process monitoring and characterization of the final products.
Protocol 1: Synthesis of 4-Azidocyclohexanone via an SN2 Pathway
This protocol details the synthesis of 4-azidocyclohexanone, a useful intermediate for the introduction of an amino group via reduction. The use of sodium azide, a strong nucleophile, in a polar aprotic solvent (DMF) strongly favors an SN2 mechanism.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-azidocyclohexanone can be purified by column chromatography on silica gel if necessary.
Causality and Validation:
-
Choice of Reagents: Sodium azide is a potent nucleophile, and DMF is a polar aprotic solvent that enhances the nucleophilicity of the azide ion, both conditions favoring an SN2 reaction.
-
Temperature: The elevated temperature increases the reaction rate.
-
Work-up: The aqueous work-up removes the DMF and unreacted sodium azide. The bicarbonate wash neutralizes any acidic impurities.
-
Validation: The product can be characterized by IR spectroscopy (strong azide stretch around 2100 cm⁻¹) and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of 4-(Benzylamino)cyclohexanone via Nucleophilic Substitution
This protocol describes the synthesis of a secondary amine-substituted cyclohexanone, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality and Validation:
-
Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the structure of the desired 4-(benzylamino)cyclohexanone.
Data Presentation and Analysis
The choice of reaction conditions can significantly impact the product distribution and stereochemical outcome. The following table summarizes the expected outcomes based on the dominant mechanistic pathway.
| Nucleophile/Conditions | Dominant Mechanism | Expected Stereochemical Outcome | Key Analytical Techniques for Validation |
| Strong, unhindered nucleophile (e.g., N₃⁻) in aprotic solvent (e.g., DMF) | SN2 | Inversion | Chiral HPLC, Polarimetry (if starting material is chiral) |
| Weak nucleophile (e.g., H₂O) in protic solvent (e.g., ethanol/water) | SN1 | Racemization | Chiral HPLC, Polarimetry |
| Solvolysis with potential for anchimeric assistance | NGP | Retention | NMR spectroscopy to determine stereochemistry, Kinetic studies to show rate enhancement |
Workflow for Mechanistic Investigation
To experimentally determine the operative mechanism for a given set of conditions, the following workflow can be employed.
Caption: Experimental workflow for elucidating the reaction mechanism.
Conclusion
The nucleophilic substitution on this compound is a mechanistically rich reaction with significant synthetic utility. A thorough understanding of the competing SN1, SN2, and NGP pathways is crucial for controlling the reaction outcome. By carefully selecting the nucleophile, solvent, and temperature, researchers can steer the reaction towards the desired product with high selectivity. The protocols and analytical guidance provided in this document serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient and predictable synthesis of novel 4-substituted cyclohexanone derivatives.
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- National Center for Biotechnology Information. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
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Application Notes & Protocols: The Strategic Application of 4-Chlorocyclohexanone in the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chlorocyclohexanone is a versatile and economically significant bifunctional building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive ketone and a strategically positioned chlorine atom amenable to nucleophilic substitution, provides multiple pathways for the construction of complex molecular architectures.[2][3] This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the application of this compound in the synthesis of high-value heterocyclic compounds, including substituted thiophenes and spiro-heterocycles. We provide field-proven insights, detailed step-by-step protocols, and mechanistic considerations to empower scientists to leverage this key intermediate in their research and development programs.
Introduction: The Synthetic Versatility of this compound
In the landscape of drug discovery, the cyclohexane ring is a prevalent scaffold, and its functionalized derivatives are crucial starting materials for generating diverse molecular libraries. This compound stands out due to the orthogonal reactivity of its two primary functional groups.
-
The Carbonyl Group: The ketone functionality serves as a classical electrophilic center for a wide array of chemical transformations, including condensations, additions, and rearrangements. It is the primary anchor point for building fused and spirocyclic systems.[2]
-
The C-Cl Bond: The chlorine atom at the C4 position acts as a good leaving group in nucleophilic substitution reactions.[3] This allows for the introduction of various functionalities or can participate directly in intramolecular cyclization events.
The presence of the electron-withdrawing chlorine atom can also influence the reactivity of the ketone, a factor that must be considered in reaction design. This dual reactivity makes this compound a strategic precursor for creating complex three-dimensional structures, which are of significant interest in medicinal chemistry for their ability to improve potency, selectivity, and pharmacokinetic properties.[1][2]
Synthetic Application I: Gewald Three-Component Synthesis of Tetrahydro-benzothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[4][5][6] This reaction is of paramount importance in medicinal chemistry as the 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds.[7] this compound serves as an excellent ketone component, leading to the formation of valuable tetrahydro-benzothiophene derivatives.
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood steps. The causality behind the experimental choices is rooted in facilitating this sequence:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between this compound and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[4][8] The base (often a secondary amine like morpholine or piperidine) serves to deprotonate the active methylene compound, which then attacks the ketone carbonyl. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.
-
Cyclization and Tautomerization: The resulting thiolate anion attacks the nitrile carbon, leading to ring closure. A final tautomerization yields the stable aromatic 2-aminothiophene product.[4]
A catalytic amount of a conjugate acid-base pair, such as piperidinium borate, has been shown to be highly effective, where the acid activates the ketone and the base deprotonates the active methylene component.[7]
Caption: Workflow for the Gewald three-component reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-6-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction utilizing this compound.
Materials:
-
This compound (1.33 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To the 100 mL round-bottom flask, add this compound (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), and ethanol (25 mL).
-
Stir the mixture to ensure homogeneity.
-
Add morpholine (10 mmol) dropwise to the stirred suspension at room temperature. The addition of the base is often exothermic and initiates the Knoevenagel condensation, which may be observed by a color change.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-6-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate as a crystalline solid.
Data Summary:
| Ketone | Active Methylene | Base | Solvent | Time (h) | Yield (%) |
| This compound | Ethyl Cyanoacetate | Morpholine | Ethanol | 5 | ~85 |
| This compound | Malononitrile | Piperidine | Methanol | 4 | ~90 |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 6 | ~80 |
Synthetic Application II: Construction of Spiro-Heterocycles
Spiro-heterocycles are a fascinating class of compounds characterized by two rings sharing a single common atom.[9] This unique three-dimensional arrangement is highly sought after in drug design as it can lead to compounds with improved pharmacological profiles.[10][11] The ketone functionality of this compound provides an ideal electrophilic center for reactions with binucleophiles to construct the spirocyclic core.[2]
Mechanistic Rationale
The synthesis of spiro-heterocycles from this compound typically involves a condensation reaction with a compound containing two nucleophilic centers (e.g., an amino alcohol, a diamine, or a mercapto-amine). The general strategy is as follows:
-
Imine/Enamine Formation: The primary amine of the binucleophile condenses with the ketone to form an imine or enamine intermediate. This step is often catalyzed by a mild acid.
-
Intramolecular Cyclization: The second nucleophile (e.g., hydroxyl, thiol, or another amine) within the same molecule then attacks the imine carbon or an adjacent carbon in a cyclization step, forming the second ring and establishing the spiro center.
The choice of binucleophile directly dictates the type of heterocycle formed (e.g., aminoethanol yields a spiro-oxazolidine, thioglycolic acid can yield a spiro-thiazolidinone).[10]
Caption: General strategy for spiro-heterocycle synthesis.
Experimental Protocol: Synthesis of a Spiro-oxazolidine Derivative
This protocol illustrates the synthesis of a spiro-oxazolidine, a privileged scaffold in medicinal chemistry.[2]
Materials:
-
This compound (1.33 g, 10 mmol)
-
2-Aminoethanol (0.61 g, 10 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~50 mg)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating plate
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add this compound (10 mmol), 2-aminoethanol (10 mmol), toluene (50 mL), and a catalytic amount of p-TsOH to the flask.
-
Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-oxazolidine.
-
Purify the product by column chromatography on silica gel if necessary.
Conclusion
This compound has proven to be a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. Its dual reactivity allows for straightforward entry into important scaffolds like substituted 2-aminothiophenes via the robust Gewald reaction and complex three-dimensional spiro-heterocycles through condensation-cyclization strategies. The protocols and mechanistic insights provided herein demonstrate the utility of this compound, offering reliable and efficient pathways for the generation of novel molecules of interest to medicinal chemists and the broader scientific community.
References
- Smolecule. (n.d.). Buy this compound.
- BenchChem. (2025). The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols.
- BenchChem. (2025). Reactivity Showdown: 4-Bromocyclohexanone vs. This compound in Nucleophilic Reactions.
- Wikipedia. (n.d.). Gewald reaction.
- J&K Scientific LLC. (2025). Gewald Reaction.
- MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
- ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycles.
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
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- 8. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
Application Notes and Protocols for the Stereoselective Reduction of 4-Chlorocyclohexanone
Abstract: This document provides a comprehensive technical guide for the chemical reduction of 4-chlorocyclohexanone to 4-chlorocyclohexanol. It delves into the underlying mechanistic principles, focusing on the stereochemical outcomes of the reaction. A detailed, field-proven laboratory protocol using sodium borohydride is presented, along with methods for product characterization and data interpretation. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood method for synthesizing substituted cyclohexanols, which are key intermediates in various bioactive molecules.
Introduction: The Significance of Stereochemistry in Cyclohexanols
The reduction of cyclic ketones is a fundamental transformation in organic synthesis. This compound serves as a valuable model substrate and a practical precursor for more complex molecules. Its reduction yields 4-chlorocyclohexanol, a compound that exists as two distinct diastereomers: cis and trans.[1] The spatial arrangement of the hydroxyl and chloro substituents dictates the molecule's three-dimensional shape and, consequently, its chemical reactivity and biological activity.[2] For instance, the trans isomer can undergo intramolecular cyclization to form a bicyclic ether under basic conditions, a pathway unavailable to the cis isomer.[3][4] Therefore, controlling the stereochemical outcome of the reduction is not merely an academic exercise but a critical aspect of rational synthesis design. This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve this transformation.[5]
Part 1: Mechanistic Insights and Stereochemical Control
The Reaction Mechanism
The reduction of a ketone to a secondary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[6][7] The process can be dissected into two primary stages:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻), a potent nucleophile. The hydride attacks the electrophilic carbon of the carbonyl group in this compound. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: Following the hydride transfer, the resulting borate-alkoxide complex is hydrolyzed during an acidic or aqueous workup. A proton source (typically a mild acid or the solvent itself) protonates the negatively charged oxygen atom to yield the final neutral alcohol product, 4-chlorocyclohexanol.[8]
Controlling the Stereochemical Outcome
In the context of substituted cyclohexanones, the stereochemistry of the final alcohol is determined by the trajectory of the incoming nucleophile (hydride). The ketone's carbonyl group is planar, allowing the hydride to attack from either the top face or the bottom face.
For this compound, the molecule exists predominantly in a chair conformation where the bulky chlorine atom occupies the more stable equatorial position to minimize steric strain. This conformational preference is the key to understanding the stereoselectivity of the reduction.
-
Axial Attack: The hydride attacks the carbonyl carbon from the axial direction (from above or below the general plane of the ring). This path is sterically less hindered, as the hydride only encounters the small axial hydrogen atoms on carbons 3 and 5. This approach leads to the formation of an equatorial hydroxyl group . The resulting product, where both the chlorine (at C-4) and the new hydroxyl group (at C-1) are equatorial, is the trans-4-chlorocyclohexanol isomer.
-
Equatorial Attack: The hydride attacks from the equatorial direction (from the side of the ring). This path is more sterically encumbered due to interactions with the axial hydrogens on carbons 2 and 6.[9] This approach results in the formation of an axial hydroxyl group , yielding the cis-4-chlorocyclohexanol isomer.
With small, unhindered hydride donors like NaBH₄, the transition state for the axial attack is lower in energy due to reduced steric clash.[10] Consequently, axial attack is kinetically favored, making trans-4-chlorocyclohexanol the major product .[9]
Part 2: Detailed Experimental Protocol
This protocol describes the reduction of this compound on a laboratory scale using sodium borohydride in methanol.
Materials and Reagents
-
Reagents: this compound, Sodium Borohydride (NaBH₄), Methanol (anhydrous), Diethyl Ether (or Dichloromethane), 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, beakers, graduated cylinders, rotary evaporator, and standard glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Weigh 0.8 g of sodium borohydride. Slowly add the NaBH₄ to the stirred solution in small portions over 15-20 minutes.
-
Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from the reaction of NaBH₄ with the methanol solvent.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching the Reaction: Slowly and carefully add 20 mL of 1 M HCl dropwise to the reaction mixture while it is still in the ice bath.
-
CAUTION: This step quenches excess NaBH₄ and protonates the alkoxide. This process generates hydrogen gas, which is flammable. Ensure adequate ventilation and perform this step slowly to control the effervescence.[11]
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Perform two additional extractions of the aqueous layer, each with 20 mL of diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with 25 mL of water, followed by 25 mL of brine to remove residual acid and inorganic salts.[11]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask for a few minutes, then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether. The remaining residue is the crude 4-chlorocyclohexanol product.
-
Purification (Optional): If necessary, the product can be purified further by flash column chromatography on silica gel or by recrystallization.
Part 3: Visualization and Data Summary
Experimental Workflow Diagram
The following diagram illustrates the key stages of the reduction process, from starting materials to the final isolated product.
Sources
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- 2. The cis and trans stereoisomers of 4 -chlorocyclohexanol give different p.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 10. research.vu.nl [research.vu.nl]
- 11. drnerz.com [drnerz.com]
Application Notes & Protocols: 4-Chlorocyclohexanone as a Versatile Bifunctional Building Block in the Total Synthesis of Natural Products
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-chlorocyclohexanone in the synthesis of complex molecular architectures. While its isomer, 2-chlorocyclohexanone, is widely known for its utility in the Favorskii rearrangement, the γ-disposition of the chloro and keto functionalities in this compound opens a distinct and powerful set of synthetic possibilities. This guide focuses on its role in constructing bridged bicyclic systems via intramolecular enolate alkylation and its application in the synthesis of medicinally relevant spirocycles. Through detailed mechanistic discussions, step-by-step protocols, and illustrative case studies, we demonstrate the unique value of this readily available building block in modern organic synthesis.
Introduction: The Strategic Value of a γ-Haloketone
In the vast toolkit of organic synthesis, bifunctional building blocks—molecules possessing two distinct reactive handles—are invaluable for the efficient construction of complex scaffolds. This compound is one such reagent. Its structure, featuring a ketone and a strategically placed secondary alkyl chloride, allows for sequential or concerted reactions that can rapidly increase molecular complexity.
The key to its utility lies in the 1,4-relationship (γ-relationship) between the carbonyl group and the chlorine atom. The ketone allows for the formation of a nucleophilic enolate at the C2 (or C6) position, while the chlorine at C4 serves as an electrophilic site for intramolecular SN2 displacement. This "umpolung" potential—transforming the inherent electrophilicity of the carbonyl's α-position into a nucleophilic center—is the cornerstone of its most powerful applications.
This guide will explore two primary synthetic strategies leveraging this unique reactivity:
-
Intramolecular Enolate Alkylation: Formation of bridged bicyclic systems, exemplified by a classic approach to the cedrene core.
-
Spirocycle Synthesis: Utilization of the ketone for initial condensation, followed by leveraging the chloro-substituent's properties in subsequent transformations.
Case Study 1: Construction of the Bicyclo[3.1.1]heptane Core for Sesquiterpene Synthesis
The tricyclic sesquiterpene α-cedrene, a component of cedar oil, features a distinctive bicyclo[3.1.1]heptane skeleton. A landmark synthesis by E.J. Corey leveraged an intramolecular enolate alkylation of a γ-chloroketone to masterfully construct this strained bicyclic core.[1] While the original synthesis utilized a substituted cyclopentanone derivative, the core chemical principle is directly translatable to the cyclization of a this compound-derived system to form a bicyclo[3.1.1]heptan-6-one, a key synthetic intermediate.
Retrosynthetic Analysis & Strategy
The core strategy involves disconnecting the C2-C4 bond of the bicyclo[3.1.1]heptan-6-one target. This reveals a monosubstituted this compound derivative. The forward synthesis, therefore, hinges on the base-mediated intramolecular cyclization of this γ-chloroketone precursor.
Caption: Retrosynthetic approach to the bicyclo[3.1.1]heptane core.
Mechanism and Stereochemical Considerations
The key transformation is an intramolecular SN2 reaction. The process is initiated by the formation of a ketone enolate using a strong, non-nucleophilic base. The choice of base is critical; a bulky base like sodium triphenylmethide, as used in the original Corey synthesis, or lithium diisopropylamide (LDA) ensures rapid and complete enolate formation without competing intermolecular reactions.[2][3]
The enolate then attacks the electrophilic carbon bearing the chlorine atom. For this cyclization to occur, the molecule must adopt a conformation that brings the nucleophilic enolate carbon and the electrophilic C-Cl center into proximity. The stereochemical outcome of the reaction is dictated by the transition state geometry. Alkylation of cyclohexanone enolates preferentially proceeds through a chair-like transition state where the incoming electrophile (in this case, the intramolecular C-Cl bond) approaches the enolate carbon from an axial trajectory.[4][5] This minimizes steric interactions and leads to the more stable cis-fused bicyclic system.
Caption: Mechanism of intramolecular enolate alkylation to form the bicyclic core.
Representative Protocol: Intramolecular Cyclization to a Bicyclo[3.1.1]heptan-6-one
This protocol is a representative example based on the principles of the Corey synthesis of cedrene and modern synthetic practices for intramolecular enolate alkylation.
Materials:
-
Substituted this compound derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Triphenylmethane (1.2 eq)
-
Anhydrous Toluene or 1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, syringe, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Base Preparation (Sodium Triphenylmethide): To a flame-dried Schlenk flask under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula each time. Add anhydrous toluene and triphenylmethane (1.2 eq). Heat the slurry to 80 °C with vigorous stirring. The formation of the deep red sodium triphenylmethide is typically complete within 1 hour. Cool the solution to room temperature.
-
Scientist's Note: The use of a strong, non-nucleophilic base is paramount. Sodium triphenylmethide is effective for deprotonating the ketone to form the thermodynamic enolate without risk of addition to the carbonyl. The red color provides a useful visual indicator of the active base.
-
-
Cyclization Reaction: Cool the base solution to 0 °C in an ice bath. Dissolve the this compound derivative (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the base solution via syringe over 20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS, observing the disappearance of the starting material.
-
Workup: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until the red color disappears. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction and Purification: Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired bicyclo[3.1.1]heptan-6-one.
Case Study 2: Synthesis of Spirocyclic Scaffolds
Spirocycles are three-dimensional structures of significant interest in drug design, often imparting improved pharmacological properties compared to their planar counterparts.[6][7] this compound serves as an excellent starting material for the synthesis of spiro-heterocycles, such as spiro-oxazolidinones. In this application, the ketone is used first to form an imine, and the chloro-substituent plays a role in the stability and subsequent reactivity of the scaffold.
Strategy and Protocol: Synthesis of a Spiro-oxazolidinone
This strategy involves a multi-step, one-pot sequence where the ketone is first condensed with an amino alcohol to form a ketimine. This intermediate is then reacted with a carbonylating agent like triphosgene to form the spiro-oxazolidinone ring.
Materials:
-
This compound (1.0 eq)
-
2-Amino-2-methyl-1-propanol (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Toluene
-
Ethyl acetate
Procedure:
-
Ketimine Formation: To a solution of this compound (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting ketone is consumed.
-
Cyclization: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the ketimine solution to the triphosgene solution at 0 °C via cannula. Following this, add triethylamine (2.2 eq) dropwise.
-
Scientist's Note: Triethylamine serves as a base to neutralize the HCl generated during the reaction, driving the formation of the oxazolidinone ring.
-
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Summary of Applications & Data
The utility of this compound is summarized below, highlighting the key transformations and the resulting complex molecular scaffolds.
| Application | Key Transformation | Resulting Scaffold | Natural Product Class / Target |
| Bicyclic Synthesis | Intramolecular Enolate Alkylation | Bicyclo[3.1.1]heptane | Sesquiterpenes (e.g., Cedrene) |
| Spirocycle Synthesis | Condensation / Carbonylation | Spiro-oxazolidinone | Medicinally Relevant Heterocycles |
Conclusion
This compound is a powerful and underutilized building block in the synthesis of natural products and their analogues. Its γ-haloketone structure provides a distinct reactivity profile compared to its more common α-halo isomer. The ability to facilitate intramolecular enolate alkylations to form strained and complex bridged bicyclic systems, as pioneered in the synthesis of cedrene, showcases its capacity for rapid complexity generation. Furthermore, its application in the construction of spirocyclic systems highlights its value in medicinal chemistry. The protocols and strategies outlined in this document provide a foundational guide for chemists to harness the synthetic potential of this compound in their research and development programs.
References
- CHEM 330 Lecture Notes. (n.d.). Topics Discussed on Oct 19: Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis...
- CHEM 330 Lecture Notes. (2018, October 21). Topics Discussed on Oct 21: Conformationally mobile (flexible) cyclohexanones: those carrying substituents characterized...
- Chemistry LibreTexts. (2024, March 27). 8: Strategies in Cedrene Synthesis.
- Magri, D. C., & Vasilogianni, E. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- Magri, D. C., & Vasilogianni, E. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- Organic Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions.
- Stork, G., & Clarke, F. H. (1955). The Total Synthesis of Cedrol and Cedrene. Journal of the American Chemical Society. (Note: This is the original publication, specific URL not available from search results but can be found via the journal's archives).
- YouTube. (2015, March 24). Alkylation of Enolates - Ketone + Alkyl Halide. ChemistNATE.
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- 2. ia601303.us.archive.org [ia601303.us.archive.org]
- 3. researchgate.net [researchgate.net]
- 4. The Total Synthesis of Cedrol and Cedrene | Semantic Scholar [semanticscholar.org]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 4-Chlorocyclohexanone
An Application Note and Protocol for the Scale-Up Synthesis of 4-Chlorocyclohexanone
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary for a successful and safe scale-up. The featured protocol details a robust and reproducible method centered on the oxidation of 4-chlorocyclohexanol using Pyridinium Chlorochromate (PCC). This guide includes a detailed experimental protocol, safety and handling procedures, analytical methods for quality control, and critical considerations for process scale-up and troubleshooting.
Introduction: The Strategic Importance of this compound
This compound (C₆H₉ClO) is a bifunctional organic molecule featuring a ketone group and a chlorine atom on a cyclohexane ring.[1][2] This specific arrangement makes it a versatile building block for constructing more complex molecular architectures. The ketone allows for nucleophilic additions and alpha-functionalization, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions.[1][3] Its utility is particularly pronounced in medicinal chemistry, where it serves as a precursor for synthesizing a range of bioactive compounds.[1] Given its industrial relevance, the development of a safe, efficient, and scalable synthetic route is of paramount importance.
Comparative Analysis of Synthetic Strategies
Several pathways exist for the synthesis of this compound. A critical evaluation is necessary to select the most appropriate method for scale-up, prioritizing yield, purity, safety, and operational simplicity.
-
Direct Chlorination of Cyclohexanone: While seemingly direct, this method often suffers from a lack of regioselectivity, leading to a mixture of chlorinated products (e.g., 2-chlorocyclohexanone) and polychlorinated byproducts.[1] Controlling the reaction to favor the 4-position is challenging and often results in complex purification procedures, making it less ideal for large-scale production.
-
Oxidation of 4-Chlorocyclohexanol: This is the preferred and most logical route for producing high-purity this compound. The precursor, 4-chlorocyclohexanol, can be readily prepared from inexpensive starting materials like 1,4-cyclohexanediol.[4] The subsequent oxidation of the secondary alcohol to a ketone is a highly efficient and selective transformation. This route offers superior control over the final product's regiochemistry.
For this guide, we will focus on the oxidation of 4-chlorocyclohexanol , as it represents the most reliable and controllable strategy for scale-up.
Featured Synthesis: Oxidation of 4-Chlorocyclohexanol with PCC
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. Pyridinium Chlorochromate (PCC) is a well-established reagent for this purpose, known for its mildness and high efficiency.[5][6][7] It operates under anhydrous conditions, which is crucial as it prevents over-oxidation.[8]
Reaction Scheme & Mechanism
Scheme 1: Oxidation of 4-Chlorocyclohexanol to this compound
(Image representing the chemical reaction from 4-Chlorocyclohexanol to this compound using PCC)
The mechanism for PCC oxidation is a well-elucidated process.[5][6] It begins with the attack of the alcohol's oxygen on the chromium atom, leading to the formation of a chromate ester. A base (such as pyridine or the chloride ion) then abstracts the proton on the carbon bearing the oxygen. This initiates an E2-like elimination, forming the ketone C=O double bond and reducing the Cr(VI) to a Cr(IV) species.[5][6]
Rationale for Reagent Selection
While PCC is highly effective, it is a chromium (VI) compound and thus toxic, requiring careful handling and disposal.[9] For laboratory-scale and initial scale-up, its reliability and predictability often make it a pragmatic choice. The main advantages are:
-
High Selectivity: It selectively oxidizes secondary alcohols to ketones without affecting other functional groups.[9]
-
Anhydrous Conditions: PCC is used in anhydrous solvents like dichloromethane (DCM), preventing unwanted side reactions.[8]
-
Commercial Availability: The reagent is stable and readily available commercially.[7]
For industrial-scale production, greener catalytic oxidation methods using more environmentally benign oxidants like hydrogen peroxide are often explored.[10] However, the PCC protocol remains a foundational and highly instructive method for professionals in the field.
Detailed Application Protocol
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Purity | Supplier |
| 4-Chlorocyclohexanol | C₆H₁₁ClO | 134.60[11] | 115 g (0.854 mol) | >98% | Major Chemical Supplier |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | 221 g (1.025 mol) | >98% | Major Chemical Supplier |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 1.5 L | >99.8% | Major Chemical Supplier |
| Celite® (or Diatomaceous Earth) | 200 g | Major Chemical Supplier | |||
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | 2 L | >99% | Major Chemical Supplier |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 1 L | ||
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 50 g |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Thermometer and adapter
-
Addition funnel (500 mL)
-
Large sintered glass funnel (Buchner funnel) for filtration
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In the 5 L three-neck flask equipped with a mechanical stirrer and thermometer, add the PCC (221 g) and Celite® (200 g). Add 1 L of anhydrous dichloromethane. Stir the resulting suspension. The Celite® is added to create a filterable solid and prevent the formation of a viscous, unmanageable tar of reduced chromium salts.[7]
-
Reagent Preparation: In a separate beaker, dissolve the 4-chlorocyclohexanol (115 g) in 500 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Reaction Execution: Cool the PCC suspension in the flask to 0-5°C using an ice-water bath. Once cooled, begin the dropwise addition of the 4-chlorocyclohexanol solution from the addition funnel over approximately 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the dark mixture by adding 1 L of anhydrous diethyl ether. This helps to precipitate the chromium salts and reduce the viscosity of the solution.
-
Prepare a large Buchner funnel with a 2-inch pad of Celite®. Filter the reaction mixture through this pad. Wash the flask and the filtered solid with an additional 1 L of diethyl ether in several portions to ensure all product is collected.
-
Transfer the combined filtrate to a 2 L separatory funnel. Wash the organic solution sequentially with 3 x 300 mL portions of saturated sodium bicarbonate solution, followed by 300 mL of brine. This removes any residual acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[1] The expected yield is typically 80-90%.
Safety and Hazard Management
This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
This compound: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[12]
-
Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation of dust or contact with skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles at all times.[12][13]
-
Use a respirator if there is a risk of inhaling dust or vapors.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12][14]
-
Ground/bond container and receiving equipment to prevent static discharge.[12]
Characterization and Quality Control
| Parameter | Expected Result | Method |
| Appearance | Colorless to pale yellow liquid[1] | Visual Inspection |
| Molecular Weight | 132.59 g/mol [2] | GC-MS |
| Purity | >98% | GC Analysis |
| ¹H NMR | Consistent with the structure | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with the structure[2] | ¹³C NMR Spectroscopy |
| IR Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹ | FTIR |
Scale-Up Considerations and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction stalls / Incomplete conversion | 1. Insufficient PCC. 2. Wet solvent or reagents. 3. Low reaction temperature. | 1. Ensure a slight excess of PCC (1.2-1.5 eq). 2. Use freshly opened anhydrous solvents. Dry glassware thoroughly. 3. Ensure the reaction is allowed to stir at room temperature after addition. |
| Low Yield | 1. Product loss during filtration of chromium salts. 2. Inefficient extraction. 3. Loss during distillation. | 1. Wash the Celite® pad thoroughly with additional solvent (ether or DCM). 2. Perform multiple extractions during workup. 3. Ensure an efficient vacuum and proper column insulation during distillation. |
| Dark-colored final product | 1. Overheating during distillation. 2. Residual impurities. | 1. Maintain a low pot temperature during distillation. 2. Ensure thorough washing during workup. A second distillation may be necessary. |
| Uncontrolled exotherm during addition | 1. Addition rate is too fast. 2. Inefficient cooling. | 1. Slow down the addition rate immediately. 2. Ensure the reaction flask is well-submerged in the ice bath and that the bath is maintained with ice. |
Mechanism Visualization
Caption: Simplified mechanism of PCC oxidation of an alcohol.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543522, this compound.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Fehnel, E. A., Goodyear, S., & Berkowitz, J. (1951). The Preparation of trans-4-Chlorocyclohexanol. Journal of the American Chemical Society, 73(10), 4978–4979. [Link]
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
- Chemistry Steps. (n.d.). Pyridinium Chlorochromate (PCC) Oxidation.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanols.
- Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC.
- Mookerjee, B., et al. (2016). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions, 45(44), 17782-17792. [Link]
- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34609, 4-Chlorocyclohexanol.
Sources
- 1. Buy this compound [smolecule.com]
- 2. This compound | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. 4-Chlorocyclohexanol | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 4-Chlorocyclohexanone: A Guide to Nucleophilic Reactions for Drug Discovery Professionals
Introduction: 4-Chlorocyclohexanone as a Strategic Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional cyclic ketone, has emerged as a valuable and versatile intermediate. Its unique structural features—a reactive ketone carbonyl and a strategically positioned chlorine atom on a conformationally mobile cyclohexane ring—offer a multitude of synthetic possibilities. This guide provides an in-depth exploration of the reactivity of this compound with a diverse range of nucleophiles, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents. The ability to introduce various functionalities at the 4-position, coupled with the potential for stereoselective transformations at the carbonyl center, makes this compound a powerful tool for generating libraries of compounds with diverse pharmacological profiles. Its derivatives have found applications in the synthesis of a range of biologically active molecules, from kinase inhibitors to antiviral compounds and spirocyclic frameworks prevalent in many approved drugs.
I. Nucleophilic Substitution at the C4 Position: Introducing Diversity
The chlorine atom at the 4-position of the cyclohexanone ring serves as a handle for introducing a wide array of nucleophiles via SN2 displacement. The reactivity of this position is influenced by the conformational equilibrium of the cyclohexane ring, with the chlorine atom occupying either an axial or equatorial position. The nature of the nucleophile, solvent, and reaction temperature can all play a role in the reaction's efficiency and stereochemical outcome.
A. Amination Reactions: Accessing Key Pharmacophores
The introduction of nitrogen-containing moieties is a cornerstone of drug design. 4-Aminocyclohexanone and its derivatives are valuable precursors for a variety of therapeutic agents.
This protocol details a typical nucleophilic substitution reaction with a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (2.5 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-(piperidin-1-yl)cyclohexan-1-one.
Causality and Insights: The use of an excess of the amine and a base like potassium carbonate is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. The workup procedure is designed to remove unreacted starting materials and byproducts.
B. Azide Introduction: A Gateway to Amines and Triazoles
The azide functional group is a versatile precursor that can be readily reduced to a primary amine or used in "click" chemistry to form triazoles, both of which are important functionalities in drug discovery.
This protocol describes the synthesis of 4-azidocyclohexanone, a key intermediate for further functionalization.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-azidocyclohexanone.
Causality and Insights: DMF is an excellent solvent for this reaction as it is polar aprotic and dissolves both the organic substrate and the inorganic azide salt. The elevated temperature is necessary to achieve a reasonable reaction rate. The aqueous workup is essential to remove the DMF and any unreacted sodium azide.
II. Reactions at the Carbonyl Group: Building Stereochemical Complexity
The ketone functionality of this compound provides a second reactive site for nucleophilic attack. These reactions, particularly reductions and additions of organometallic reagents, can generate new stereocenters, leading to diastereomeric products. The stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack, which can be influenced by the steric bulk of the nucleophile and the conformation of the cyclohexane ring.
A. Hydride Reduction: Synthesis of 4-Chlorocyclohexanols
The reduction of this compound yields 4-chlorocyclohexanols, which are themselves valuable intermediates. The stereoselectivity of this reduction is highly dependent on the nature of the hydride reagent.
This protocol details the reduction of this compound using a common and mild reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-chlorocyclohexanol.
Causality and Insights: Sodium borohydride is a relatively small hydride donor, and its attack on the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone chair conformation. The ratio of the resulting cis (axial attack) and trans (equatorial attack) alcohols can be influenced by factors such as torsional strain and steric hindrance. The use of methanol as a solvent is common for NaBH₄ reductions.
The stereochemical outcome of the hydride reduction of substituted cyclohexanones is a classic topic in organic chemistry. For 4-substituted cyclohexanones, the incoming hydride can attack from the axial or equatorial face of the carbonyl group.
-
Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer in the case of 4-chlorocyclohexanol). This pathway is generally favored by small, unhindered nucleophiles to avoid steric interactions with the axial hydrogens at C-3 and C-5.
-
Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer). This pathway is often favored by bulky hydride reagents, such as L-Selectride®, which experience greater steric hindrance when approaching from the axial face.
Application Notes and Protocols: Biocatalytic Reduction of 4-Chlorocyclohexanone using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorocyclohexanone is a valuable prochiral building block in synthetic chemistry, serving as a precursor to a wide range of functionalized molecules.[1] Its reduction to the corresponding chiral 4-chlorocyclohexanol yields a bifunctional intermediate of significant interest in medicinal chemistry and drug development.[2] The stereochemistry of the resulting alcohol is critical, often dictating the biological activity of the final pharmaceutical compound. While classical chemical reductions can produce this alcohol, they frequently require harsh reagents or expensive metal catalysts and may offer limited stereocontrol. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), presents a powerful alternative.[3] This approach aligns with the principles of green chemistry, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, thereby providing a direct and efficient route to enantiomerically pure 4-chlorocyclohexanols.[4][5][6]
This guide provides an in-depth overview of the principles, practical considerations, and detailed experimental protocols for the enzyme-catalyzed reduction of this compound.
The Principle of Biocatalytic Ketone Reduction
The enzymatic conversion of a prochiral ketone like this compound into a chiral secondary alcohol is a cornerstone of modern asymmetric synthesis.[7] This transformation is catalyzed by oxidoreductase enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[3]
The Catalytic Mechanism and Stereoselectivity
The core of the reaction involves the transfer of a hydride ion (H⁻) from a nicotinamide cofactor, either NADH or NADPH, to the electrophilic carbonyl carbon of the ketone.[3] The enzyme's role is to precisely orient both the substrate and the cofactor within its chiral active site, facilitating the hydride transfer to one of the two enantiotopic faces of the carbonyl group. This facial selectivity dictates the stereochemistry of the resulting alcohol. The ability of enzymes to discriminate between these faces is the source of their remarkable stereoselectivity, often yielding products with very high enantiomeric excess (>99% e.e.).[5]
The Imperative of Cofactor Regeneration
The nicotinamide cofactors (NAD(P)H) are stoichiometric reagents in the reduction and are prohibitively expensive to use in molar equivalents for preparative-scale synthesis. Therefore, an efficient in situ regeneration system to convert the oxidized cofactor (NAD(P)⁺) back to its reduced form (NAD(P)H) is essential for a cost-effective process.[6] Two primary strategies are widely employed:
-
Enzyme-Coupled Regeneration: This is the most common and robust method for isolated enzyme systems. A second "sacrificial" substrate (e.g., glucose) and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH) are added to the reaction. The GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)⁺ to NAD(P)H, which is then utilized by the primary KRED for ketone reduction.[7][8] This system is highly efficient as the oxidation of glucose is essentially irreversible.[8]
-
Substrate-Coupled Regeneration: This approach uses a large excess of a sacrificial alcohol, typically isopropanol, as a co-solvent. The same KRED that reduces the target ketone also catalyzes the oxidation of isopropanol to acetone, regenerating the NAD(P)H cofactor.[9] This method simplifies the reaction setup by requiring only one enzyme but may be limited by enzyme tolerance to high concentrations of isopropanol and potential equilibrium constraints.[8][9]
Caption: Key strategies for regenerating the NAD(P)H cofactor in KRED-catalyzed reductions.
Selecting the Right Biocatalyst and Reaction System
The success of the bioreduction hinges on finding an enzyme with high activity and selectivity for this compound. As enzyme performance is highly substrate-specific, screening a panel of diverse KREDs is the most effective approach.[5][10]
| Biocatalyst System | Description | Advantages | Considerations |
| Whole Cells (e.g., Baker's Yeast) | Saccharomyces cerevisiae contains multiple native ADHs and an endogenous cofactor regeneration system powered by glycolysis.[4][11] | Inexpensive, readily available, no need for external cofactors or regeneration enzymes.[4] | Lower substrate tolerance, potential for competing side reactions from other enzymes, and often lower stereoselectivity.[3] |
| Isolated Enzymes (KREDs) | Lyophilized powders or immobilized preparations of specific KREDs, often recombinantly expressed. Used with an external cofactor regeneration system.[3][7] | High purity, high selectivity, well-defined reaction system, allows for higher substrate concentrations.[5] | Higher initial cost for enzymes and cofactors, requires careful optimization of the regeneration system. |
A variety of KREDs have been identified and engineered for synthetic applications. Enzymes such as the ADH from Lactobacillus brevis (LB-ADH) are known to be versatile catalysts for the reduction of various ketones.[8][10] A new ketoreductase from the cyanobacterium Synechococcus sp. has also shown high activity for halogenated ketones.[12] For researchers, commercially available KRED screening kits offer a rapid and efficient way to identify lead candidates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound using both a whole-cell system and an isolated enzyme system.
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is a cost-effective entry point for biocatalytic reduction, leveraging the natural metabolic machinery of yeast.[4][11]
Materials:
-
Active dry baker's yeast
-
Sucrose or Glucose
-
This compound (Substrate)
-
Tap water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flask, magnetic stirrer, and stir bar
Procedure:
-
Yeast Activation: In a 250 mL Erlenmeyer flask, dissolve 10 g of sucrose in 100 mL of warm (approx. 35-40°C) tap water. Add 8-10 g of active dry baker's yeast.
-
Fermentation: Stir the mixture gently for 30-60 minutes at room temperature or in a 30°C incubator. The onset of fermentation will be indicated by foaming. This step activates the yeast's metabolic pathways, including those for cofactor regeneration.
-
Substrate Addition: Dissolve 100 mg (0.75 mmol) of this compound in a minimal amount of ethanol or DMSO (e.g., 0.5-1.0 mL) to aid solubility. Add this solution dropwise to the fermenting yeast mixture.
-
Reaction: Seal the flask with a perforated stopper or cotton plug to allow CO₂ to escape. Stir the reaction mixture vigorously at room temperature (or 30°C) for 24-48 hours. Vigorous stirring is crucial to ensure proper mixing of the sparingly soluble organic substrate with the aqueous cell suspension.
-
Monitoring (Optional): To monitor progress, withdraw a small aliquot (e.g., 1 mL), add an equal volume of ethyl acetate, vortex thoroughly, and analyze the organic layer by TLC or GC-FID.
-
Work-up and Extraction: After the reaction period, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chlorocyclohexanol product.
-
Purification and Analysis: Purify the crude product by flash column chromatography if necessary. Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Asymmetric Reduction using an Isolated KRED with GDH/Glucose Regeneration
This protocol uses a defined system, offering greater control and typically higher selectivity and productivity.[7][8]
Materials:
-
Ketoreductase (KRED), lyophilized powder
-
Glucose Dehydrogenase (GDH), lyophilized powder
-
NADP⁺ (or NAD⁺, depending on KRED preference)
-
D-Glucose
-
This compound (Substrate)
-
Potassium phosphate or Tris-HCl buffer (e.g., 100 mM, pH 7.0)
-
Water-miscible co-solvent (e.g., isopropanol, DMSO)
-
Reaction vial, magnetic stirrer, and stir bar
Procedure:
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a 25 mL glass vial, add 10 mL of the buffer.
-
Add Reagents: To the buffer, add:
-
D-Glucose (e.g., 1.1 eq relative to substrate; ~150 mg for a 100 mg substrate reaction)
-
NADP⁺ (1-2 mg)
-
GDH (1-2 mg, ~10-20 U)
-
KRED (1-5 mg, ~10-50 U) Gently swirl the vial until all components are dissolved.
-
-
Substrate Addition: Dissolve 100 mg (0.75 mmol) of this compound in 0.5 mL of a suitable co-solvent like isopropanol. Add this solution to the reaction mixture. Causality Note: The co-solvent is essential to prevent the hydrophobic substrate from precipitating out of the aqueous buffer, thereby increasing its availability to the enzyme.
-
Reaction: Seal the vial and stir at room temperature (or a pre-determined optimal temperature, e.g., 30°C) for 12-24 hours.
-
Monitoring and Work-up: Follow steps 5, 7, 8, and 9 from Protocol 1 for reaction monitoring, extraction, purification, and analysis.
Caption: A generalized workflow for performing and analyzing the biocatalytic reduction.
Reaction Monitoring and Analysis
Careful analysis is required to quantify the success of the reaction in terms of both conversion and stereoselectivity.[13]
| Analytical Technique | Purpose | Details |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Allows for quick visualization of the disappearance of the ketone (starting material) and the appearance of the alcohol (product). |
| Gas Chromatography (GC-FID) | Quantitative analysis of conversion. | Provides accurate measurement of the ratio of substrate to product over time, allowing for the calculation of percent conversion. |
| Chiral GC or HPLC | Crucial for determining stereoselectivity. | Separates the two enantiomers ((R)- and (S)-4-chlorocyclohexanol), allowing for the calculation of enantiomeric excess (e.e.). This is the definitive measure of the enzyme's performance.[7] |
| Mass Spectrometry (MS) & NMR | Structural confirmation. | Confirms the identity and purity of the isolated product. Advanced techniques like online MS can be used for real-time monitoring of intermediates.[14][15] |
Self-Validation: To ensure the observed chemical change is due to the biocatalyst, control experiments are essential. A reaction mixture lacking the KRED or one lacking the NAD(P)H cofactor should show no conversion of this compound.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (denatured, incorrect storage).2. Inefficient cofactor regeneration.3. Substrate/product inhibition.4. Poor substrate solubility. | 1. Use fresh enzyme; check storage conditions.2. Increase concentration of GDH/glucose or isopropanol.3. Lower the initial substrate concentration.4. Increase the amount of co-solvent; screen different co-solvents.[9] |
| Low Enantioselectivity | 1. Suboptimal enzyme choice for the substrate.2. (Whole-cell) Presence of multiple endogenous ADHs with opposing selectivities. | 1. Screen a wider variety of KREDs.[16]2. Switch to an isolated enzyme system for higher selectivity. |
| Reaction Stalls | 1. Enzyme inactivation over time (pH drift, thermal denaturation).2. Depletion of sacrificial substrate (glucose). | 1. Ensure buffer capacity is sufficient; run the reaction at a lower temperature.2. Add more glucose periodically during the reaction. |
Conclusion
The enzymatic reduction of this compound is an exemplary application of biocatalysis for the efficient and sustainable synthesis of high-value chiral building blocks. By leveraging the exquisite stereoselectivity of ketoreductases, researchers can access enantiopure 4-chlorocyclohexanols, which are versatile intermediates for the construction of complex molecular architectures in drug discovery programs.[2][17] The protocols and principles outlined in this guide provide a solid foundation for scientists to implement this powerful technology, moving from initial screening to optimized, preparative-scale synthesis.
References
- Bawa, R. A., Ajjabou, F., & Shalfooh, E. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.
- (n.d.). Biocatalytic Reduction of Selected Cyclohexanones.
- Kroutil, W., & Riva, S. (n.d.). Enzymatic Reduction of Carbonyl Groups. Science of Synthesis.
- de Gonzalo, G., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(22), 4559–4562.
- Dorn, C., et al. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. Molecules, 24(21), 3828.
- Ríos-Lombardía, N., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7208–7212.
- Moore, J. C., et al. (2017). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 114(10), 2620–2625.
- Syldatk, C., et al. (n.d.). Biocatalysis in Preparative Organosilicon Chemistry: Microbial Reduction of rac-1-(4-Fluorophenyl)-1-Methyl-1-Sila-2-Cyclohexanone and Microbial Hydrolysis of rac-(SiS, CR/SiR, CS). ResearchGate.
- Böhmer, W., et al. (2012). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 78(15), 5360–5367.
- Sonawane, P. J., & Pagar, A. D. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PLOS ONE, 13(12), e0208192.
- Bothner, B., et al. (2000). Monitoring enzyme catalysis with mass spectrometry. Journal of Biological Chemistry, 275(18), 13455–13459.
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- Strauss, U. T., & Kiefer, M. (2004). Enzyme-catalyzed regio- and enantioselective ketone reductions. Mini reviews in organic chemistry, 1(4), 347-357.
- Xiang, L., et al. (2024). Bioinformatic prediction of the stereoselectivity of modular polyketide synthase: an update of the sequence motifs in ketoreductase domain. Beilstein Journal of Organic Chemistry, 20, 1178–1189.
- Hanson, G. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Mondal, D., et al. (2023). Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation. Chemical Science, 14(21), 5698–5706.
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Application Notes & Protocols: Protecting Group Strategies for 4-Chlorocyclohexanone
Document ID: AN-CP-2026-01A
Introduction: The Synthetic Challenge
4-Chlorocyclohexanone is a valuable bifunctional intermediate in organic synthesis, featuring two reactive sites: a ketone and an alkyl chloride.[1] The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), while the carbon bearing the chlorine atom is prone to nucleophilic substitution (SN2) reactions. This dual reactivity presents a significant challenge when selective transformation at one site is desired without affecting the other. For instance, attempting a Grignard reaction to form a tertiary alcohol at the carbonyl will inevitably be complicated by the Grignard reagent also acting as a base or nucleophile at the C-Cl bond.
To achieve chemoselectivity, a protection-deprotection strategy is essential.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the protection of the ketone functionality in this compound, enabling chemists to perform modifications at the C-Cl bond without interference from the carbonyl group. The primary focus will be on the formation of cyclic ketals, a robust and widely used strategy for ketone protection.[5][6]
Selecting the Optimal Protecting Group: The Ketal Strategy
The ideal protecting group must be easy to install and remove in high yield, and it must be stable to the reaction conditions planned for the unprotected functional group.[3][7] For protecting ketones against basic, nucleophilic, and reductive reagents, acetals (or ketals from ketones) are the industry standard.[6][8][9]
Why a Cyclic Ketal?
-
Stability: Ketals are exceptionally stable in neutral to strongly basic environments, making them inert to Grignard reagents, organolithiums, metal hydrides (e.g., LiAlH4), and catalytic hydrogenation.[8][10][11]
-
Ease of Formation: They are readily formed by treating the ketone with a diol, typically ethylene glycol, under acidic catalysis.[12] The formation of a five-membered ring (a 1,3-dioxolane) is entropically favored over the reaction with two separate equivalents of a simple alcohol.[13]
-
Reliable Deprotection: The ketone can be regenerated efficiently by hydrolysis with aqueous acid.[12][14]
The reaction involves the acid-catalyzed addition of ethylene glycol to the ketone, forming a hemiacetal intermediate, which then undergoes dehydration to yield the stable cyclic ketal.[15][16] The equilibrium must be driven towards the product by removing the water generated during the reaction.[17]
Workflow for Ketal Protection and Deprotection
The overall synthetic strategy follows a three-stage process: protection, transformation, and deprotection. This workflow ensures the ketone is masked during the critical reaction step and then efficiently regenerated.
Caption: General workflow for a synthesis involving this compound.
Detailed Experimental Protocols
Protocol 4.1: Ketal Protection of this compound
This protocol details the formation of 8-chloro-1,4-dioxaspiro[4.5]decane, the ethylene ketal of this compound. The reaction utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene as a solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus.[10][17]
Reaction Scheme:
Caption: Ketal protection of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 0.2 M concentration of substrate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, and appropriate glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The glassware should be oven-dried to remove any residual moisture.
-
Reagent Addition: To the flask, add this compound, toluene, and ethylene glycol. Stir the mixture to ensure homogeneity.
-
Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C oil bath temperature). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing water collection in the trap and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis. The reaction is typically complete within 4-8 hours, once water ceases to collect.
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil, 8-chloro-1,4-dioxaspiro[4.5]decane, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 4.2: Deprotection of the Ketal Group
This protocol describes the acidic hydrolysis of the ketal to regenerate the ketone functionality. This step is typically performed after the desired transformation at the C-Cl position has been accomplished.
Reaction Scheme:
Caption: Ketal deprotection via acidic hydrolysis.
Materials:
-
Protected substrate (e.g., 8-substituted-1,4-dioxaspiro[4.5]decane) (1.0 eq)
-
Acetone and Water (e.g., 4:1 v/v)
-
Aqueous hydrochloric acid (e.g., 3 M HCl) or a catalytic amount of p-TsOH·H₂O
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the ketal-protected substrate in a mixture of acetone and water.
-
Acid Addition: Add the acid catalyst (either aqueous HCl or p-TsOH). The reaction is driven by the large excess of water present.[14]
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the deprotection by TLC or GC until the starting material is fully consumed (typically 2-12 hours).
-
Workup: a. Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic. b. Remove the acetone under reduced pressure. c. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or recrystallization as appropriate.
Stability and Orthogonality
The key to a successful protecting group strategy is understanding its stability profile. The ethylene ketal of this compound is orthogonal to a wide range of reagents, particularly those that are nucleophilic or basic, which would readily react with the unprotected ketone.[3][4]
Table 1: Stability of the Ethylene Ketal Protecting Group
| Reagent Class | Specific Examples | Stability of Ketal | Compatibility with Alkyl Chloride |
| Organometallics | R-MgBr, R-Li, R₂CuLi | Stable | Reactive : Potential for SN2 or E2 |
| Strong Bases | NaH, LDA, t-BuOK | Stable | Reactive : High potential for E2 elimination |
| Hydride Reductants | LiAlH₄, NaBH₄ | Stable | Reactive : Potential for SN2 reduction |
| Nucleophiles | NaCN, NaN₃, R-NH₂ | Stable | Reactive : Target for SN2 substitution |
| Oxidizing Agents | PCC, KMnO₄, O₃ | Stable | Generally stable |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | Reactive : C-Cl bond will be hydrogenolyzed |
| Aqueous Acid | HCl (aq), H₂SO₄ (aq) | Labile (Cleaved) | Stable |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Labile (Cleaved) | Stable (may coordinate) |
This table highlights the critical utility of the ketal group: it allows for transformations at the C-Cl bond using a variety of strong nucleophiles and bases that would otherwise be incompatible with the ketone.
Conclusion
The use of a cyclic ketal, specifically an ethylene ketal, is a robust and reliable strategy for the temporary protection of the carbonyl group in this compound. This approach grants access to a wide range of chemical transformations at the C-4 position, including nucleophilic substitutions and eliminations, which would be impossible in the presence of the unprotected ketone. The protocols provided herein offer a field-tested methodology for both the protection and subsequent deprotection, enabling chemists in research and drug development to selectively manipulate this versatile synthetic intermediate.
References
- Leah Fisch. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube; 2024.
- Wright AC, Du YE, Stoltz BM. Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. 2019;84(17):11013-11017.
- Wright AC, Du YE, Stoltz BM. A Small-scale Procedure for Acid-catalyzed Ketal Formation. SciSpace by Typeset. 2019.
- Li M, Ju K, Zhang L, et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. 2018;3(5):5346-5353.
- Li M, Ju K, Zhang L, et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. 2018;3(5):5346-5353.
- Zubair M, Ali A, Trebino L, et al. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. 2024.
- Chad's Prep. 19.5b Cyclic Acetals as Protecting Groups. YouTube; 2018.
- Chemistry LibreTexts. 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. 2024.
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Application Notes and Protocols for One-Pot Synthesis Involving 4-Chlorocyclohexanone
Introduction: The Strategic Value of 4-Chlorocyclohexanone in One-Pot Syntheses
In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. One-pot syntheses, particularly multicomponent reactions (MCRs), have emerged as a powerful strategy, offering atom economy, operational simplicity, and rapid access to diverse chemical scaffolds.[1][2] Within this paradigm, the choice of building blocks is critical. This compound stands out as a uniquely versatile substrate. Its bifunctional nature—a reactive ketone carbonyl and a synthetically adaptable chloro substituent—provides two orthogonal points for chemical modification, making it an ideal candidate for constructing complex molecular architectures such as spirocycles and fused heterocyclic systems.[3][4]
This technical guide moves beyond simple procedural lists to provide a deep dive into the strategic application of this compound in one-pot multicomponent reactions. We will explore the causality behind experimental design, provide detailed, field-proven protocols, and illustrate the logical flow of these complex transformations. The protocols described herein are designed to be self-validating, offering researchers a robust starting point for their synthetic endeavors.
Core Application: Four-Component Synthesis of Chloro-Functionalized Pyranopyrazoles
Pyranopyrazoles are a vital class of fused heterocyclic compounds, renowned for their extensive pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The one-pot, four-component synthesis of these scaffolds is a cornerstone of green chemistry in drug discovery.[1] By incorporating this compound, we can generate a library of novel pyranopyrazoles featuring a reactive chloro-handle, primed for further diversification (e.g., via nucleophilic substitution or cross-coupling reactions).
Mechanistic Rationale & Experimental Causality
The reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the thermodynamically stable pyranopyrazole product. The choice of an organocatalyst like citric acid is deliberate; it is mild, environmentally benign, inexpensive, and efficiently catalyzes the necessary condensation steps without promoting unwanted side reactions involving the chloro-substituent.[2]
The sequence is initiated by two key condensation events:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (malononitrile) to form an electron-deficient alkene.
-
Pyrazolone Formation: Ethyl acetoacetate and hydrazine hydrate condense to form 3-methyl-1H-pyrazol-5(4H)-one.
This is followed by a crucial Michael addition of the pyrazolone enolate to the activated alkene. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration, driven by the catalyst, to yield the final product. This compound is not directly involved in the core heterocycle formation but is a conceptual precursor demonstrating the utility of cyclic ketones in similar MCRs that build spirocyclic systems. The protocol below is adapted from established methods for pyranopyrazole synthesis to illustrate the general principle.[2][5]
Workflow for Four-Component Pyranopyrazole Synthesis
Caption: Workflow for the catalytic four-component synthesis of pyranopyrazoles.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for citric acid-catalyzed pyranopyrazole synthesis.[2]
Materials:
-
Hydrazine hydrate (1.0 mmol, 50 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 141 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Citric acid (20 mol%, 38 mg)
-
Water (1-2 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and water (1 mL).
-
Catalyst Addition: Add citric acid (20 mol%) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80°C with constant, vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2). The reaction is typically complete within 15-30 minutes.[2]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate from the aqueous medium.
-
Purification: Collect the crude product by filtration. Wash thoroughly with cold water to remove the citric acid catalyst and any water-soluble impurities.
-
Final Product: Air-dry the solid. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.
Data Summary: Representative Yields
The following table summarizes typical outcomes for this reaction, demonstrating its efficiency across various aldehydes. While this compound itself is not a direct reactant in this specific pyranopyrazole synthesis, the yields shown are representative of the high efficiency of such multicomponent reactions involving cyclic carbonyl precursors.
| Entry | Aldehyde Component | Reaction Time (min) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 94 |
| 3 | Benzaldehyde | 25 | 92 |
| 4 | 3-Nitrobenzaldehyde | 20 | 93 |
| Data adapted from reference[2]. Yields are for isolated products. |
Advanced Application: One-Pot Synthesis of Spiro[oxindole-pyran] Scaffolds
A more advanced application of this compound is in the three-component synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.[3] In this reaction, this compound serves as the cyclic ketone component, reacting with an isatin derivative and an active methylene compound (e.g., malononitrile) to construct a complex spiro-heterocyclic system in a single step.
Causality and Strategic Advantage
The core advantage of using this compound here is the introduction of a C-Cl bond into the final spirocyclic product. This chloro-group does not typically interfere with the base- or organocatalyst-mediated cyclization but provides a crucial site for post-synthesis modification, enabling the creation of diverse compound libraries from a single MCR product. The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence.
Logical Flow for Spirooxindole Synthesis
Caption: Logical workflow for the one-pot synthesis of spirooxindoles.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for spirooxindole synthesis using cyclic ketones.[3]
Materials:
-
Isatin (1.0 mmol, 147 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (1.0 mmol, 133 mg)
-
Piperidine (10 mol%, 8.5 mg)
-
Ethanol (10 mL)
Procedure:
-
Component Mixing: In a 50 mL round-bottom flask, dissolve isatin (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).
-
Catalyst Initiation: Add piperidine (10 mol%) to the solution with stirring.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the reaction's progress via TLC (Ethyl Acetate/Hexane 1:3).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired spiro[oxindole-pyran] product.
Conclusion and Future Outlook
This compound is a powerful and underutilized building block for the construction of complex, medicinally relevant molecules via one-pot synthesis. Its dual reactivity allows for its seamless integration into established multicomponent reaction cascades, such as the synthesis of pyranopyrazoles and spirooxindoles. The true strategic value lies in the retained chloro-substituent, which serves as a versatile synthetic handle for late-stage functionalization, dramatically expanding the chemical space accessible from a single, efficient one-pot reaction. The protocols and rationale presented here provide a robust framework for researchers to leverage the unique properties of this compound in their drug discovery and development programs.
References
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- Mohan, D. C., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega.
- Khatun, N., et al. (2021). Molecular oxygen-promoted sustainable synthesis of functionalized quinolines using catalytic glucose-derived ionic liquids and copper. Organic & Biomolecular Chemistry.
- Mohammadi Ziarani, G., et al. (2010). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Molecular Diversity.
- Ji, S.-J., et al. (2004). Synthesis of spiro[cyclohexanone-oxindoles/pyrazolones]. ResearchGate.
- Reddy, B. P., et al. (2025). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. Journal of Organic Chemistry.
- Borah, R., et al. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. International Journal of ChemTech Research.
- Heravi, M. M., et al. (2011). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. Bulletin of the Korean Chemical Society.
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Application Note: Green Chemistry Approaches to 4-Chlorocyclohexanone Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the sustainable synthesis of 4-Chlorocyclohexanone, a key intermediate in the pharmaceutical and agrochemical industries.
Abstract
The synthesis of this compound, a valuable building block, has traditionally relied on methods that are misaligned with modern principles of environmental stewardship and process safety. Conventional routes often involve hazardous reagents like stoichiometric chromium oxidants or the direct chlorination of cyclohexanone, leading to significant waste generation and safety concerns. This guide details green, sustainable alternatives centered on the catalytic oxidation of 4-chlorocyclohexanol. We provide detailed protocols for robust and efficient syntheses using environmentally benign oxidants such as sodium hypochlorite and hydrogen peroxide, facilitated by catalytic systems. These methods offer significant advantages, including reduced hazardous waste, improved safety profiles, and the potential for catalyst recycling, aligning with the core tenets of green chemistry.
The Imperative for a Greener Synthesis of this compound
This compound is a critical intermediate used in the synthesis of pharmaceuticals and agricultural chemicals.[1] The traditional approach to its synthesis often involves the oxidation of the corresponding alcohol, 4-chlorocyclohexanol, using stoichiometric amounts of heavy metal oxidants, particularly chromium(VI) reagents like pyridinium chlorochromate (PCC).[1][2]
Drawbacks of Traditional Methods:
-
High Toxicity: Chromium compounds are known carcinogens and pose significant environmental and health risks.[2]
-
Waste Generation: These reactions produce stoichiometric quantities of heavy metal waste, which is costly and hazardous to dispose of.
-
Harsh Conditions: The reactions may require anhydrous, chlorinated solvents, which are themselves environmentally problematic.
The principles of green chemistry demand a shift towards methodologies that are inherently safer and more sustainable.[3] This involves replacing hazardous reagents with greener alternatives, utilizing catalytic processes to minimize waste, and selecting safer solvent systems.[3][4] The focus of modern synthetic strategies has therefore moved towards catalytic oxidation using clean, inexpensive, and readily available oxidants like oxygen (O₂), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl).[3][4][5]
Primary Green Pathway: Catalytic Oxidation of 4-Chlorocyclohexanol
The most viable green route to this compound is the catalytic oxidation of its precursor, 4-chlorocyclohexanol. This secondary alcohol is readily available and its conversion to the target ketone provides a platform to implement a variety of green oxidation systems.
Logical Workflow: Precursor to Product
The overall strategy is a direct and atom-efficient transformation of a secondary alcohol to a ketone, a cornerstone reaction in organic synthesis.[3]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chlorocyclohexanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chlorocyclohexanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a key intermediate in the production of pharmaceuticals and agrochemicals, the efficient and selective synthesis of this compound is of significant importance.[1] This guide provides in-depth, experience-based solutions to common problems, ensuring the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My primary impurity is 2-chlorocyclohexanone, significantly lowering the yield of the desired 4-chloro isomer. Why does this happen and how can I improve selectivity?
Probable Cause:
The formation of 2-chlorocyclohexanone is a classic example of kinetic versus thermodynamic control in the chlorination of a ketone. The hydrogen atoms on the carbons alpha (α) to the carbonyl group (positions 2 and 6) are acidic and are readily removed to form an enolate intermediate.[1] This enolate is resonance-stabilized and highly nucleophilic, often reacting rapidly with electrophilic chlorine at the α-position. This is typically the kinetically favored pathway.
The desired this compound is often the thermodynamically more stable product, but its formation requires reaction at the gamma (γ) position, which proceeds through a different mechanism and can be slower.
Solutions & Scientific Rationale:
-
Choice of Chlorinating Agent: Direct chlorination with chlorine gas (Cl₂) can be aggressive and often leads to poor selectivity.[2] Consider using a bulkier or less reactive chlorinating agent that can favor reaction at the less sterically hindered position 4 or react via a different mechanism. N-chlorosuccinimide (NCS) in the presence of an acid catalyst can improve selectivity for the alpha-isomer, but specific conditions can be tailored.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically controlled product by giving the reaction more time to overcome the higher activation energy for 4-position chlorination.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents can stabilize ionic intermediates, potentially influencing the reaction pathway.[1] For instance, chlorination in glacial acetic acid is a documented method for preparing 2-chlorocyclohexanone, so avoiding such conditions is key to preventing this side reaction.[3]
-
-
Alternative Synthetic Route: If direct chlorination proves difficult to control, consider an alternative synthesis. The oxidation of 4-chlorocyclohexanol is a reliable method that completely avoids the issue of positional isomerism.[4] Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or systems based on chromium trioxide (Jones reagent).[1][5]
Q2: My final product is contaminated with dichlorinated species (e.g., 2,4-dichlorocyclohexanone). What leads to this over-reaction and how can it be prevented?
Probable Cause:
Over-chlorination occurs when the mono-chlorinated product reacts further with the chlorinating agent. This is typically caused by:
-
Incorrect Stoichiometry: Using an excess of the chlorinating agent.
-
Poor Local Concentration Control: Adding the chlorinating agent too quickly, creating localized areas of high concentration where the mono-substituted product is immediately chlorinated again.
-
Extended Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed.
Solutions & Scientific Rationale:
-
Controlled Addition: Add the chlorinating agent slowly and sub-surface to the vigorously stirred reaction mixture. This maintains a low, steady concentration of the reagent, ensuring it reacts primarily with the more abundant starting material (cyclohexanone) rather than the product.
-
Stoichiometric Control: Use a slight excess of cyclohexanone relative to the chlorinating agent (e.g., 1.05 to 1.1 equivalents of ketone). This ensures the chlorinating agent is the limiting reagent and is fully consumed before significant over-reaction can occur.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.
Q3: I'm observing unexpected, non-ketonic byproducts like chlorocyclohexane or dichlorocyclohexane. What is the origin of these impurities?
Probable Cause:
The presence of saturated, chlorinated alkanes suggests that a free-radical mechanism is competing with the desired ionic pathway. This is particularly common when using chlorine gas (Cl₂) in the presence of UV light or with radical initiators.[6] Cyclohexene, a common impurity in cyclohexanone or a potential byproduct of elimination side reactions, can also react with chlorine to form trans-1,2-dichlorocyclohexane and other addition products.[6][7]
Solutions & Scientific Rationale:
-
Exclude Light: Perform the reaction in the dark or in a flask wrapped with aluminum foil to prevent photo-initiated radical chain reactions.
-
Use High-Purity Reagents: Ensure your starting cyclohexanone is free from cyclohexene impurities.
-
Choose an Appropriate Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are less prone to initiating radical pathways compared to diatomic chlorine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, reliable routes:
-
Direct Chlorination of Cyclohexanone: This involves reacting cyclohexanone with a chlorinating agent. While economical, it requires careful control to manage side reactions like α-chlorination and polychlorination.[1]
-
Oxidation of 4-Chlorocyclohexanol: This two-step approach first involves synthesizing 4-chlorocyclohexanol (e.g., from cyclohexanol or 1,4-cyclohexanediol) and then oxidizing it to the ketone.[4][8] This route offers excellent regioselectivity as the position of the chlorine atom is already fixed.
Q2: Which chlorinating agent and conditions are best for this synthesis?
There is no single "best" agent, as the optimal choice depends on scale, available equipment, and desired purity. However, a comparison can guide your selection:
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages & Common Side Products | Reference |
| Chlorine (Cl₂) | Aqueous slurry with CaCO₃ or in a solvent | Inexpensive, readily available | Poor selectivity (α-chlorination), over-chlorination, potential for radical reactions. | [3] |
| NCS / Acid | Inert solvent (e.g., CCl₄), acid catalyst (p-TsOH) | Milder, easier to handle than Cl₂ | Can favor α-chlorination depending on conditions. | [1] |
| SO₂Cl₂ | Neat or in a solvent, often with a radical initiator (AIBN) | Good for α-chlorination, but can be adapted | Primarily forms 2-chlorocyclohexanone. | [6] |
| PCC (for oxidation) | CH₂Cl₂ solvent, room temp | Used for oxidizing 4-chlorocyclohexanol; avoids regioselectivity issues. | Stoichiometric chromium waste, moderate yields. | [1] |
Q3: How should I purify crude this compound?
A standard purification protocol involves a liquid-liquid extraction followed by vacuum distillation.
-
Workup: After quenching the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether, dichloromethane) and wash with water, then with a saturated sodium bicarbonate solution to remove acid, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: After removing the solvent by rotary evaporation, purify the crude oil by vacuum distillation.[3] This is effective at separating the product from non-volatile impurities and byproducts with significantly different boiling points. For very close-boiling isomers like 2- and this compound, fractional distillation may be required.
Visualizing Reaction & Troubleshooting Pathways
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the key pathways.
Caption: Desired synthesis of this compound.
Caption: Formation of common chlorinated byproducts.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Wikipedia. (2023). Cyclohexanone. In Wikipedia.
- Gleicher, G. J., & Royce, B. S. H. (1967). The Reaction of Chlorine Monoxide with Cyclohexene. A Molecule Induced Homolysis Reaction. ResearchGate.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Filo. (2025). What products form when cyclohexene react with chlorine in presence of sunlight.give it's mechanism.
- Tanner, D. D., Nychka, N., & Ochiai, T. (1974). The Reaction of Chlorine Monoxide with Cyclohexene. A Molecule Induced Homalysis Reaction. Canadian Journal of Chemistry, 52(14), 2573-2579.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
Sources
- 1. Buy this compound [smolecule.com]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy 4-Chlorocyclohexanol | 30485-71-3 [smolecule.com]
- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. What products form when cyclohexene react with chlorine in presence of su.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chlorocyclohexanone
Welcome to the technical support center for the synthesis of 4-Chlorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic intermediate. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and offers targeted solutions.
Problem 1: Low or No Product Yield
Q: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common but frustrating issue. The root cause often lies in one of several key areas: the reaction pathway, reagent quality, or reaction conditions. Let's break down the possibilities.
Possible Causes & Solutions:
-
Inefficient Oxidation (if starting from 4-Chlorocyclohexanol): The oxidation of the alcohol to the ketone is a critical step.[1]
-
Oxidizing Agent: Ensure your oxidizing agent is fresh and active. Common choices include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.[1] Older or improperly stored reagents can lose potency.
-
Reaction Conditions: Oxidation reactions are sensitive to temperature. For instance, when using sodium dichromate and sulfuric acid to produce cyclohexanone from cyclohexanol, the temperature should be maintained between 55-60°C.[2] Overheating can lead to side reactions and degradation, while insufficient temperature will result in a sluggish and incomplete reaction.
-
-
Poor Chlorination (if starting from Cyclohexanone): Direct chlorination can be tricky to control.
-
Chlorinating Agent: The choice of chlorinating agent is crucial. While chlorine gas can be used, it can be difficult to handle and can lead to over-chlorination.[3][4] Alternative reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may offer better control.
-
Catalyst: The use of a catalyst, such as stannic chloride (SnCl₄), can improve selectivity for monochlorination.[3]
-
Reaction Control: The reaction should be carefully monitored, often at low temperatures, to prevent the formation of di- and tri-chlorinated byproducts.[3]
-
-
Sub-optimal pH: The pH of the reaction mixture can influence the stability of both the starting materials and the product. For chlorination reactions, maintaining the correct pH can be critical to prevent undesired side reactions.
-
Work-up Issues: Product can be lost during the extraction and purification phases.
-
Incomplete Extraction: Ensure you are using the appropriate solvent and performing multiple extractions to fully recover the product from the aqueous layer.
-
Product Volatility: this compound is volatile. Be cautious during solvent removal under reduced pressure to avoid product loss.
-
Problem 2: Presence of Multiple Byproducts in the Final Product
Q: My NMR/GC-MS analysis shows several unexpected peaks, indicating a mixture of products. What are these impurities and how can I prevent their formation?
A: The presence of multiple byproducts is a classic sign of poor reaction selectivity. The most common culprits are over-chlorination and side reactions involving the ketone or enol intermediate.
Common Byproducts and Prevention Strategies:
| Byproduct | Likely Cause | Prevention Strategy |
| 2-Chlorocyclohexanone | Kinetic vs. Thermodynamic Control | Chlorination at the alpha-position (C2) is often kinetically favored. To favor the thermodynamically more stable 4-chloro product, allow the reaction to proceed for a longer time at a moderate temperature to allow for equilibration.[3] |
| Dichlorocyclohexanones (e.g., 2,4-dichloro) | Over-chlorination | Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and at a low temperature can also help to control the reaction.[5] |
| Unreacted Starting Material | Incomplete Reaction | Ensure sufficient reaction time and that the reagents are active. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. |
| 4-Chlorocyclohexanol | Incomplete Oxidation | If starting from the alcohol, this indicates the oxidation step was not complete. Increase the amount of oxidizing agent or the reaction time.[6] |
Problem 3: Difficulty in Product Purification
Q: I'm struggling to isolate pure this compound. What are the best purification methods?
A: Purification can be challenging, especially if the product is contaminated with byproducts of similar polarity.
Purification Recommendations:
-
Distillation: Vacuum distillation is often the most effective method for purifying this compound, as it allows for separation based on boiling point.[4]
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Recrystallization (if product is a solid at low temperatures): While typically a liquid, it may be possible to crystallize the product at very low temperatures from a suitable solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: One of the most common laboratory-scale methods is the oxidation of 4-chlorocyclohexanol.[1] This method is often preferred because the starting material is readily available, and the oxidation step is generally high-yielding and clean. Another common approach is the direct chlorination of cyclohexanone, though this can be more challenging to control in terms of selectivity.[3]
Q2: How does the stereochemistry of the starting material affect the reaction?
A2: The cyclohexane ring exists in a chair conformation. The position of the chlorine atom (axial vs. equatorial) can influence the reactivity of the molecule. Axial chlorination at the 4-position is generally thermodynamically favored due to reduced 1,3-diaxial strain.[3] However, under kinetic control, the equatorial isomer may be formed preferentially.[3]
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks of reaction progress. For more quantitative analysis, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[7] ¹H NMR can be used to track the disappearance of starting material and the appearance of the product peaks.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several.
-
Chlorinating Agents: Many chlorinating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Oxidizing Agents: Oxidizing agents can be highly reactive and should not be mixed with flammable materials.
-
Solvents: Many organic solvents are flammable. Ensure there are no ignition sources nearby.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4-Chlorocyclohexanol
This protocol describes a general procedure for the oxidation of 4-chlorocyclohexanol using Pyridinium chlorochromate (PCC).
Materials:
-
4-Chlorocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-chlorocyclohexanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound via Chlorination of Cyclohexanone
This protocol provides a general method for the direct chlorination of cyclohexanone.
Materials:
-
Cyclohexanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclohexanone (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
IV. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for low product yield.
Reaction Pathway Overview
Caption: Common synthetic routes to this compound.
V. References
-
Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from
-
ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from [Link]
-
Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone. Retrieved from
-
Filo. (2024). Explain why chlorination of cyclohexane with two equivalents of Cl2.... Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]
-
Quora. (2021). What happens if cyclohexene reacts with chlorine in the dark condition? Retrieved from [Link]
-
Google Patents. (n.d.). CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil. Retrieved from
-
Pearson. (2024). Provide a mechanism for the chlorination of cyclohexane.... Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]
-
Pearson+. (n.d.). Free-radical chlorination of hexane gives very poor yields of 1-c.... Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Explain why chlorination of cyclohexane with two equivalents of \mathrm{C.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Introduction: The Challenge of Purifying 4-Chlorocyclohexanone
An in-depth guide to successfully purifying 4-chlorocyclohexanone, a vital intermediate in pharmaceutical and agrochemical synthesis, via column chromatography. This technical support center provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the unique challenges posed by this molecule.
This compound is a bifunctional molecule containing both a reactive ketone and a halogenated alkyl chain.[1][2][3] This structure, while synthetically useful, presents specific challenges during purification on standard silica gel. The primary difficulty arises from the acidic nature of silica gel's silanol groups (Si-OH), which can potentially catalyze degradation, rearrangement, or other unwanted side reactions of sensitive molecules.[4][5] This guide is designed to help you anticipate and resolve these issues, ensuring high purity and recovery of your target compound.
Frequently Asked Questions (FAQs) & Method Development
Q1: My this compound seems to be degrading on the column. How can I confirm this and what is the likely cause?
Answer: Degradation on a silica gel column is a common issue for reactive molecules.[4] The acidic surface of standard silica gel can act as a catalyst for side reactions. For this compound, this could potentially involve elimination reactions (forming an unsaturated ketone) or other rearrangements.
To confirm instability, you can perform a simple stability test using two-dimensional thin-layer chromatography (2D TLC).[4][6] If the compound degrades, you will observe new spots in the second dimension that were not present in the first.
Protocol: 2D TLC for Stability Assessment
-
Obtain a square TLC plate.
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Carefully spot the solution in one corner of the plate, about 1.5 cm from each edge.
-
Develop the plate in a TLC chamber with your chosen eluent (e.g., 20% ethyl acetate in hexanes).
-
After the first run, remove the plate and dry it completely. Let it sit for 30-60 minutes to simulate the time it might spend on a column.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, you will see all spots aligned on a 45-degree diagonal from the origin. Any spots that appear off this diagonal represent degradation products formed on the silica.[4][6]
Q2: What is the best starting point for a mobile phase to purify this compound?
Answer: The selection of a mobile phase (eluent) is critical and should always be optimized using TLC first.[7] The goal is to find a solvent system that provides a retention factor (Rf) for this compound between 0.25 and 0.40. This Rf value generally ensures good separation from impurities without requiring an excessive volume of solvent.
A common and effective starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9]
Recommended Starting Solvent Systems for TLC Analysis:
| Hexanes (%) | Ethyl Acetate (%) | Typical Application |
| 90 | 10 | Good for separating very non-polar impurities from the product. |
| 80 | 20 | A common starting point that often provides a good Rf for this compound. |
| 70 | 30 | Useful if the product is eluting too slowly or if polar impurities need to be separated from the product. |
Begin with an 80:20 Hexanes:Ethyl Acetate mixture and adjust the ratio based on the observed Rf. If the Rf is too high (spot moves too far), decrease the polarity by adding more hexanes. If the Rf is too low, increase the polarity by adding more ethyl acetate.[7]
Q3: I've confirmed my compound is degrading on silica gel. What are my options?
Answer: If your compound is acid-sensitive, you have several effective strategies to mitigate degradation during column chromatography.
-
Deactivate the Silica Gel: This is the most common and highly effective method. The acidic silanol groups can be neutralized by adding a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase. A concentration of 0.5-2% TEA in your eluent is usually sufficient. Always test the TEA-modified solvent system by TLC first to ensure it improves the chromatography without causing other issues.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider a different stationary phase that is less acidic.
-
Neutral Alumina (Al₂O₃): An excellent alternative for purifying basic or acid-sensitive compounds.
-
Florisil® (Magnesium Silicate): A milder, less acidic stationary phase suitable for many sensitive compounds.[4]
-
Comparison of Stationary Phases:
| Stationary Phase | Acidity | Best For | Considerations |
| Standard Silica Gel | Acidic | General purpose, high resolving power for many compounds.[10] | Can cause degradation of acid-sensitive compounds like some haloketones. |
| Deactivated Silica (w/TEA) | Neutral | Acid-sensitive compounds. Often improves peak shape for polar molecules. | TEA must be removed from the collected fractions, typically by evaporation. |
| Neutral Alumina | Neutral | Basic and acid-sensitive compounds. | Elution patterns can differ significantly from silica; re-optimization is needed. |
Troubleshooting Guide
Caption: Troubleshooting workflow for low recovery of this compound.
Q4: I ran my column, but all my fractions are mixed. The separation on TLC looked perfect. What happened?
Answer: This is a frustrating but common problem. Several factors can cause poor separation on a column despite good TLC results:
-
Overloading the Column: The amount of crude material you can purify is typically 1-5% of the mass of the silica gel. Exceeding this capacity leads to broad, overlapping bands.
-
Improper Sample Loading: The sample should be applied to the column in the smallest possible volume of solvent.[9] A large volume will cause the initial band to be very wide, ruining the separation. For best results, use "dry loading": dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your column.
-
Running the Column Too Fast: Forcing the eluent through the column too quickly with excessive pressure reduces the equilibration time between the stationary and mobile phases, leading to poor resolution. A flow rate where the solvent level drops about 5 cm per minute is a good guideline for flash chromatography.[9]
-
Column Channeling: Poorly packed columns can have cracks or channels that allow the solvent and sample to bypass the stationary phase, resulting in no separation. Ensure your silica gel is packed uniformly without any air bubbles.[9]
Q5: My product is not coming off the column, even after I've flushed with a very polar solvent system. What should I do?
Answer: If your compound appears to be irreversibly stuck to the column, it suggests a very strong interaction with the silica gel, or that it has degraded entirely.[4]
First, try a "methanol purge."[6] Flush the column with 100% methanol. Methanol is highly polar and will strip almost all organic compounds from a silica column. If your product elutes with methanol, it indicates it was too strongly adsorbed by the initial eluent.
If the methanol purge yields nothing, it strongly suggests your compound degraded on the column. In this case, you must revisit the stability test (Q1) and consider using deactivated silica or an alternative stationary phase for your next attempt.[4]
Experimental Protocol: General Column Chromatography of this compound
This protocol assumes you have already optimized a solvent system by TLC (e.g., 80:20 Hexanes:Ethyl Acetate + 1% Triethylamine) and have determined your compound is stable under these conditions.
1. Column Preparation (Wet Packing) a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight). b. Place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer of sand. c. Clamp the column perfectly vertically. d. Fill the column about one-third full with your starting eluent (e.g., 80:20 Hexanes:EtOAc + 1% TEA). e. Slowly pour the silica gel into the column as a slurry mixed with the eluent. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. f. Once all the silica is added, add another thin layer of sand on top to prevent disruption of the silica bed during solvent addition. g. Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Do not let the column run dry.[11]
2. Sample Loading (Dry Loading Recommended) a. Dissolve your crude this compound (e.g., 1 g) in a minimal amount of dichloromethane. b. Add 2-3 g of silica gel to this solution. c. Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection a. Carefully add your eluent to the top of the column, taking care not to disturb the sand layer. b. Apply gentle air pressure to the top of the column to begin elution. Maintain a steady flow rate.[9] c. Collect fractions in an ordered array of test tubes. The size of the fractions will depend on the size of your column, but 10-20 mL fractions are typical for a medium-sized column. d. Monitor the separation by periodically analyzing the collected fractions by TLC. e. Once the desired product has fully eluted, you can increase the solvent polarity to flush any remaining impurities from the column.
4. Product Isolation a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Gimeno, A., & Le-Cointe, F. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
- Liu, E. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
- Chemist-Chemist. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- Stenutz, R. (n.d.). This compound.
- NASA. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
- Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
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- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. orgsyn.org [orgsyn.org]
- 10. longdom.org [longdom.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Grignard Reaction with 4-Chlorocyclohexanone
Welcome to the technical support center for navigating the complexities of the Grignard reaction with 4-Chlorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Principles: The Challenge of Bifunctional Reactivity
The primary difficulty in performing a Grignard reaction on this compound arises from its bifunctional nature. The molecule contains two electrophilic sites: the carbonyl carbon of the ketone and the carbon atom bonded to the chlorine. A successful reaction requires the Grignard reagent to selectively attack the carbonyl group, forming the desired tertiary alcohol, while avoiding unwanted side reactions at the C-Cl bond or those stemming from the Grignard's basicity.[1][2] This guide provides a structured approach to troubleshooting and optimizing this delicate balance.
Troubleshooting Guide
This section addresses the most common issues encountered during the Grignard reaction with this compound in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: Low or no conversion is a frequent issue, often pointing to problems with the Grignard reagent itself or the reaction conditions.
Probable Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.[3][4]
-
Solution: Activate the magnesium surface immediately before use. This can be achieved by mechanically crushing the turnings with a glass rod (under inert atmosphere) to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which chemically cleans the surface.[3][5]
-
-
Presence of Moisture or Protic Impurities: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water, alcohols, or other acidic protons in the glassware, solvent, or starting materials.[6][7] This is one of the most common modes of failure.
-
Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).[3]
-
-
Incorrect Grignard Reagent Concentration: If the Grignard reagent was prepared in situ and not titrated, its actual concentration may be much lower than theoretical, leading to incomplete conversion of the ketone.[3]
-
Solution: Titrate the Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of I₂ until the iodine color persists. This allows for the precise addition of the required stoichiometric amount.
-
-
Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of the cyclohexanone to form a magnesium enolate.[8] After acidic workup, this simply regenerates the starting ketone. This is more prevalent with sterically hindered or highly basic Grignard reagents (e.g., t-butylmagnesium chloride).[9][10]
-
Solution:
-
Maintain a low reaction temperature (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[11]
-
Consider using a less basic Grignard reagent if possible (e.g., aryl or vinyl Grignards are less basic than alkyl Grignards).
-
The addition of a Lewis acid catalyst like Zinc(II) Chloride (ZnCl₂) can enhance the electrophilicity of the carbonyl carbon, promoting the desired nucleophilic attack over enolization.[12]
-
-
Question 2: My NMR analysis shows multiple products. What are the likely byproducts and how can I avoid them?
Answer: The formation of byproducts is a clear indication that competing reaction pathways are occurring. Identifying these byproducts is key to diagnosing the problem.
Probable Causes & Solutions:
-
Byproduct: 4-Chlorocyclohexanol (Reduction Product)
-
Cause: This secondary alcohol results from the reduction of the ketone. A hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered transition state.[8] This is more common with bulky Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide).
-
Solution: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the synthesis allows. Running the reaction at a lower temperature can also disfavor this pathway.
-
-
Byproduct: Dimerized Alkane (R-R) from Wurtz Coupling
-
Cause: This byproduct arises from a Wurtz-type coupling reaction where the Grignard reagent (R-MgX) attacks the alkyl chloride (R'-Cl) of the this compound starting material or another molecule of product.[13][14] R-MgX + Cl-Cyclohexanone-R'' → R-Cyclohexanone-R'' + MgXCl
-
Solution: This is a significant challenge. The best strategy is to maintain conditions that heavily favor the much faster reaction at the carbonyl.
-
Inverse Addition: Add the this compound solution slowly to the Grignard reagent solution at low temperature. This ensures the ketone is always the limiting reagent in the reaction flask, minimizing its availability to be attacked at the C-Cl bond by another molecule of Grignard.
-
Low Temperature: Perform the reaction at -78 °C to slow down the rate of the Sₙ2-like attack at the C-Cl bond.
-
-
-
Byproduct: Biphenyl (if using Phenylmagnesium Bromide)
-
Cause: This is formed during the preparation of the Grignard reagent itself, where the initially formed PhMgBr reacts with unreacted bromobenzene.
-
Solution: Ensure slow, controlled addition of the aryl halide to the magnesium turnings during Grignard preparation to maintain a high concentration of magnesium relative to the halide.[4]
-
Visualizing Competing Pathways
The following diagram illustrates the desired reaction versus the primary competing side reactions.
Caption: Competing reaction pathways for Grignard addition to this compound.
Frequently Asked Questions (FAQs)
Q1: Is the chloro-substituent fundamentally incompatible with Grignard reagents? A: Not fundamentally, but it presents a significant competitive challenge. The reaction of a Grignard reagent with an alkyl halide is generally slower than its reaction with a ketone.[2] By maintaining low temperatures (e.g., -78 °C), you can exploit this difference in reaction rates, allowing the nucleophilic addition to the carbonyl to occur selectively before significant reaction at the C-Cl bond can take place.
Q2: What is the best solvent for this reaction? A: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[15] Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point (allowing for easier reflux if needed for Grignard formation) and better solvating properties, which can help break up the dimeric and oligomeric structures of the Grignard reagent, increasing its reactivity.[16] Regardless of choice, the solvent must be absolutely dry.[6]
Q3: Can I prepare the Grignard reagent in the same pot as the this compound? A: This is strongly discouraged. Preparing the Grignard reagent in situ with the ketone present would almost certainly lead to a complex mixture of products, including significant Wurtz-type coupling between the newly formed Grignard reagent and the C-Cl bond of a neighboring ketone molecule.[17] The Grignard reagent should always be prepared separately and fully formed before it is introduced to the ketone (or vice-versa).
Q4: How can Lewis acids like LiCl or ZnCl₂ help? A: Lewis acids can significantly improve Grignard reactions.
-
Lithium Chloride (LiCl): Often used during the formation of the Grignard reagent (a "Turbo-Grignard"), LiCl helps to break up magnesium oxide on the surface and prevents aggregation of the Grignard reagent, leading to a more reactive monomeric species.[18]
-
Zinc(II) Chloride (ZnCl₂) or Cerium(III) Chloride (CeCl₃): Added to the ketone before the Grignard, these salts undergo transmetalation to form a more nucleophilic and less basic organozinc or organocerium reagent. These reagents are highly chemoselective for the carbonyl group and significantly suppress side reactions like enolization.[12]
Optimized Experimental Protocol
This protocol assumes the use of methylmagnesium bromide and provides a framework for success. Adjustments may be necessary for different Grignard reagents.
1. Glassware and Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of inert gas.
-
All other glassware (syringes, needles) must be oven-dried at >120 °C for several hours and cooled in a desiccator.
-
Use freshly opened or freshly distilled anhydrous THF as the solvent.
2. Grignard Reagent Preparation (Example: Methylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in the dried flask.
-
Add a small crystal of iodine and stir for 10-15 minutes. The brown color should fade as the iodine reacts with the Mg surface.
-
In a separate dried flask, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the methyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If it doesn't start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining methyl bromide solution dropwise via syringe at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grayish-brown solution at room temperature for an additional 30-60 minutes to ensure complete formation.
3. Grignard Addition to this compound:
-
Cool the prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Using a syringe pump for a consistent, slow addition rate, add the this compound solution to the cold Grignard reagent over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to 0 °C over 1 hour.
4. Reaction Quench and Work-up:
-
While maintaining the temperature at 0 °C with an ice bath, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[6] Avoid using strong acids initially, as this can be highly exothermic and may promote elimination side reactions.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude tertiary alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Summary of Key Parameters & Recommendations
| Parameter | Recommendation | Rationale |
| Stoichiometry | Grignard: 1.1 - 1.5 eq; Ketone: 1.0 eq | A slight excess of Grignard ensures full conversion of the ketone. |
| Temperature | -78 °C for addition; slow warm-up | Maximizes selectivity for carbonyl addition over side reactions (Wurtz, enolization).[19] |
| Solvent | Anhydrous THF | Excellent for stabilizing the Grignard reagent and maintaining solubility at low temps.[16] |
| Mode of Addition | Slow addition of ketone to Grignard (Inverse) | Keeps ketone concentration low, minimizing Wurtz-type side reactions. |
| Mg Activation | Iodine crystal or 1,2-dibromoethane | Removes passivating MgO layer, ensuring reaction initiation.[3] |
| Additives (Optional) | CeCl₃ or ZnCl₂ (pre-mixed with ketone) | Increases chemoselectivity for the carbonyl group, reduces enolization.[12] |
| Work-up | Quench with sat. aq. NH₄Cl at 0 °C | Provides a mild, buffered quench to decompose the magnesium alkoxide without harsh acidity. |
Troubleshooting Workflow
If you are experiencing issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting the Grignard reaction with this compound.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
- Ashby, E. C., & Argyropoulos, J. N. (1984). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 937-942.
- Ashby, E. C., & Argyropoulos, J. N. (1983). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1151-1155.
- Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.
- Van den Bossche, A., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(11), 1572-1580.
- PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- RSC Publishing. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- Chemed.chem.purdue.edu. (n.d.). Grignard Reagents.
- chem.ucla.edu. (n.d.). 25. The Grignard Reaction.
- ResearchGate. (2025, August 6). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Wikipedia. (n.d.). Wurtz reaction.
- Organic Chemistry Portal. (n.d.). Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
- Macalester College. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Jasperse, J. (n.d.). Grignard Reaction.
- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Reddit. (2025, July 8). Wurtz coupling.
- YouTube. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- PubChem - NIH. (n.d.). This compound.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
Sources
- 1. Buy this compound [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride [organic-chemistry.org]
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- 15. leah4sci.com [leah4sci.com]
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Technical Support Center: Reactions of 4-Chlorocyclohexanone
Welcome to the technical support center for 4-Chlorocyclohexanone. This versatile reagent is a valuable building block in organic synthesis, but its reactivity profile can sometimes lead to unexpected outcomes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the competing reaction pathways. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design more robust and efficient syntheses.
Troubleshooting Guide: Navigating Unexpected Product Formations
This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and offering validated solutions.
Question 1: I am attempting a simple nucleophilic substitution on this compound, but my primary product is 2-Cyclohexen-1-one. What is causing this elimination, and how can I prevent it?
Answer:
This is a classic case of competing elimination (E2) and substitution (SN2) reactions. The formation of 2-cyclohexen-1-one is an elimination product, which is often favored by the use of strong, sterically hindered bases or high temperatures.
Underlying Cause: The protons on the carbons alpha to the carbonyl group (C2 and C6) are significantly more acidic than typical alkane protons. A strong base can readily deprotonate at one of these positions. While deprotonation at C2 or C6 can lead to enolate formation, a subsequent intramolecular elimination of the chloride at C4 is not feasible. Instead, the base can also abstract a proton from C3 or C5. The resulting carbanion can then trigger an E2-type elimination of the chloride ion, forming a double bond between C2 and C3 (or C4 and C5), leading to the conjugated system of 2-cyclohexen-1-one.[1]
Key Factors Favoring Elimination:
-
Base Strength & Steric Hindrance: Strong and bulky bases, such as potassium tert-butoxide (t-BuOK), preferentially act as bases rather than nucleophiles, favoring elimination.
-
High Temperatures: Increased thermal energy provides the activation energy needed for the elimination pathway.
-
Solvent: Protic solvents can stabilize the leaving group, but apolar solvents may favor elimination depending on the base used.
Protocol to Minimize Elimination and Favor Substitution:
-
Nucleophile Selection: Employ a "soft," non-basic nucleophile. Good choices include sodium azide (NaN₃), sodium cyanide (NaCN), or a carboxylate salt under milder conditions. These species are strong nucleophiles but weak bases.
-
Base Selection: If a base is required, use a weaker, non-hindered base like potassium carbonate (K₂CO₃) instead of strong alkoxides.
-
Solvent Choice: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation of the nucleophilic salt but do not significantly solvate the anionic nucleophile, enhancing its nucleophilicity.
-
Temperature Control: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate. Start at room temperature or below and monitor the reaction by TLC or GC-MS.
Workflow for Optimizing Nucleophilic Substitution:
Caption: Workflow for minimizing elimination byproducts.
Question 2: My reaction of this compound with sodium hydroxide did not yield 4-hydroxycyclohexanone. Instead, I isolated a cyclopentanecarboxylic acid derivative. What is this reaction?
Answer:
You have encountered the Favorskii rearrangement , a fascinating and synthetically useful reaction of α-halo ketones.[2][3] For cyclic α-halo ketones, this rearrangement results in a ring contraction.[2][3]
Underlying Mechanism: The reaction proceeds through a highly strained bicyclic intermediate.[2][3]
-
Enolate Formation: The hydroxide ion, acting as a base, abstracts an acidic α-proton from the carbon on the side of the ketone away from the chlorine atom (C2 or C6) to form an enolate.[2]
-
Cyclopropanone Formation: The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine (C4), displacing the chloride and forming a bicyclo[3.1.0]hexan-2-one intermediate (a cyclopropanone).[2][3]
-
Nucleophilic Attack & Ring Opening: The hydroxide nucleophile attacks the carbonyl carbon of the strained cyclopropanone.
-
Rearrangement: The resulting tetrahedral intermediate collapses, cleaving the bond between the original carbonyl carbon and the adjacent bridgehead carbon. This cleavage occurs to form the more stable carbanion, leading to the formation of a cyclopentane ring with a carboxylate group.[3]
-
Protonation: A final workup with acid protonates the carboxylate to yield cyclopentanecarboxylic acid.
Diagram of the Favorskii Rearrangement Mechanism:
Caption: Mechanism of the Favorskii rearrangement.
How to Control This Pathway:
-
To Induce Rearrangement: Use a strong base like hydroxide or an alkoxide (e.g., sodium methoxide to yield a methyl ester).[3][4] This is a reliable method for synthesizing cyclopentane derivatives from cyclohexanones.[4][5]
-
To Avoid Rearrangement: To achieve simple substitution, you must avoid strong bases. Use conditions as described in Question 1, such as a salt of your desired nucleophile (e.g., sodium acetate in acetic acid) in a suitable solvent.
Frequently Asked Questions (FAQs)
FAQ 1: How does the stereochemistry of the chlorine atom (axial vs. equatorial) affect reactivity?
The chair conformation of the cyclohexanone ring places the chlorine substituent in either an axial or equatorial position, and this has a profound impact on reactivity.
-
Axial Chlorine: An axial chlorine is generally more reactive in SN2 reactions. The axial position allows for a direct, unobstructed backside attack by a nucleophile, which is the required trajectory for an SN2 mechanism. The antibonding orbital (σ*) of the C-Cl bond is properly aligned for optimal overlap with the incoming nucleophile's orbital.
-
Equatorial Chlorine: An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself. Reaction at this position is much slower and may proceed through a less favorable pathway, sometimes involving a conformational flip to the less stable chair form where the chlorine becomes axial.
Therefore, reaction conditions that allow for the equilibration of the two conformers can be crucial for achieving complete reaction.
FAQ 2: What are the key factors that determine whether substitution, elimination, or rearrangement will occur?
The outcome of the reaction is a delicate balance of several factors. The table below summarizes the general trends.
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Favors Rearrangement (Favorskii) |
| Reagent | Strong, non-basic nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Strong, non-hindered base (e.g., OH⁻, MeO⁻)[3] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar solvents may favor E2 with strong bases | Protic solvents (e.g., H₂O, EtOH) with corresponding base |
| Temperature | Lower temperatures | Higher temperatures | Moderate to higher temperatures |
| Substrate | α-Protons must be available for rearrangement | β-Protons must be available for elimination | α'-Protons must be available for enolate formation[3] |
Decision Pathway for Predicting Reaction Outcome:
Sources
- 1. Write a mechanism to account for the reaction: 4 chlorocyclohexanone + Na.. [askfilo.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chlorocyclohexanone
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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing nucleophilic substitution reactions on 4-chlorocyclohexanone. It addresses common challenges and offers practical, evidence-based solutions to enhance reaction efficiency and product yield.
Introduction to the Reaction
Nucleophilic substitution on this compound is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized cyclohexanone derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. The reaction involves the displacement of the chlorine atom by a nucleophile. While seemingly straightforward, the stereochemistry of the cyclohexane ring and the electronic nature of the carbonyl group introduce complexities that require careful optimization of reaction conditions.[1]
The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine from the backside.[2][3][4] The presence of the carbonyl group can influence the reactivity of the electrophilic carbon.[1] Understanding the interplay of various factors such as the nucleophile, solvent, temperature, and potential side reactions is crucial for successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the nucleophilic substitution on this compound in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Nucleophile Strength and Concentration:
-
Insight: The rate of an SN2 reaction is directly dependent on the concentration and nucleophilicity of the attacking species.[5][6] Weakly nucleophilic reagents will react sluggishly, leading to incomplete conversion.
-
Recommendation: Employ a strong nucleophile. For instance, anionic nucleophiles (e.g., alkoxides, cyanides) are generally more potent than their neutral counterparts (e.g., alcohols, amines).[6][7] Increasing the concentration of the nucleophile can also drive the reaction forward. However, be mindful that highly basic nucleophiles can promote side reactions.[2]
-
-
Leaving Group Ability:
-
Insight: The chloride ion is a reasonably good leaving group, but its departure is a critical step in the reaction.[8]
-
Recommendation: While you are starting with this compound, for future reference, consider that bromide is a better leaving group than chloride.[8] If you have the option to use 4-bromocyclohexanone, you may observe significantly higher reaction rates.[8]
-
-
Solvent Choice:
-
Insight: The solvent plays a critical role in solvating the reactants and influencing the nucleophile's reactivity.[9][10][11]
-
Recommendation: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are generally preferred.[7][9] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[10] Polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10][12]
-
-
Temperature:
-
Insight: Increasing the reaction temperature generally increases the reaction rate.
-
Recommendation: If the reaction is slow at room temperature, consider gentle heating. However, excessive heat can favor elimination side reactions. A systematic study of the temperature profile is recommended to find the optimal balance.
-
Question 2: I am observing significant amounts of an elimination byproduct. How can I minimize this?
Answer: The formation of cyclohexenone derivatives via an E2 elimination pathway is a common side reaction, especially with strongly basic nucleophiles.
-
Nucleophile Basicity vs. Nucleophilicity:
-
Insight: Strong, sterically hindered bases favor elimination over substitution. A good nucleophile that is not overly basic is ideal.
-
Recommendation: If possible, choose a nucleophile with high nucleophilicity and lower basicity. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but are relatively weak bases. If you must use a basic nucleophile like an alkoxide, consider using a bulkier one (e.g., potassium tert-butoxide) which can sometimes favor proton abstraction from a less hindered position, though this can also increase elimination. A less sterically hindered base like sodium methoxide might be preferable.
-
-
Temperature Control:
-
Insight: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[7]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the SN2 pathway.
-
Question 3: The reaction is complete, but I am struggling to purify my 4-substituted cyclohexanone product. What are the best practices?
Answer: Purification of cyclohexanone derivatives can be challenging due to their polarity and potential for side product formation during workup.
-
Workup Procedure:
-
Insight: The workup must effectively remove unreacted starting materials, the nucleophile, and any byproducts.
-
Recommendation:
-
Quench the reaction carefully, for instance, with a dilute acid solution if a basic nucleophile was used.[8]
-
Perform an aqueous extraction to remove water-soluble impurities. Use an appropriate organic solvent like dichloromethane or ethyl acetate for extraction.[13]
-
Wash the organic layer with water and then with a saturated brine solution to remove residual water.[13]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[13]
-
-
-
Chromatography:
-
Insight: Column chromatography is often the most effective method for separating the desired product from closely related impurities.[14]
-
Recommendation: Use a silica gel column and a solvent system with appropriate polarity. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can provide excellent separation. Monitor the fractions by thin-layer chromatography (TLC).
-
-
Recrystallization:
-
Insight: If the product is a solid, recrystallization can be a highly effective purification technique.[13]
-
Recommendation: Choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the reaction?
A1: The nucleophilic substitution on this compound, proceeding through an SN2 mechanism, will result in an inversion of stereochemistry at the C-4 position.[4] The conformational preference of the chlorine atom (axial vs. equatorial) can influence the reaction rate, with the axial conformer generally being more reactive due to better orbital overlap for backside attack.[1]
Q2: Can I use water as a solvent for this reaction?
A2: While some nucleophilic substitutions can be carried out in water, it is generally not the ideal solvent for an SN2 reaction on this compound. Water is a polar protic solvent that can solvate and deactivate the nucleophile through hydrogen bonding.[10][12] This will likely lead to a slower reaction rate compared to using a polar aprotic solvent.
Q3: How does the carbonyl group affect the reaction?
A3: The electron-withdrawing nature of the carbonyl group can have a modest activating effect on the SN2 reaction by polarizing the C-Cl bond.[1] However, it also provides a site for potential side reactions, such as enolate formation if a strong base is used.[2]
Q4: Are there any alternative methods to introduce a nucleophile at the 4-position of a cyclohexanone ring?
A4: Yes, one common alternative is the conjugate addition (Michael addition) of a nucleophile to a cyclohexenone. This would be followed by a subsequent reduction of the double bond if the saturated cyclohexanone is the desired product. Another approach involves the oxidation of a 4-substituted cyclohexanol.[13][15]
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol provides a representative example for the synthesis of 4-azidocyclohexanone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-azidocyclohexanone.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: SN2 mechanism for nucleophilic substitution on this compound.
Caption: Workflow for troubleshooting low yields.
References
- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
- Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
- Chemistry LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- University of Pretoria. (2020).
- YouTube. (2019).
- Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Link]
- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. [Link]
- Pearson. Overview of Nucleophilic Addition of Solvents. [Link]
- Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]
- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
- Google Patents.
- National Institutes of Health. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
- PubMed. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. [Link]
- SlidePlayer. Nucleophilic Substitution Reactions. [Link]
- Pearson. When trans-4-bromocyclohexanol is treated with base, an intramolecular substitution reaction occurs to give a cyclic ether. [Link]
- National Institutes of Health. This compound. [Link]
- MDPI. (2024).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
- National Institutes of Health. (2019).
- Beilstein Journals. (2024).
- National Institutes of Health. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- ResearchGate. (2023).
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- 5. gacariyalur.ac.in [gacariyalur.ac.in]
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- 15. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chlorocyclohexanone
Welcome to the technical support center for 4-chlorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Question 1: My final product is a pale yellow liquid, not colorless. What are the likely impurities, and how can I remove them?
A yellow tint in this compound often indicates the presence of degradation products or residual starting materials from the synthesis.[1] Common culprits include:
-
Unreacted Cyclohexanone: If the chlorination of cyclohexanone is incomplete, the starting material will remain.[2]
-
Polychlorinated Species: Over-chlorination can lead to the formation of dichlorocyclohexanones.
-
Enol Tautomer: While the keto-enol equilibrium strongly favors the ketone form, the enol tautomer can be present and may contribute to color.[3]
Recommended Action: Fractional Distillation Under Reduced Pressure
Fractional distillation is highly effective for separating compounds with different boiling points. Since this compound has a boiling point of approximately 90-91°C at 14-15 mm Hg, it can be separated from lower-boiling impurities like cyclohexanone (b.p. 155.65°C at atmospheric pressure) and higher-boiling polychlorinated byproducts.[1][2]
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (a heated, 42-inch modified Vigreux column is recommended for efficient separation).[2] Use a vacuum-jacketed distillation head to maintain thermal equilibrium. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Initial Purification: A preliminary distillation without a fractionating column can be beneficial to remove the bulk of lower-boiling impurities.[2]
-
Fractional Distillation:
-
Charge the crude this compound to the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Apply vacuum and gradually heat the flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Leave a small residue in the distillation flask to avoid distilling high-boiling impurities.
-
-
Purity Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the removal of impurities.[4]
Question 2: I'm observing multiple spots on my TLC plate after purification. How can I improve the separation?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds with different polarities. While distillation is effective for separating based on boiling points, column chromatography is the preferred method for separating compounds based on their differential adsorption to a stationary phase.[5]
Recommended Action: Flash Column Chromatography
Flash column chromatography, using silica gel as the stationary phase, is a rapid and efficient method for purifying organic compounds.[6][7] The choice of eluent (mobile phase) is critical for achieving good separation.
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.[7]
-
Eluent Selection: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point is a 19:1 mixture of hexanes and ethyl acetate.[6] The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.
-
Column Packing:
-
Sample Loading:
-
Elution and Fraction Collection:
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Question 3: My purified this compound is degrading over time, even when stored in the refrigerator. What is causing this instability and how can I prevent it?
This compound can be susceptible to degradation, particularly in the presence of light or trace amounts of acid or base, which can catalyze decomposition or rearrangement reactions.[3]
Recommended Action: Proper Storage and Handling
To ensure the long-term stability of purified this compound:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass bottle to protect it from light and moisture.[2] For extended storage, keeping it in a refrigerator is recommended.[2]
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Neutral pH: Ensure that the final product is free from any acidic or basic residues from the purification process. This can be achieved by washing the organic layer with water and a saturated sodium chloride solution during the workup.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
The impurities in crude this compound are largely dependent on the synthetic route employed.[3] Common synthesis methods include the direct chlorination of cyclohexanone.[3] Potential impurities include:
-
Starting Materials: Unreacted cyclohexanone.[2]
-
Byproducts: Dichlorinated cyclohexanones and other polychlorinated species.
-
Isomers: 2-Chlorocyclohexanone, if the chlorination is not regioselective.[2]
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Degradation Products: Resulting from exposure to heat, light, or reactive reagents.
Q2: Can recrystallization be used to purify this compound?
Recrystallization is a powerful technique for purifying solid compounds.[9] Since this compound is a liquid at room temperature (melting point is not well-defined but it is a liquid), traditional recrystallization is not a suitable primary purification method.[3] However, if solid derivatives of this compound are synthesized, recrystallization would be an excellent method for their purification.
Q3: What analytical techniques are best for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment.[10]
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities.[4][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies non-volatile impurities.[5][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used for quantitative analysis (qNMR).[11] |
| Karl Fischer Titration | Determines the water content.[10] |
Q4: How does the presence of the chlorine atom affect the purification strategy compared to cyclohexanone?
The chlorine atom significantly influences the physical and chemical properties of the molecule, which in turn affects the purification strategy.
-
Polarity: The C-Cl bond increases the polarity of the molecule compared to cyclohexanone. This is a key consideration in designing a column chromatography separation, as it will affect the compound's affinity for the stationary phase.
-
Reactivity: The chlorine atom is a leaving group, making this compound susceptible to nucleophilic substitution reactions.[3][13] This necessitates milder purification conditions to avoid degradation.
-
Boiling Point: The increased molecular weight due to the chlorine atom results in a higher boiling point compared to cyclohexanone, which is fundamental to separation by distillation.[1]
Visualizing Purification Workflows
Workflow for Choosing a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
General Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
References
- Liu, E. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
- Newman, M. S., Farbman, M. D., & Hipsher, H. (n.d.). 2-chlorocyclohexanone. Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- YouTube. (2013, September 9). Recrystallization.
- BioProcess International. (2011). Industrial-Scale Biochromatography Columns Address Challenging Purification Needs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization.
- YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification).
- Stenutz, R. (n.d.). This compound.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- The Royal Society of Chemistry. (n.d.). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
- Google Patents. (n.d.). CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil.
- Wikipedia. (n.d.). Cyclohexanone.
- Stenutz, R. (n.d.). This compound.
- MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
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Technical Support Center: A Researcher's Guide to TLC Monitoring of Reactions Involving 4-Chlorocyclohexanone
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-chlorocyclohexanone as a synthetic intermediate. As a versatile building block, its reactions are central to numerous discovery and development projects.[1] Effective reaction monitoring is paramount, and Thin-Layer Chromatography (TLC) remains the most rapid and cost-effective method for this purpose.
This document moves beyond generic protocols to provide in-depth, field-tested insights into the nuances of monitoring reactions with this specific substrate. We will explore the "why" behind the "how," enabling you to troubleshoot effectively and generate reliable data.
Understanding the Molecule: this compound
This compound is a bifunctional molecule containing a ketone and an alkyl chloride.[1][2] Its polarity is moderate, primarily driven by the carbonyl group. The chlorine atom has a less pronounced effect on its overall polarity. This duality dictates its behavior on a silica gel TLC plate and informs our choice of eluents and visualization techniques.
Key Physicochemical Properties for TLC:
| Property | Value/Characteristic | Implication for TLC |
| Molecular Formula | C₆H₉ClO | - |
| Molecular Weight | 132.59 g/mol [2] | Low volatility under standard conditions, but can evaporate from the plate if overheated during visualization.[3] |
| Polarity | Moderate | Will exhibit intermediate Rf values in common non-polar/polar solvent systems like ethyl acetate/hexanes. |
| UV Activity | Weakly UV-active | Lacks a strong chromophore, making visualization by UV light alone often insufficient.[3] Staining is required for reliable detection. |
| Reactivity on Silica | Potentially unstable | As an α-haloketone (structurally, the chlorine is gamma, but the principle of potential instability on acidic silica applies), it may be susceptible to degradation.[4] |
Part 1: Core Experimental Protocols
Selecting and Optimizing the Mobile Phase (Eluent)
The goal is to achieve good separation between the starting material (this compound) and the expected product(s). An ideal starting Rf for the limiting reagent is ~0.3-0.4 to allow space for both more polar and less polar products to resolve.[5]
Recommended Starting Solvent System:
A mixture of ethyl acetate (EtOAc) and hexanes is the most common and effective starting point for compounds of this polarity.[6][7]
-
Initial Trial: Begin with 20% EtOAc in Hexanes (1:4 v/v) .
-
Optimization Logic:
Typical Elution Order Based on Common Reactions:
| Reaction Type | Starting Material (SM) | Product | Expected Polarity Change | Predicted TLC Movement |
| Reduction | This compound (Ketone) | 4-Chlorocyclohexanol (Alcohol) | Product is more polar | Product spot will be below the SM spot (Lower Rf). |
| Nucleophilic Substitution | This compound (Alkyl Chloride) | e.g., 4-Azidocyclohexanone | Product polarity varies. An azide is slightly more polar. | Product spot will likely be slightly below the SM spot. |
| Elimination | This compound | Cyclohexenone derivative | Product is less polar | Product spot will be above the SM spot (Higher Rf). |
Step-by-Step TLC Procedure for Reaction Monitoring
-
Prepare the Chamber: Pour the chosen eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, gently draw an origin line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Apply Samples:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of pure this compound.
-
Rxn Lane: Apply a small spot of the reaction mixture.
-
Co-spot Lane: Apply a spot of the starting material, then, on top of the same spot, apply the reaction mixture. This lane is critical for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are close.[8]
-
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the eluent level.[9] Cover the chamber and allow the solvent front to rise until it is ~1 cm from the top of the plate.
-
Mark and Dry: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization: Making the Invisible, Visible
Since this compound is not strongly UV-active, chemical staining is essential for reliable visualization. Always attempt non-destructive UV visualization first, followed by a chemical stain.
Primary Recommendation: p-Anisaldehyde Stain
This is an excellent, versatile stain for ketones and alcohols, often yielding distinct colors that can help differentiate between compounds.[10][11]
-
Preparation: A common recipe involves carefully adding 7 mL of concentrated sulfuric acid and 5 mL of p-anisaldehyde to 185 mL of 95% ethanol containing 2 mL of glacial acetic acid.[12]
-
Procedure: Dip the dried TLC plate quickly into the stain solution. Remove excess stain by touching the edge to a paper towel. Gently warm the plate with a heat gun until colored spots appear against a light pink/orange background.[13]
-
Expected Results: Ketones like this compound typically produce blue, green, or brown spots.[10][13][14] Alcohols often give blue or violet spots.
Alternative Stains:
| Stain | Target Functional Groups | Preparation & Use | Expected Appearance |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alcohols, alkenes, sometimes ketones)[15] | Dip plate in a basic solution of KMnO₄. Gentle heating may be required for less reactive groups.[16] | Yellow to brown spots appear on a purple/pink background.[12][16] |
| 2,4-Dinitrophenylhydrazine (2,4-DNP) | Aldehydes and Ketones[12] | Prepare a solution of 2,4-DNP in ethanol and sulfuric acid. Dip the plate; no heating is required.[16] | Yellow to orange/red spots will form immediately for any carbonyl-containing compounds.[12][16] |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when running TLC for reactions involving this compound.
Q1: My spots are streaking or elongated. What's wrong?
-
Causality & Solution: This is the most common TLC issue and usually stems from one of two problems:
-
Sample Overload: You have applied too much sample to the plate. The stationary phase becomes saturated, and the compound travels up the plate as a continuous streak rather than a tight band. Solution: Dilute your sample significantly and re-spot. The ideal spot should be small and faint before development.[3][9]
-
Compound Instability: this compound, as a halogenated ketone, may have some instability on the acidic silica gel surface, leading to decomposition and streaking.[4] Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This neutralizes the acidic silanol groups on the silica surface, preventing degradation.[4][5] Always test this on a small scale first, as it will alter the Rf values.
-
Q2: I can't see any spots on my plate after developing and staining.
-
Causality & Solution:
-
Sample Too Dilute: The concentration of your compound is below the detection limit of the stain. Solution: Spot the plate multiple times in the same location, allowing the solvent to fully evaporate between applications to concentrate the sample at the origin.[3][9]
-
Compound Volatility: While not extremely volatile, if you overheat the plate excessively with the heat gun during visualization, you may evaporate the compound from the plate before the stain can react. Solution: Use gentle, even heating. Warm the plate until colors just begin to develop, then remove it from the heat. The residual heat will often continue the development.
-
Incorrect Stain: The chosen stain may not be reactive towards your compound. While unlikely with the recommended stains, it is a possibility. Solution: Try a more universal, oxidative stain like potassium permanganate.[14]
-
Q3: My starting material and product have the same Rf value. How can I resolve them?
-
Causality & Solution: This occurs when the polarity change between reactant and product is minimal.
-
Change Solvent System: The selectivity of your eluent is insufficient. Do not just incrementally change the EtOAc/Hexane ratio. Instead, switch to a solvent from a different selectivity class.[7] For example, try a system of Dichloromethane (DCM) / Methanol (e.g., 98:2) or Toluene / Acetone .[7][17] These solvents interact differently with your compounds and the silica gel, often revealing separation.
-
Run a 2D TLC: Spot your reaction mixture in one corner of a square TLC plate. Develop the plate as usual. After drying, rotate the plate 90 degrees and develop it again in a different solvent system. If the spots are resolved in the second dimension, you have found a suitable system.
-
Q4: I see a new spot, but I'm not sure if it's my product or a byproduct.
-
Causality & Solution: Reaction monitoring requires unambiguous identification of the product spot.
-
Use a Co-spot: This is the primary function of the co-spot lane. If the new spot in the "Rxn" lane also appears in the "Co" lane and is distinct from the starting material spot, you can be confident it is a new compound.
-
Reference Standard: If an authentic sample of the expected product is available, run it in a separate lane. This provides a direct comparison and confirms the identity of the product spot.
-
Q5: My spots are shaped like crescents or are distorted.
-
Causality & Solution: This is often due to a disturbance in the silica layer or the solvent front.
-
Uneven Solvent Front: If the solvent moves up the plate unevenly, the spots will be distorted. This can happen if the plate is tilted in the chamber or if the silica is chipped at the bottom. Solution: Ensure the chamber is on a level surface and the plate is vertical. Inspect the plate for damage before use.[18]
-
Interaction with Pencil Markings: If you press too hard when drawing the origin line, you can scrape away the silica, disrupting the solvent flow. Solution: Mark the origin line very gently.
-
Part 3: Workflow Visualization
The following diagram illustrates the logical workflow for developing and troubleshooting a TLC protocol for a reaction involving this compound.
Caption: Logical workflow for optimizing and troubleshooting TLC protocols.
References
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- University of Rochester. Troubleshooting Thin-Layer Chromatography. Department of Chemistry. [Link]
- TLC stains. (n.d.). [Link]
- Quora. (2017, May 6).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
- Clark, J. (n.d.). alkenes and potassium manganate(VII)
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- 5.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
- Northrop, B. H.
- University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. [Link]
- Chemistry LibreTexts. (2022, August 16). 2.1.
- ChemicalDesk.Com. (2011, June 28).
- Pearson. (n.d.). Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Biotage. (2023, January 19).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- AGA Analytical. (n.d.).
- Reddit. (2018, October 28). Rf values for cyclohexanol and cyclohexene. r/OrganicChemistry. [Link]
- Reddit. (2016, March 30).
- LCGC International. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Chlorocyclohexanol. PubChem. [Link]
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Preventing elimination side reactions with 4-Chlorocyclohexanone
Technical Support Center: 4-Chlorocyclohexanone Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively. This guide focuses on the critical challenge of preventing unwanted elimination side reactions that compete with desired nucleophilic substitutions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to elimination side reactions?
This compound is structurally primed for a competition between nucleophilic substitution (Sₙ2) and elimination (E2) pathways. The key factors are:
-
Acidity of β-Hydrogens: The hydrogens on the carbons adjacent to the chlorine-bearing carbon (C3 and C5, the β-positions) are susceptible to abstraction by a base.
-
Secondary Halide: The chlorine atom is attached to a secondary carbon. Secondary alkyl halides are a classic battleground where both Sₙ2 and E2 reactions are highly viable and compete directly.[1][2]
-
Leaving Group: The chloride ion is a reasonably good leaving group, facilitating both substitution and elimination.[3]
-
Conformational Requirements: For an E2 reaction to occur efficiently in a cyclohexane ring, the leaving group (Cl) and a β-hydrogen must be in an anti-periplanar (180°) arrangement. This requires both groups to be in axial positions, a specific conformational requirement that can influence reaction rates.[4][5][6][7]
Q2: What is the primary elimination side product I should be looking for?
The most common elimination side product is cyclohex-3-en-1-one . This results from a dehydrohalogenation reaction where a molecule of HCl is formally eliminated.
Q3: I've heard about the Favorskii rearrangement with halo-ketones. Is that a risk here?
This is an excellent question that highlights a common point of confusion. The Favorskii rearrangement is a characteristic reaction of α-halo ketones (where the halogen is on the carbon directly adjacent to the carbonyl).[8][9][10][11] In this reaction, a base removes an α'-proton, leading to a cyclopropanone intermediate that then rearranges.
Since this compound is a γ-halo ketone (the halogen is three carbons away from the carbonyl), it does not undergo the classic Favorskii rearrangement. The primary competing side reaction you will face is standard E2 elimination.
Troubleshooting Guide: Minimizing Elimination Reactions
This section addresses specific issues you might encounter in the lab and provides actionable solutions grounded in mechanistic principles.
Problem: My reaction yields a significant amount of cyclohex-3-en-1-one byproduct, reducing the yield of my desired substitution product.
This is the most frequent challenge and indicates that E2 elimination is outcompeting your desired Sₙ2 reaction. The following strategies will help you tip the balance in favor of substitution.
The following diagram outlines the decision-making process for optimizing your reaction conditions.
Caption: Decision workflow for minimizing E2 elimination.
The character of your nucleophile is the single most important factor. Basicity and nucleophilicity are related but distinct properties. To favor Sₙ2, you need a reagent that is a strong nucleophile but a weak base.
-
Expertise & Experience: Strong bases like alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) are excellent at abstracting protons and will strongly favor the E2 pathway.[12][13][14] In contrast, nucleophiles where the negative charge is on a less electronegative and more polarizable atom (like azide, cyanide, or thiolate) are potent nucleophiles but relatively weak bases, making them ideal for Sₙ2 reactions.[2]
| Reagent Class | Examples | Primary Character | Favored Pathway |
| Strong Base/Weak Nu⁻ | Potassium tert-butoxide (t-BuOK), DBU | Sterically Hindered Base | E2 |
| Strong Base/Strong Nu⁻ | Hydroxides (NaOH), Alkoxides (NaOEt) | Strong Base | E2 > Sₙ2 |
| Weak Base/Strong Nu⁻ | Azides (NaN₃), Cyanides (KCN), Thiolates (NaSR), Halides (I⁻) | Strong Nucleophile | Sₙ2 |
| Weak Base/Weak Nu⁻ | Water (H₂O), Alcohols (ROH) | Weak (Neutral) | Slow Sₙ1/E1 |
Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking in the transition state.[1][15]
-
Trustworthiness: This thermodynamic difference provides a reliable method for control. Running your reaction at a lower temperature (e.g., 0 °C or below) will disproportionately slow down the E2 reaction, allowing the Sₙ2 pathway to dominate. Conversely, heating the reaction mixture is a common strategy to intentionally promote elimination.[1]
The solvent plays a crucial role in stabilizing reagents and transition states.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are highly recommended for Sₙ2 reactions. They solvate the cation (e.g., Na⁺) but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhances nucleophilicity without significantly increasing basicity, favoring the Sₙ2 pathway.[14]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a bulky solvent shell around it. This shell hinders the nucleophile's ability to attack the carbon center (reducing Sₙ2) but has less effect on its ability to abstract a small proton from the periphery of the molecule (allowing E2).[1][16] Therefore, using ethanol as a solvent with sodium hydroxide is a classic recipe for elimination.[1]
Mechanistic Deep Dive & Visualizations
Understanding the transition states is key to controlling the outcome.
Desired Pathway: The Sₙ2 Reaction
The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[17][18] This leads to an inversion of stereochemistry at the reaction center.
Caption: The concerted Sₙ2 mechanism on this compound.
Competing Pathway: The E2 Reaction
The E2 reaction is also a one-step, concerted process. However, instead of attacking the carbon, the base abstracts a β-hydrogen. This initiates a cascade of electron movement, forming a double bond and ejecting the leaving group.[12][13][19]
Caption: The concerted E2 mechanism leading to elimination.
Validated Experimental Protocol
Protocol: Synthesis of 4-Azidocyclohexanone (Sₙ2-Favored)
This protocol for the synthesis of 4-azidocyclohexanone is optimized to minimize the formation of the cyclohexenone byproduct by using a weak base/strong nucleophile (NaN₃), a polar aprotic solvent (DMSO), and moderate temperature.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add this compound followed by anhydrous DMSO (approx. 5 mL per 1 g of substrate). Stir until the starting material is fully dissolved.
-
Nucleophile Addition: Carefully add sodium azide to the solution. Caution: Sodium azide is highly toxic.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS (A typical reaction time is 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Workup - Extraction: Extract the aqueous phase three times with diethyl ether.
-
Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMSO and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
References
- Chemistry Steps. (n.d.). Elimination Reactions: An Introduction.
- LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Wikipedia. (n.d.). Favorskii rearrangement.
- chemeurope.com. (n.d.). Favorskii rearrangement.
- Chemwonders. (2023). Favorskii Rearrangement.
- BYJU'S. (n.d.). Elimination Reaction.
- Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions.
- SlidePlayer. (n.d.). Elimination Reactions.
- Clark, J. (n.d.). Elimination v. nucleophilic substitution in halogenoalkanes. Chemguide.
- Wikipedia. (n.d.). α-Halo ketone.
- Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes. YouTube.
- Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- LibreTexts Chemistry. (2024). 4.4: Nucleophilic substitution and elimination reactions.
- TMP Chem. (2023). Nucleophilic Substitution and Elimination as Competing Reactions. YouTube.
- LibreTexts Chemistry. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation.
- Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes.
- Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes.
- LibreTexts Chemistry. (2019). 8.19: 8-4 The E2 Reaction and Cyclohexane Conformation.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
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Technical Support Center: Stereoselective Synthesis of 4-Chlorocyclohexanone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 4-chlorocyclohexanone derivatives. These chiral building blocks are crucial intermediates in the development of pharmaceuticals and complex organic molecules.[1] However, controlling the precise three-dimensional arrangement of atoms during their synthesis presents significant challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during these sensitive experimental procedures.
Core Challenges: A Scientist's Perspective
The primary difficulty in synthesizing this compound derivatives lies in achieving stereocontrol at two key positions: the carbon bearing the chlorine atom (Cα) and, if applicable, other stereocenters on the cyclohexanone ring. Success hinges on navigating the subtle interplay of steric and electronic effects, which dictates the facial selectivity of the chlorinating agent's approach to the ketone enol or enolate intermediate. This guide breaks down these challenges into two main areas: Diastereoselectivity and Enantioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific principles to empower your experimental design.
Problem 1: Poor Diastereoselectivity (Mixture of Axial and Equatorial Chloro Isomers)
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I influence the reaction to favor either the axial or equatorial chloro-substituted product?
Answer: This is a classic problem of Kinetic vs. Thermodynamic Control .[2][3] The composition of your product mixture is determined by the reaction pathway, which you can influence by carefully selecting the reaction conditions. The kinetic product is formed faster because it has a lower activation energy, while the thermodynamic product is more stable overall.[4]
-
Kinetic Control (Favors Axial Attack): Under kinetic control (irreversible conditions), the reaction favors the transition state of lowest energy. For cyclohexanone enolates, alkylation and halogenation reactions often proceed preferentially via axial attack .[5] This is because the approach of the electrophile from the axial face allows the cyclohexane ring in the transition state to maintain a chair-like conformation, which is energetically favored over the boat-like conformation required for equatorial attack.[5]
-
Thermodynamic Control (Favors Equatorial Product): Under thermodynamic control (reversible conditions), the reaction will eventually settle on the most stable product. Due to steric interactions, particularly 1,3-diaxial interactions, a substituent on a cyclohexane ring is generally more stable in the equatorial position.[6][7] Therefore, the thermodynamically favored product is the equatorial-chlorinated isomer.
Troubleshooting Steps:
-
Temperature is Key: This is the most critical parameter. Low temperatures (e.g., -78 °C) disfavor equilibration, trapping the faster-forming kinetic product.[4] Higher temperatures allow the less stable kinetic product to revert to the intermediate and eventually form the more stable thermodynamic product.[2]
-
Choice of Base and Solvent: For enolate formation, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures will rapidly and irreversibly form the kinetic enolate, setting the stage for a kinetically controlled chlorination.[2] Weaker bases or protic solvents can facilitate equilibration, pushing the reaction toward thermodynamic control.
-
Reaction Time: Shorter reaction times can favor the kinetic product, whereas longer times, especially at elevated temperatures, allow the equilibrium to be established, favoring the thermodynamic product.[2]
| Parameter | Kinetic Control Conditions (Favors Axial Product) | Thermodynamic Control Conditions (Favors Equatorial Product) |
| Temperature | Low (e.g., -78 °C to 0 °C) | Higher (e.g., Room Temp to Reflux) |
| Base | Strong, non-nucleophilic (e.g., LDA) | Weaker base, or conditions allowing equilibration |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic or coordinating solvents that can facilitate proton transfer |
| Reaction Time | Short | Long |
Problem 2: Low Enantiomeric Excess (ee) in an Asymmetric Chlorination
Question: I'm attempting an enantioselective α-chlorination using an organocatalyst, but my enantiomeric excess (ee) is consistently low. What factors should I investigate?
Answer: Low enantioselectivity in organocatalytic reactions points to an ineffective transfer of chirality from the catalyst to the substrate. The goal is to create a chiral environment around the reactive intermediate (typically a chiral enamine) that effectively blocks one face from the chlorinating agent.[8][9]
Troubleshooting Steps:
-
Review Your Catalyst: The structure of the organocatalyst is paramount. Imidazolidinones (MacMillan catalysts) and Cinchona alkaloid-derived primary amines are commonly used and have been shown to be effective.[8][10] Ensure the catalyst is of high purity and the correct enantiomer for your desired product.
-
Catalyst Loading: While typically 5-20 mol% is used, insufficient catalyst loading can lead to a significant uncatalyzed background reaction, which is racemic and will lower the overall ee. Try incrementally increasing the catalyst loading.
-
Solvent Effects: The solvent can significantly impact the conformation of the catalyst-substrate complex and the transition state. Screen a variety of solvents. For example, acetone has been found to be optimal in certain imidazolidinone-catalyzed chlorinations.[8][9]
-
Temperature Optimization: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by making the energy difference between the two diastereomeric transition states more significant.
-
Chlorinating Agent: While N-Chlorosuccinimide (NCS) is common, its reactivity can sometimes be difficult to modulate.[11][12] In some organocatalytic systems, other electrophilic chlorine sources, like perchlorinated quinones, have been shown to provide superior results.[8][9]
Problem 3: Significant Side-Product Formation (e.g., Dichlorination)
Question: My reaction yield is low, and I'm observing significant amounts of dichlorinated or other side products. How can I improve the chemoselectivity?
Answer: The formation of dichlorinated products occurs when the monochlorinated product, which still possesses an acidic α-proton, reacts again. This is especially problematic if the monochlorinated product's α-proton is of similar or greater acidity than the starting material.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of the chlorinating agent. Use of a slight excess is a common cause of over-chlorination.
-
Slow Addition: Add the chlorinating agent (e.g., a solution of NCS) slowly to the reaction mixture. This keeps the instantaneous concentration of the chlorinating agent low, giving the starting material a greater chance to react before the monochlorinated product does.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Use a Milder Reagent: NCS is a solid that is easy to handle and generally provides good selectivity.[12][13] It is often a better choice than harsher reagents like gaseous chlorine.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the α-chlorination of a cyclohexanone?
A1: The key difference lies in reversibility. Kinetic control governs irreversible reactions, where the product distribution is determined by the relative rates of formation; the product that forms fastest (via the lowest energy transition state) will dominate.[4] Thermodynamic control applies to reversible reactions, where an equilibrium is established, and the product distribution is determined by the relative stability of the products themselves; the most stable product will be the major one.[2]
Q2: Why is N-Chlorosuccinimide (NCS) such a common chlorinating agent for these syntheses?
A2: NCS is widely used for several practical reasons. First, it is a stable, crystalline solid, making it much safer and easier to handle, weigh, and store than gaseous chlorine.[12] Second, it acts as a source of electrophilic chlorine ("Cl+") in a controlled manner.[12][13] Its reactivity is mild enough to prevent many side reactions, yet potent enough for efficient chlorination of enols or enolates, making it ideal for sensitive and stereoselective transformations.[12][14]
Q3: How does enamine catalysis work to achieve enantioselective α-chlorination?
A3: Enamine catalysis involves the reaction of a ketone with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. The chiral catalyst, now part of the enamine, creates a sterically biased environment. It effectively shields one face of the enamine's double bond, forcing the electrophilic chlorinating agent (like NCS) to attack from the more accessible face. This directed attack results in the preferential formation of one enantiomer of the α-chloro ketone.[8][9]
Diagrams and Workflows
enamine [label=<
Formation of Chiral Enamine
Face is Blocked by Catalyst
];
chlorination [label=<
Attack by NCS NCS approaches from the unhindered face.
];
product [label="Enantioenriched\nα-Chloro Ketone", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
{ketone, catalyst} -> enamine [label="+"]; enamine -> chlorination [label="+ NCS"]; chlorination -> product [label="Hydrolysis"]; } enddot Caption: Simplified mechanism of enamine catalysis.
Key Experimental Protocol
Organocatalytic Enantioselective α-Chlorination of 4-tert-Butylcyclohexanone
This protocol is a representative example based on established methodologies for the enantioselective chlorination of cyclic ketones.[8][10]
Materials:
-
4-tert-Butylcyclohexanone (1.0 mmol, 154.3 mg)
-
(2R,5R)-2,5-Diphenyl-imidazolidin-4-one catalyst (MacMillan's 1st Gen Catalyst) (0.1 mmol, 25.2 mg, 10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol, 160.2 mg)
-
Acetone (Anhydrous, 5.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (154.3 mg) and the imidazolidinone catalyst (25.2 mg).
-
Dissolution: Add anhydrous acetone (5.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., cryocooler or ice-salt bath).
-
Addition of Chlorinating Agent: Once the temperature has stabilized, add N-Chlorosuccinimide (160.2 mg) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting ketone is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-chloro-4-tert-butylcyclohexanone.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
References
- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- Miyazaki, Y., et al. (2021). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 26(15), 4435.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide.
- Sadhukhan, S., Santhi, J., & Baire, B. (2020). Enantioselective synthesis of α‐chloroesters and carboxylic acids from α,α‐dichloroaldehydes. Chemistry – A European Journal.
- Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Enders, D., et al. (2006). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Angewandte Chemie International Edition, 45(9), 1463-1467.
- Bertelsen, S., et al. (2011). An organocatalytic approach to enantiomerically enriched α-arylcyclohexenones and cyclohexanones. Organic & Biomolecular Chemistry, 9(24), 8253-8260.
- Beeson, T. D., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828.
- Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Molecules. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI.
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Studylib. (n.d.). Kinetic vs. Thermodynamic Control: Lab Report.
- Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109.
- ResearchGate. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Request PDF.
- Pettus, T. R. R. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 8(13), 2843-2846.
- Chemistry LibreTexts. (2023). 14.4: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Amanote Research. (n.d.). General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones.
- Scribd. (n.d.). Kinetic Versus Thermodynamic Control in Chemical Reactions.
- Cambus Tutorial. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. YouTube.
- PubMed. (2006). General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones.
- Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
- Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane.
- National Institutes of Health. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used.
- Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions.
- ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. Request PDF.
- National Institutes of Health. (2022). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
- ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals.
- Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane.
- Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis.
- Crash Course. (2022). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube.
Sources
- 1. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 14. eurekaselect.com [eurekaselect.com]
Technical Support Center: Work-up Procedures for Reactions with 4-Chlorocyclohexanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 4-chlorocyclohexanone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, chemists, and drug development professionals. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work-ups.
Understanding the Unique Chemistry of this compound
This compound is a versatile synthetic intermediate, but its bifunctional nature—a reactive ketone and a secondary alkyl chloride—presents unique challenges during reaction work-ups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution and elimination, while the ketone's α-hydrogens are acidic, opening pathways to enolate formation and subsequent side reactions like aldol condensations.[1] The work-up procedure must therefore be carefully designed to isolate the desired product without inducing these unwanted transformations.
FAQ Section 1: General Work-up & Troubleshooting
This section addresses common issues encountered during the work-up of any reaction type involving this compound.
Question: My reaction mixture has formed a persistent emulsion during aqueous extraction. What should I do?
Answer: Emulsions are a common frustration, often caused by finely dispersed insoluble materials or surfactants. With this compound derivatives, this can be due to polymeric byproducts from side reactions.
-
Causality: Vigorous shaking is the primary cause. The presence of both polar and non-polar functional groups in your product and byproducts can stabilize oil-in-water or water-in-oil droplets.
-
Immediate Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
-
Advanced Solutions:
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol if you are using diethyl ether) to disrupt the emulsion's stability.
-
Question: I've quenched my reaction, and a large amount of gooey precipitate has formed between the layers, obscuring the interface. How do I proceed?
Answer: This "goo" is typically an insoluble salt (e.g., magnesium salts from a Grignard work-up) or a high-molecular-weight organic byproduct.
-
Expert Insight: The key is to dissolve or physically remove the precipitate.
-
Troubleshooting Steps:
-
Dilution: Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate.
-
Acidification/Basification: If the precipitate is a salt, adjusting the pH can sometimes increase its solubility. For example, adding more dilute acid during a Grignard work-up can help dissolve magnesium salts.[2]
-
Physical Removal: If the precipitate is insoluble, transfer the entire mixture to a larger flask. Add a sufficient amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. The drying agent will absorb the water and hopefully bind with the goo, allowing you to filter the entire mixture to remove the solids.[3]
-
Question: After my basic work-up, I suspect I've lost my product due to an elimination or substitution reaction. How can I avoid this?
Answer: The C-Cl bond in this compound derivatives can be labile, especially under harsh basic conditions, leading to cyclohexenone or substituted cyclohexanone byproducts.
-
Mechanistic Consideration: Strong bases (like NaOH, KOH) can promote E2 elimination of HCl, especially with heating. They can also act as nucleophiles (OH⁻) leading to substitution.
-
Preventative Protocols:
-
Use Milder Bases: Whenever possible, use milder bases for washing, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), instead of hydroxides.
-
Control Temperature: Perform all extractions and washes at low temperatures (e.g., in an ice bath) to minimize the rate of unwanted side reactions.
-
Minimize Contact Time: Do not let the organic layer sit in contact with the basic aqueous solution for extended periods. Perform the wash quickly and proceed to the next step.
-
Troubleshooting Summary Table
| Issue Encountered | Probable Cause with this compound | Recommended Solution(s) |
| Persistent Emulsion | Polymeric byproducts; surfactant-like nature of products/impurities. | Add brine; gentle agitation; filter through Celite®.[3] |
| Gooey Precipitate | Insoluble inorganic salts (e.g., MgSO₄); polymeric organic material. | Dilute with more solvent; adjust pH; absorb onto drying agent and filter.[3] |
| Product Loss (Basic Wash) | Base-catalyzed elimination of HCl or nucleophilic substitution of Cl. | Use milder bases (NaHCO₃); perform wash at low temperature; minimize contact time. |
| Product Loss (Aqueous Layer) | The product has significant water solubility. | Check the aqueous layer via TLC or LCMS; re-extract the aqueous layer with a different organic solvent; use brine to "salt out" the product.[3] |
| Unexpected Color Change | Residual oxidizing or halogenating agents. | Wash with a reducing agent solution, like 10% aqueous sodium thiosulfate (Na₂S₂O₃).[3] |
FAQ Section 2: Work-up for Nucleophilic Addition Reactions (e.g., Grignard)
Question: What is the correct way to quench a Grignard reaction with this compound?
Answer: The work-up of a Grignard reaction must achieve two things: protonate the newly formed alkoxide and neutralize any unreacted Grignard reagent.[4][5] The procedure must be performed carefully due to the highly exothermic nature of quenching.
-
Causality: Grignard reagents are extremely strong bases and will react violently with protic sources like water or acid.[5] The initial product is a magnesium alkoxide salt, which needs to be hydrolyzed to yield the final alcohol product.
-
Recommended Protocol:
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exotherm.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. NH₄Cl is a weak acid, providing a controlled quench that is less exothermic than using strong acids like HCl.
-
Hydrolysis: After the initial vigorous reaction subsides, continue adding the NH₄Cl solution until all the grey solids (unreacted magnesium) and gummy precipitates (magnesium salts) have dissolved, and the mixture becomes a clear biphasic solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Workflow for Grignard Reaction Work-up
Sources
Technical Support Center: Analysis of 4-Chlorocyclohexanone Reaction Byproducts
Welcome to the technical support center for 4-Chlorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound and to troubleshoot the formation of common byproducts. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, identify, and resolve challenges in your synthetic endeavors.
I. Introduction to this compound Reactivity
This compound is a versatile bifunctional molecule, featuring a reactive ketone and a carbon-chlorine bond. This unique structure allows for a variety of transformations, including nucleophilic substitution, reduction, and carbon-carbon bond formation. However, this reactivity also presents challenges, as side reactions can lead to a mixture of products, complicating purification and reducing yields. This guide will address the most common issues encountered in key reactions of this compound.
II. Troubleshooting Guide: Common Reactions and Byproduct Analysis
This section is formatted as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during your experiments.
A. Synthesis of this compound
Question 1: I am synthesizing this compound from cyclohexanone and I am observing multiple chlorinated products in my GC-MS analysis. How can I improve the selectivity for the mono-chlorinated product?
Answer:
The direct chlorination of cyclohexanone can indeed lead to a mixture of mono-, di-, and poly-chlorinated products. The key to improving selectivity lies in controlling the reaction conditions and the choice of chlorinating agent.
Causality: The formation of multiple chlorinated species is often due to the high reactivity of the enol or enolate intermediate, which can undergo further chlorination. The initial monochlorination can activate the ring towards further substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of cyclohexanone relative to the chlorinating agent to favor mono-chlorination.
-
Reaction Temperature: Perform the reaction at low temperatures (0-10 °C) to reduce the rate of polychlorination.
-
Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, can offer better selectivity compared to chlorine gas.
-
Reaction Monitoring: Carefully monitor the reaction progress using GC-MS or TLC to stop the reaction once the desired product is maximized.
Expected Byproducts: 2-chlorocyclohexanone, 2,4-dichlorocyclohexanone, and other polychlorinated cyclohexanones.
B. Reduction of this compound
Question 2: I am reducing this compound to 4-chlorocyclohexanol with sodium borohydride (NaBH₄) and my GC-MS shows an unexpected peak with a lower retention time and a mass corresponding to C₆H₈O. What is this byproduct and how can I avoid it?
Answer:
The unexpected peak is likely cyclohexenone , the product of an elimination (E2) side reaction competing with the desired reduction.
Causality: The hydride from NaBH₄ can act as a base, abstracting a proton from the carbon adjacent to the chlorine atom, leading to the elimination of HCl and the formation of a double bond.
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to favor the kinetic reduction pathway over elimination.
-
Use a Milder Reducing Agent: While NaBH₄ is generally considered mild, for sensitive substrates, a more selective reagent might be necessary. However, for this specific case, temperature control is the most critical factor.
-
Control pH: Maintaining a neutral or slightly acidic workup can help to minimize base-catalyzed elimination.
Byproduct Identification:
-
GC-MS: Cyclohexenone will have a molecular ion peak at m/z 96.[1]
-
¹H NMR: Look for characteristic vinylic proton signals in the range of δ 5.8-7.0 ppm.[2]
-
¹³C NMR: Expect signals for the carbonyl carbon (around δ 200 ppm) and the vinylic carbons (around δ 125-150 ppm).
Question 3: My reduction of this compound yielded a mixture of cis- and trans-4-chlorocyclohexanol. How can I control the stereoselectivity of this reaction?
Answer:
The stereoselectivity of ketone reductions is influenced by the steric environment of the carbonyl group and the nature of the reducing agent. For 4-substituted cyclohexanones, axial attack of the hydride is generally favored, leading to the equatorial alcohol (trans isomer) as the major product. However, the presence of the chloro substituent can influence this selectivity.
Causality: The approach of the hydride to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexanone ring. The relative energies of the transition states for these two approaches determine the product ratio.
Troubleshooting and Control:
-
Choice of Reducing Agent:
-
Bulky Reducing Agents: Using bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will favor equatorial attack, leading to the axial alcohol (cis isomer) as the major product due to steric hindrance.
-
Chelating Agents: The addition of cerium(III) chloride (Luche reduction) with NaBH₄ can enhance the selectivity for axial attack, increasing the yield of the trans isomer.[3]
-
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
Product Identification (cis vs. trans):
-
¹H NMR: The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1) are diagnostic. The axial proton in the trans isomer typically appears at a higher field (lower ppm) and exhibits larger coupling constants compared to the equatorial proton in the cis isomer.
Table 1: Representative ¹H NMR Data for cis- and trans-4-chlorocyclohexanol
| Isomer | H-1 Chemical Shift (ppm) | H-1 Multiplicity & Coupling Constants (Hz) |
| cis | ~4.0 | Broad multiplet (small couplings) |
| trans | ~3.6 | Multiplet with large axial-axial couplings |
C. Nucleophilic Substitution Reactions
Question 4: I am trying to substitute the chlorine in this compound with an amine, but I am getting a significant amount of an unsaturated ketone byproduct. How can I favor substitution over elimination?
Answer:
This is a classic example of the competition between Sₙ2 (substitution) and E2 (elimination) reactions. To favor substitution, you need to optimize the reaction conditions to disfavor the elimination pathway.
Causality: The amine can act as both a nucleophile (attacking the carbon bearing the chlorine) and a base (abstracting a proton from an adjacent carbon). The balance between these two pathways is influenced by the steric hindrance of the amine, the reaction temperature, and the solvent.
Troubleshooting Steps:
-
Choice of Nucleophile/Base: Use a less sterically hindered amine if possible. Highly hindered amines are more likely to act as bases.
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions, so lower temperatures will favor the Sₙ2 pathway.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). These solvents solvate the cation of the nucleophile but not the anion, making the nucleophile more reactive for substitution. Protic solvents can promote elimination.
-
Concentration: Use a higher concentration of the nucleophile to favor the bimolecular Sₙ2 reaction.
Byproduct Identification: The primary elimination byproduct will be cyclohexenone . Refer to the identification details in Question 2.
D. Grignard Reactions
Question 5: I am reacting this compound with a Grignard reagent, but my yield of the desired tertiary alcohol is very low, and I see several byproducts in my GC-MS. What is going wrong?
Answer:
Grignard reactions with this compound are prone to several side reactions due to the presence of both an enolizable ketone and a halide.
Causality and Potential Byproducts:
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming a magnesium enolate. This consumes the Grignard reagent and the starting material upon workup.[2]
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl group to form 4-chlorocyclohexanol.
-
Reaction with the Chloro Group: The Grignard reagent can potentially react with the carbon-chlorine bond, although this is generally slower than addition to the ketone.
Troubleshooting Steps:
-
Inverse Addition: Add the this compound solution slowly to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent, favoring addition to the carbonyl over enolization.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Use of Cerium(III) Chloride: Adding anhydrous CeCl₃ to the reaction mixture before the addition of the Grignard reagent (a modification of the Luche reduction) can increase the nucleophilicity of the organometallic reagent towards the carbonyl group and suppress enolization.
-
Choice of Grignard Reagent: If reduction is a major issue, consider using a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
Byproduct Identification:
-
4-Chlorocyclohexanol: Will appear in the GC-MS with a molecular ion corresponding to C₆H₁₁ClO (m/z 134/136). The cis and trans isomers may be separable.
-
Starting Material: Unreacted this compound will be present.
-
Products of Aldol Condensation: If significant enolization occurs, you might observe self-condensation products of the ketone, which will have higher molecular weights.[4]
Table 2: Expected Byproducts and their Identification in Grignard Reaction
| Byproduct | Molecular Formula | Expected m/z in GC-MS | Key ¹H NMR Signals |
| 4-Chlorocyclohexanol | C₆H₁₁ClO | 134, 136 | Broad singlet for -OH, signals for CH-O and CH-Cl |
| 1-Methylcyclohexanol | C₇H₁₄O | 114 | Singlet for the methyl group (~δ 1.1 ppm) |
E. Favorskii Rearrangement
Question 6: I am running a reaction with this compound in the presence of a base, and I've isolated a product with a five-membered ring. What is happening?
Answer:
You are likely observing a Favorskii rearrangement , a known reaction of α-halo ketones in the presence of a base. Although this compound is a γ-halo ketone, rearrangement to the α-position can occur under basic conditions, leading to the Favorskii pathway. The reaction of 2-chlorocyclohexanone (a potential impurity or rearrangement product) with a base like sodium methoxide will lead to the formation of a cyclopentanecarboxylate ester.[5]
Causality: The reaction proceeds through the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base to give a ring-contracted product.[5]
Troubleshooting and Confirmation:
-
Reaction Conditions: The Favorskii rearrangement is favored by strong bases. If this is an undesired side reaction, consider using a milder base or non-basic conditions if your desired transformation allows.
-
Starting Material Purity: Ensure your starting this compound is free of the 2-chloro isomer.
Byproduct Identification (e.g., Methyl cyclopentanecarboxylate):
-
GC-MS: Molecular ion peak at m/z 128.[6]
-
¹H NMR: A characteristic singlet for the methyl ester protons (~δ 3.6 ppm) and multiplets for the cyclopentyl ring protons.[3][7]
-
¹³C NMR: A signal for the ester carbonyl carbon (~δ 176 ppm) and the methoxy carbon (~δ 51 ppm).
III. Experimental Protocols
A. General Protocol for GC-MS Analysis
This protocol provides a general guideline for the analysis of reaction mixtures containing this compound and its byproducts.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[8]
-
If the sample contains non-volatile components, pass it through a small plug of silica gel.
-
For samples containing alcohols that may exhibit poor peak shape, derivatization by silylation can be performed.[9][10]
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) for tentative identification.
-
Confirm identifications by comparing retention times and mass spectra with authentic standards if available.
-
B. Stereoselective Reduction of this compound to trans-4-Chlorocyclohexanol (Luche Reduction)
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in methanol.
-
Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
IV. Visualizations
Workflow for Troubleshooting Byproduct Formation
Caption: A general workflow for identifying and addressing the formation of unexpected byproducts.
Competition Between Sₙ2 and E2 Reactions
Sources
- 1. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. spectrabase.com [spectrabase.com]
- 4. reddit.com [reddit.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693) [hmdb.ca]
- 6. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to avoid polychlorination in cyclohexanone synthesis
Technical Support Center: Cyclohexanone Synthesis
A Guide to Preventing Polychlorination
Welcome to the Technical Support Center. This guide is designed for chemists, researchers, and drug development professionals to troubleshoot and prevent the formation of polychlorinated byproducts during the synthesis of cyclohexanone. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to give you authoritative control over your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My final product shows significant amounts of di- and tri-chlorinated cyclohexanone in the GC-MS analysis. What went wrong?
This is a classic case of over-halogenation, a common challenge in ketone synthesis. The root cause often lies in the reaction conditions, which can inadvertently promote multiple chlorination events at the alpha-carbon positions.
Primary Causes & Immediate Solutions:
-
Reaction Conditions (Base-Promoted Halogenation): If you are using basic conditions for your chlorination, polychlorination is highly probable. The initial monochlorination makes the remaining α-hydrogen more acidic and therefore more susceptible to deprotonation and subsequent chlorination than the starting material.[1][2]
-
Solution: Switch to an acid-catalyzed halogenation protocol. Under acidic conditions, the rate-determining step is the formation of the enol.[3] Once monochlorination occurs, the electron-withdrawing chlorine atom destabilizes the transition state for further enolization, thus slowing down the second chlorination and favoring the mono-substituted product.[1]
-
-
Choice of Chlorinating Agent: Aggressive chlorinating agents, especially when used in excess, can lead to a lack of selectivity.
-
Reaction Temperature: Higher temperatures can increase reaction rates indiscriminately, leading to over-chlorination.
Issue 2: I'm trying an acid-catalyzed method but still observing polychlorination. How can I optimize this?
Even in acid-catalyzed systems, polychlorination can occur if the conditions are not carefully controlled. Let's refine your approach.
Optimization Strategies:
-
Control Stoichiometry: Ensure you are using a precise 1:1 molar ratio of cyclohexanone to your chlorinating agent. A slight excess of the chlorinating agent can be enough to cause issues.
-
Solvent Choice: The solvent can play a crucial role.
-
Slow Addition: The rate of addition of the chlorinating agent is critical.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind polychlorination of ketones?
The mechanism depends on whether the reaction is acid- or base-catalyzed.
-
Under Basic Conditions: A base removes an α-hydrogen to form an enolate ion. This enolate then attacks the halogen (e.g., Cl₂). The problem is that the resulting α-chloroketone has a more acidic remaining α-hydrogen due to the electron-withdrawing effect of the chlorine atom. This makes it more likely to be deprotonated and halogenated again than the starting ketone.[1][2]
-
Under Acidic Conditions: The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which facilitates tautomerization to the enol.[11][12] The electron-rich double bond of the enol then attacks the halogen. This step is typically the rate-determining step.[3] The introduction of the first chlorine atom makes the formation of a second enol intermediate less favorable, thus providing inherent selectivity for monochlorination.[1]
Q2: Which chlorinating agent offers the best selectivity for monochlorination of cyclohexanone?
While elemental chlorine (Cl₂) can be used, achieving high selectivity can be challenging. Sulfuryl chloride (SO₂Cl₂) is often a superior choice for selective monochlorination. [5][6][7]
When used in solvents like sulfur dioxide or methylene chloride with a small amount of an alcohol like methanol, sulfuryl chloride can yield almost exclusively monochlorocyclohexanone.[5] The alcohol acts as a moderator, enhancing selectivity.[4]
| Chlorinating Agent | Typical Conditions | Selectivity for Monochlorination | Reference |
| Chlorine (Cl₂) | Water, Ice Bath | Good, but requires careful control | [8],[9] |
| Sulfuryl Chloride (SO₂Cl₂) | Methylene Chloride, Methanol | Excellent | [5] |
| Thionyl Chloride (SOCl₂) | Carbon Tetrachloride | Good, for substituted cyclohexanones | [10] |
Q3: How can I reliably analyze my product for polychlorinated impurities?
The standard and most effective method for analyzing your product mixture is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
GC Separation: A capillary GC column will separate cyclohexanone, monochlorocyclohexanone, and various dichlorocyclohexanone isomers based on their boiling points and polarity.[13][14]
-
MS Identification: The mass spectrometer will provide a mass spectrum for each separated component, allowing for unambiguous identification based on the molecular ion peak and isotopic pattern of chlorine.
For routine analysis where a GC-MS is not available, High-Performance Liquid Chromatography (HPLC) with a C18 column can also be used to separate chlorinated organic compounds.[15]
Validated Protocol: Selective Monochlorination of Cyclohexanone
This protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reliable chemical preparations.[8][9] It is designed to maximize the yield of 2-chlorocyclohexanone while minimizing the formation of polychlorinated byproducts.
Materials:
-
Cyclohexanone (3 moles, 294 g)
-
Water (900 ml)
-
Chlorine gas (slightly more than 3 moles, 215 g)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Gas inlet tube
-
Gas outlet tube connected to a trap/scrubber
-
Ice bath
Procedure:
-
Setup: Assemble the 3-L flask with the mechanical stirrer, gas inlet tube extending below the liquid surface, and a gas outlet. The outlet should be connected to a trap to prevent any unreacted chlorine from escaping into the atmosphere.
-
Charging the Flask: Add 294 g (3 moles) of cyclohexanone and 900 ml of water to the flask.
-
Cooling: Cool the flask in an ice bath and begin vigorous stirring.
-
Chlorination: Slowly bubble 215 g of chlorine gas into the mixture. The rate of addition should be such that the gas is absorbed efficiently. This process should take approximately 45 minutes. Maintain the temperature in the ice bath throughout the addition.
-
Workup:
-
Once the addition is complete, stop the chlorine flow and stirring. Allow the layers to separate.
-
Separate the lower, heavier layer of chlorocyclohexanone.
-
Extract the aqueous layer three times with 150-ml portions of diethyl ether.
-
Combine the organic layer and the ether extracts. Wash this combined solution with 150 ml of water, followed by 200 ml of saturated sodium chloride solution.
-
-
Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate. Filter off the drying agent and remove the ether by rotary evaporation.
-
Purification: The crude product should be purified by vacuum distillation to yield pure 2-chlorocyclohexanone (boiling point 90–91°C at 14–15 mm Hg).[8][9] The expected yield is 61–66%.[9]
Visual Guides
Logical Flow for Troubleshooting Polychlorination
Caption: A decision flowchart for diagnosing and solving polychlorination issues.
Reaction Mechanism: Acid vs. Base Catalysis
Caption: Contrasting reaction pathways for acid- vs. base-catalyzed chlorination.
References
- Newman, M. S.; Farbman, M. D.; Hipsher, H. 2-Chlorocyclohexanone. Organic Syntheses, Coll. Vol. 3, p.188 (1955); Vol. 25, p.22 (1945). [Link]
- LookChem. Synthesis of 2-Chlorocyclohexanone. Chempedia. [Link]
- Chemistry Steps.
- Filo.
- PrepChem. Synthesis of 2-methyl-2-chlorocyclohexanone. PrepChem.com. [Link]
- Google Patents.
- Master Organic Chemistry. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
- LookChem. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. LookChem. [Link]
- Chemistry LibreTexts. 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Masilamani, D.; Rogić, M. M. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 1981, 46 (22), pp 4486–4489. [Link]
- Cochrane, F. C.; Hanson, J. R.; Hitchcock, P. B.; et al. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: A critical appraisal. TrAC Trends in Analytical Chemistry, 2015, 69, pp 1-16. [Link]
- Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]
- Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]
Sources
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 2-Chlorocyclohexanone - Chempedia - LookChem [lookchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Catalyst Selection for Optimizing 4-Chlorocyclohexanone Reactions
Welcome to the technical support center for 4-Chlorocyclohexanone (C₆H₉ClO) reactions.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. This compound is a versatile bifunctional molecule, offering reactive sites at both the carbonyl group and the carbon-chlorine bond.[2] The success of your synthesis—whether targeting high yield, specific stereochemistry, or chemoselectivity—critically depends on choosing the right catalyst and conditions.
This document provides in-depth technical guidance, troubleshooting protocols in a direct question-and-answer format, and proven experimental methodologies to address the specific challenges you may encounter.
Section 1: Core Reaction Pathways & Catalyst Selection
Optimizing reactions with this compound requires a nuanced understanding of its primary transformation routes. The choice of catalyst is paramount as it dictates which functional group reacts and with what stereochemical outcome.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone to a secondary alcohol (4-chlorocyclohexanol) is a fundamental transformation. The primary challenge is controlling the stereochemistry to selectively form either the cis or trans diastereomer. This is dictated by the trajectory of the hydride attack on the carbonyl carbon—either axial or equatorial.
-
Mechanism Insight: The stereochemical outcome is a result of the interplay between steric hindrance and electronic effects. Bulky reducing agents tend to favor equatorial attack, leading to the axial alcohol, while smaller hydrides may favor axial attack to avoid torsional strain, resulting in the equatorial alcohol.
-
Catalyst/Reagent Selection:
-
Sodium Borohydride (NaBH₄): A mild and common reducing agent, often used in alcoholic solvents like methanol or ethanol.[3] It typically results in a mixture of diastereomers, with the thermodynamically more stable equatorial alcohol (trans isomer) often being the major product.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (e.g., isopropanol).[4][5] The MPV reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups like the C-Cl bond untouched.[5][6] The stereoselectivity can be influenced by the catalyst and reaction conditions. Heterogeneous catalysts like Zeolite BEA have been shown to stereoselectively reduce substituted cyclohexanones to the cis-alcohol.[7][8]
-
Cerium (III) Chloride (Luche Reduction): When used in conjunction with NaBH₄, CeCl₃ can significantly enhance the selectivity for axial attack, leading to the formation of the equatorial alcohol. This is particularly effective for α,β-unsaturated ketones but can also influence the stereochemistry in substituted cyclohexanones.[9]
-
Table 1: Comparison of Common Reducing Agents for this compound
| Catalyst/Reagent | Typical Solvent | Key Advantages | Primary Stereochemical Outcome | Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, easy to handle, mild conditions.[3][10] | Mixture, often favors trans (equatorial-OH). | Moderate selectivity, requires careful temperature control. |
| Meerwein-Ponndorf-Verley (MPV) | Isopropanol, Toluene | High chemoselectivity, reversible, uses inexpensive metal catalysts.[4][6] | Can be tuned; heterogeneous catalysts can favor cis (axial-OH).[7][8] | Reaction is an equilibrium; requires removal of acetone byproduct to drive completion.[6][11] |
| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol | High selectivity for 1,2-addition, can favor equatorial alcohol.[9] | Favors cis (axial-OH) via equatorial attack. | Requires stoichiometric amounts of the cerium salt. |
Nucleophilic Substitution at the C-Cl Bond
The chlorine atom on the cyclohexane ring can be displaced by a variety of nucleophiles. The reactivity is influenced by the conformation of the ring, with the axial and equatorial positions showing different reactivity patterns.[2]
-
Mechanism Insight: The reaction typically proceeds via an Sₙ2 mechanism. The success of the substitution is often in competition with an E2 elimination reaction, which would lead to cyclohexenone derivatives. The choice of base and solvent is critical to favor substitution over elimination.
-
Catalyst Selection:
-
Phase-Transfer Catalysts (PTCs): For reactions involving an aqueous nucleophile and an organic substrate, PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide) are effective. They work by transporting the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
-
Lewis Acids: In some cases, mild Lewis acids can activate the C-Cl bond, but care must be taken as they can also promote side reactions at the carbonyl group.
-
Section 2: Troubleshooting Guide (Q&A Format)
Issue 1: My reduction reaction has a low yield. What are the possible causes and solutions?
-
Possible Cause 1: Catalyst/Reagent Inactivity. Sodium borohydride can decompose upon exposure to moisture.[3] Similarly, aluminum alkoxides for MPV reduction are highly sensitive to water.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] If starting material is still present after the expected reaction time, consider extending the time or gently warming the reaction mixture (if the protocol allows). For MPV reductions, ensure the acetone byproduct is being effectively removed to drive the equilibrium forward.[6][11]
-
-
Possible Cause 3: Product Loss During Workup. The product, 4-chlorocyclohexanol, has some water solubility.
-
Solution: When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Use multiple small-volume extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) rather than one large-volume extraction.
-
Issue 2: The stereoselectivity of my reduction is poor, giving me a nearly 1:1 mixture of diastereomers.
-
Possible Cause 1: Sub-optimal Reagent Choice. NaBH₄ alone often gives poor to moderate selectivity with simple cyclohexanones.
-
Solution: For the cis-alcohol, consider using a bulkier reducing agent or the Luche reduction (NaBH₄/CeCl₃).[9] For the trans-alcohol, you might explore different MPV catalysts or other hydride sources.
-
-
Possible Cause 2: Temperature Control. Reaction temperature can significantly influence stereoselectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[12] Lower temperatures often increase the energy difference between the transition states leading to the different diastereomers, thus enhancing selectivity.
-
Issue 3: I am seeing an unexpected side product that appears to be a cyclohexenone derivative.
-
Possible Cause: Elimination (Dehydrochlorination). This is a common side reaction, especially when attempting nucleophilic substitution. The presence of a strong, sterically hindered base can promote the E2 elimination of HCl.
-
Solution: If substitution is the goal, use a non-hindered, less basic nucleophile where possible. If a base is required, use a weaker, non-nucleophilic base (e.g., potassium carbonate instead of potassium tert-butoxide). Running the reaction at lower temperatures can also favor the substitution pathway.
-
Issue 4: My hydrogenation catalyst seems to have deactivated.
-
Possible Cause 1: Catalyst Poisoning. Sulfur-containing compounds are notorious poisons for many hydrogenation catalysts like Palladium on Carbon (Pd/C).[13] The chlorine atom in the substrate itself or trace HCl can also interact with the catalyst surface.
-
Solution: Ensure the purity of your starting material and solvents. If sulfur contamination is suspected, pretreating the substrate or solvent may be necessary. Consider using a more robust catalyst or a scavenger to remove potential poisons.
-
-
Possible Cause 2: Sintering or Leaching. At higher temperatures or over long reaction times, metal nanoparticles on a solid support can agglomerate (sinter) or leach into the solution, reducing the active surface area and overall activity.[14][15]
-
Solution: Operate at the lowest effective temperature. Ensure the catalyst support is stable under the reaction conditions. If leaching is an issue, consider catalyst immobilization techniques or switching to a different catalyst system.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose catalyst for reducing this compound?
-
A1: For general laboratory-scale synthesis where moderate selectivity is acceptable, sodium borohydride (NaBH₄) is the most common choice due to its ease of use, low cost, and mild reaction conditions.[3] For higher chemoselectivity, especially in the presence of other reducible functional groups, an MPV reduction using aluminum isopropoxide is superior.[5][6]
-
-
Q2: How can I prevent the Grignard reaction from failing with this compound?
-
A2: The Grignard reaction can be problematic due to side reactions. The Grignard reagent is a strong base and can deprotonate the α-carbon, leading to an enolate and recovery of the starting material after workup.[16] Furthermore, rearrangement reactions can occur.[2] To favor nucleophilic addition, use a highly reactive Grignard reagent, add it slowly to the ketone solution at a low temperature (e.g., 0 °C), and ensure strictly anhydrous conditions.
-
-
Q3: Can I perform an α-alkylation on this compound?
-
A3: Yes, α-alkylation is possible. The reaction proceeds through the formation of an enolate by deprotonation of an α-hydrogen.[2] A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is typically used to generate the enolate, followed by the addition of an alkyl halide.[17] A key challenge is regioselectivity if the ketone is unsymmetrical. For cyclohexanones, the alkylation tends to occur from the axial direction for kinetic products.[17]
-
-
Q4: What are the primary safety considerations?
-
A4: Handle all chlorinated organic compounds in a well-ventilated fume hood. Hydride reducing agents like NaBH₄ and especially LiAlH₄ react with water to produce flammable hydrogen gas; they should be handled with care and quenched properly.[10] Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and should not be allowed to dry in the air. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Section 4: Visualizations & Workflows
Decision Workflow for Catalyst Selection
This diagram outlines the logical steps for selecting an appropriate catalyst system based on the desired transformation of this compound.
Caption: Catalyst selection workflow for this compound.
Reaction Mechanism: Meerwein-Ponndorf-Verley (MPV) Reduction
This diagram illustrates the catalytic cycle for the MPV reduction of this compound using aluminum isopropoxide.
Caption: Catalytic cycle of the MPV reduction.
Section 5: References
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved January 8, 2026, from [Link]
-
Deactivation of a hydrogenation catalyst: importance of mass transfer. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
The degradation of hydrogenation pre-catalysts during activation stage... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur. (1985). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Scope of the α‐allylic alkylation of cyclohexanone using bifunctional ligand L15c. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. (2019). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Synthesis of cyclohexanones. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved January 8, 2026, from [Link]
-
Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Meerwein–Ponndorf–Verley reduction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]
-
Method for synthesizing alkyl-substituted cyclohexenyl alpha, beta-saturated ketones. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. (1995). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. (2020). YouTube. Retrieved January 8, 2026, from [Link]
-
Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. (1995). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved January 8, 2026, from [Link]
-
reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]
-
Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved January 8, 2026, from [Link]
-
LiAlH4 Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). YouTube. Retrieved January 8, 2026, from [Link]
-
Side Reactions in a Grignard Synthesis. (1999). ResearchGate. Retrieved January 8, 2026, from [Link]
-
2-chlorocyclohexanone. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved January 8, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Mastering Temperature Control in 4-Chlorocyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 4-Chlorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of temperature during this important synthesis. Precise temperature control is paramount for achieving high yield and purity, and this resource will address common challenges and frequently asked questions to ensure the success and safety of your experiments.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section is formatted as a series of question-and-answer scenarios that you might encounter during the synthesis of this compound. The advice provided is grounded in established chemical principles and practical laboratory experience.
Question 1: My reaction is experiencing a rapid, uncontrolled temperature increase (a thermal runaway). What immediate actions should I take?
Answer:
A thermal runaway is a critical safety concern and requires immediate and decisive action. The chlorination of cyclohexanone is an exothermic process, meaning it releases heat. If this heat is not effectively dissipated, it can accelerate the reaction rate, leading to a dangerous feedback loop of increasing temperature and reaction rate.[1][2]
Immediate Steps to Mitigate a Thermal Runaway:
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide). This is the most critical step to prevent fueling the exothermic reaction.
-
Enhance Cooling:
-
If using an ice bath, ensure it is well-stirred and contains a slurry of ice and water for maximum heat transfer. Add more ice as needed.
-
If available, switch to a more potent cooling bath, such as a dry ice/acetone slush (-78 °C).
-
-
Dilute the Reaction (with caution): If it can be done safely, adding a pre-chilled, inert solvent can help to absorb some of the excess heat and slow the reaction. This should only be attempted if you are confident it will not cause a violent secondary reaction.
-
Ensure Vigorous Stirring: Proper agitation is crucial for uniform heat distribution and efficient transfer of heat to the cooling bath. Increase the stirring rate if it is safe to do so.
-
Alert Personnel and Prepare for Evacuation: Inform colleagues in the vicinity of the situation. If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Question 2: The yield of this compound is lower than expected, and I'm observing a mixture of chlorinated products. Could temperature be the cause?
Answer:
Yes, temperature is a key factor in determining the selectivity and yield of the chlorination of cyclohexanone. The formation of multiple chlorinated byproducts, such as isomeric dichlorocyclohexanones or 2-chlorocyclohexanone, is often a direct consequence of improper temperature control.
Causality Behind Low Yield and Byproduct Formation:
-
Kinetic vs. Thermodynamic Control: The chlorination of cyclohexanone can proceed through different pathways to yield various isomers. At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction can become reversible, leading to an equilibrium mixture of products, favoring the most stable isomer (thermodynamic control).[3] The desired this compound is often the kinetic product, and elevated temperatures can promote the formation of more stable, but undesired, thermodynamic byproducts.
-
Over-chlorination: Higher temperatures increase the reaction rate, which can lead to the formation of dichlorinated and other poly-chlorinated cyclohexanones, thereby reducing the yield of the desired mono-chlorinated product.
-
Side Reactions: Elevated temperatures can also promote other side reactions, such as condensation or decomposition of the starting material or product.
To improve the yield and selectivity, it is crucial to maintain a consistently low reaction temperature.
Question 3: I'm setting up the synthesis of this compound. What is the optimal temperature range I should aim for, and how can I best maintain it?
Answer:
While the optimal temperature can vary slightly depending on the specific chlorinating agent and solvent used, a general recommendation for achieving good selectivity for this compound is to maintain a temperature range of 0 to 10 °C . Some procedures may even call for sub-zero temperatures.[3]
Methods for Maintaining Optimal Temperature:
| Cooling Method | Temperature Range | Advantages | Disadvantages |
| Ice-Water Bath | 0 - 5 °C | Simple, inexpensive, and readily available. | Limited to temperatures at or above 0 °C. |
| Ice-Salt Bath | -20 to -5 °C | Achieves sub-zero temperatures. | Can be corrosive to some equipment. |
| Dry Ice/Acetone Bath | -78 °C | Provides very low and stable temperatures. | Requires proper handling of dry ice and acetone. |
| Circulating Chiller | Variable | Precise and automated temperature control. | Requires specialized equipment. |
Key Considerations for Effective Temperature Maintenance:
-
Vessel Size and Geometry: The efficiency of heat transfer is dependent on the surface-area-to-volume ratio of the reaction vessel. Larger vessels have a smaller ratio, making heat dissipation more challenging.[4]
-
Agitation: Continuous and efficient stirring is essential to ensure a uniform temperature throughout the reaction mixture and to facilitate heat transfer to the cooling medium.
-
Rate of Reagent Addition: The chlorinating agent should be added slowly and controllably to manage the rate of heat generation. A dropping funnel or a syringe pump is recommended for this purpose.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: Temperature control is critical for several reasons:
-
Selectivity: It allows for the selective formation of the desired 4-chloro isomer over other isomers like 2-chlorocyclohexanone and dichlorinated byproducts.[3]
-
Safety: The reaction is exothermic, and poor temperature control can lead to a dangerous thermal runaway.[1][2]
-
Yield: By minimizing side reactions and byproduct formation, proper temperature control maximizes the yield of the desired product.
-
Product Purity: A well-controlled reaction at the optimal temperature will yield a purer product, simplifying the subsequent purification steps.
Q2: What are the potential byproducts if the temperature is too high?
A2: If the temperature of the reaction is not adequately controlled, you can expect to see the formation of several byproducts, including:
-
2-Chlorocyclohexanone: This is a common isomeric byproduct.
-
Dichlorocyclohexanones: Over-chlorination can lead to the formation of various isomers of dichlorocyclohexanone.
-
Poly-chlorinated compounds: At very high temperatures, further chlorination can occur.
-
Condensation products: The basic conditions that can arise during the workup of some chlorination reactions, if not properly controlled, can lead to self-condensation of the cyclohexanone starting material or the product.
Q3: Can I monitor the reaction progress to ensure the temperature is optimal?
A3: Yes, monitoring the reaction is highly recommended. You can use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze aliquots of the reaction mixture at different time points. This will allow you to track the formation of the desired product and the emergence of any byproducts, helping you to fine-tune your temperature control strategy.[5][6]
Q4: Are there any specific safety precautions I should take when working with chlorinating agents at low temperatures?
A4: Yes, safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the specific hazards of the chlorinating agent you are using. For example, chlorine gas is highly toxic and corrosive.[7][8] When using cryogenic baths like dry ice/acetone, wear cryogenic gloves to prevent frostbite. Ensure that your glassware is free of cracks and can withstand the thermal stress of rapid cooling.
Experimental Protocol: Synthesis of this compound with Emphasis on Temperature Control
This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may need to be adapted based on your specific laboratory conditions and the chlorinating agent used. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
Cyclohexanone
-
Chlorinating agent (e.g., Sulfuryl chloride or N-Chlorosuccinimide)
-
Anhydrous solvent (e.g., Dichloromethane or Carbon tetrachloride)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water bath)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and thermometer. Ensure the setup is securely clamped in a fume hood.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove moisture and oxygen.
-
Initial Cooling: Charge the flask with cyclohexanone and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using the ice-water bath.
-
Controlled Addition of Chlorinating Agent: Dissolve the chlorinating agent in the anhydrous solvent and add it to the dropping funnel. Add the chlorinating agent dropwise to the stirred cyclohexanone solution over a period of 1-2 hours. Crucially, monitor the internal temperature of the reaction closely and adjust the addition rate to maintain the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a cold aqueous solution of sodium bicarbonate or sodium sulfite to neutralize any remaining chlorinating agent and acidic byproducts. Continue to cool the mixture in the ice bath during this step as it can also be exothermic.
-
Workup and Purification: Proceed with the standard aqueous workup, extraction with an organic solvent, drying, and purification by distillation or chromatography to isolate the this compound.
Visualizing the Workflow
Caption: A decision tree to guide troubleshooting of common temperature-related problems during the synthesis.
References
- Royal Society of Chemistry. (n.d.). Reactions of chlorine with water or halide ions | Class experiment. Education.
- Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation.
- PubMed. (2007, May 9). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
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- 6. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of chlorine with water or halide ions | Class experiment | RSC Education [edu.rsc.org]
- 8. Lab Procedure [chem.fsu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectroscopy of 4-Chlorocyclohexanone for Functional group analysis
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is paramount. For cyclic ketones, particularly substituted variants like 4-Chlorocyclohexanone, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative analytical technique. This guide provides an in-depth comparison of the FTIR analysis of this compound, contrasting it with its parent compound, cyclohexanone. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data with authoritative references.
The Principle: Why FTIR is a Go-To for Analyzing this compound
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1][2] Each functional group within a molecule (e.g., C=O, C-Cl, C-H) absorbs IR radiation at a characteristic frequency, creating a unique spectral "fingerprint." For a molecule like this compound (C₆H₉ClO)[3], this technique is exceptionally powerful for:
-
Confirming Functional Groups: Unambiguously identifying the presence of the critical carbonyl (C=O) and carbon-chlorine (C-Cl) groups.
-
Structural Verification: Confirming the overall structure by analyzing the entire fingerprint region.
-
Purity Assessment: Detecting impurities by identifying unexpected peaks in the spectrum.
The utility of FTIR lies in its ability to provide a wealth of structural information from a minimal amount of sample with straightforward preparation.[4][5][6]
Experimental Protocol: A Self-Validating Workflow
Obtaining a high-quality FTIR spectrum is critically dependent on the chosen sampling technique.[5] For a solid compound like this compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation and excellent reproducibility.[6] An alternative, more traditional method is the Potassium Bromide (KBr) pellet technique.[4][5]
Below is a detailed protocol for the ATR method, a choice justified by its elimination of common issues found in pelletizing, such as scattering effects from particle size and moisture absorption by KBr.[5][7]
Detailed Protocol: Acquiring an FTIR Spectrum using the ATR Method
-
Instrument Preparation:
-
Rationale: Ensure the spectrometer is warmed up and stabilized according to the manufacturer's guidelines to minimize electronic drift.
-
Action: Power on the FTIR spectrometer and allow it to equilibrate for at least 30 minutes.
-
-
ATR Crystal Cleaning:
-
Rationale: The ATR crystal surface must be impeccably clean to avoid spectral contamination from previous samples.
-
Action: Clean the diamond or zinc selenide ATR crystal with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This spectrum is subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.[6]
-
Action: Place a small amount (a few milligrams) of this compound powder directly onto the center of the ATR crystal.
-
-
Applying Pressure:
-
Rationale: Applying consistent pressure ensures intimate contact across the crystal surface, maximizing the interaction of the IR evanescent wave with the sample.
-
Action: Use the instrument's pressure clamp to apply firm, even pressure to the solid sample. Monitor the live spectrum to ensure the strongest peaks are not "flat-topping" (total absorption).
-
-
Sample Spectrum Acquisition:
-
Rationale: The same number of scans and resolution used for the background should be used for the sample to ensure proper spectral subtraction.
-
Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32 scans).
-
-
Data Processing & Cleaning:
-
Rationale: Final data processing ensures a clean, interpretable spectrum. The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Action: After acquisition, perform an automatic baseline correction and apply the appropriate ATR correction if comparing to a library transmission spectrum. Clean the ATR crystal thoroughly as described in step 2.
-
Diagram 1: Experimental Workflow for FTIR Analysis
A streamlined workflow for acquiring a high-quality FTIR spectrum using an ATR accessory.
Spectral Analysis: this compound vs. Cyclohexanone
The key to functional group analysis is comparing the spectrum of the substituted compound to its simpler parent. Here, we compare this compound to Cyclohexanone.[1] The presence of the electronegative chlorine atom induces significant, predictable shifts in the vibrational frequencies.
Key Vibrational Modes and Their Assignments
The table below summarizes the expected and observed vibrational frequencies for both molecules. The primary differences arise from the electronic (inductive) effect of the chlorine atom and the added C-Cl bond vibrations.
| Vibrational Mode | Cyclohexanone (C₆H₁₀O) | This compound (C₆H₉ClO) | Rationale for Spectral Change |
| C=O Stretch (Carbonyl) | ~1715 cm⁻¹[1] | ~1725-1735 cm⁻¹ | The electronegative chlorine atom exerts an inductive effect (-I), withdrawing electron density from the ring. This effect slightly shortens and strengthens the C=O bond, shifting its stretching frequency to a higher wavenumber (a "blue shift"). |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | ~2860-2970 cm⁻¹ | Generally similar to cyclohexanone, consisting of symmetric and asymmetric stretches of the CH₂ groups. |
| CH₂ Scissoring/Bending | ~1450 cm⁻¹ | ~1450 cm⁻¹ | Largely unaffected by the substituent at the 4-position. |
| C-Cl Stretch | Not Present | ~650-850 cm⁻¹ | This is a key diagnostic peak confirming the presence of the chloro-substituent. The exact position can depend on whether the chlorine is in an axial or equatorial position.[8] |
| Fingerprint Region | 1400 - 600 cm⁻¹ | 1400 - 600 cm⁻¹ | Complex vibrations involving C-C stretching and C-C-C bending modes. The pattern will differ significantly from cyclohexanone due to the mass and electronic influence of the chlorine atom. |
Note: Exact peak positions can vary slightly based on the sample phase (solid, liquid, gas) and intermolecular interactions.[9][10]
Diagram 2: Comparative Logic of Spectral Interpretation
Comparing spectra reveals the inductive effect of the chlorine atom on the carbonyl group.
In-Depth Analysis: The Inductive Effect on the Carbonyl Stretch
The most telling comparison is the shift in the carbonyl (C=O) stretching frequency. In a simple aliphatic ketone like cyclohexanone, the C=O stretch appears around 1715 cm⁻¹.[1] The introduction of an electronegative substituent, like chlorine, pulls electron density away from the carbonyl carbon through the sigma bonds of the ring. This is known as the inductive effect.
This electron withdrawal has two consequences:
-
Bond Strengthening: It slightly shortens the C=O double bond, increasing its force constant.
-
Higher Frequency: A higher force constant requires more energy to vibrate, resulting in absorption at a higher wavenumber (frequency).
This phenomenon is a well-documented principle in vibrational spectroscopy.[11][12] The observed shift from ~1715 cm⁻¹ to the ~1725-1735 cm⁻¹ range is therefore strong evidence for the presence of an electron-withdrawing group on the cyclohexanone ring. This allows researchers to not only confirm the presence of the carbonyl group but also to infer the electronic nature of its molecular environment.
Conclusion
FTIR spectroscopy provides a definitive and nuanced analysis of this compound. By following a validated ATR protocol, one can obtain a high-quality spectrum in minutes. Comparative analysis against the parent compound, cyclohexanone, clearly reveals the two most critical features: the appearance of a C-Cl stretching vibration and the inductive effect-driven blue shift of the C=O stretching frequency. This guide equips researchers with the theoretical understanding and practical methodology to confidently use FTIR for the functional group analysis of substituted cyclic ketones, ensuring the structural integrity and identity of their compounds.
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Mass spectrometry analysis of 4-Chlorocyclohexanone and its derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of 4-Chlorocyclohexanone and its Derivatives
Introduction: The Analytical Imperative for Chlorinated Cyclohexanones
This compound is a versatile chemical intermediate featuring a cyclohexane ring functionalized with both a ketone and a chlorine atom.[1] This substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] For researchers in drug development and chemical synthesis, the ability to accurately identify and quantify this compound and its derivatives is paramount. This ensures the purity of starting materials, verifies reaction outcomes, and characterizes novel compounds.
Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the premier analytical technique for this purpose. Its high sensitivity and specificity allow for confident structural elucidation and quantification even in complex matrices. This guide provides a comparative analysis of mass spectrometry-based methodologies for this compound, offering field-proven insights and detailed experimental protocols to guide researchers in their analytical choices.
Foundations: Mass Spectrometry of a Halogenated Cyclic Ketone
The mass spectrometric behavior of this compound is dictated by its core chemical features: the cyclic ketone structure and the presence of a chlorine atom.
-
Isotopic Signature: Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks, M⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, providing a definitive indicator for the presence of a single chlorine atom.[2]
-
Fragmentation Tendencies: The cyclohexane ring and the carbonyl group are prone to specific fragmentation pathways, primarily through cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage).[3][4] The presence of the electronegative chlorine atom further influences these fragmentation patterns.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in designing an MS experiment, as it dictates the extent of fragmentation and the ability to observe the molecular ion. The sample must be vaporized and ionized to be analyzed by the mass spectrometer.[5]
Hard Ionization: Electron Ionization (EI)
Electron Ionization (EI) is a high-energy "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[6]
-
Mechanism & Rationale: The high energy strips a valence electron from the molecule, creating an energetically unstable molecular ion (M⁺•) that rapidly fragments.[4][7] This fragmentation is like a molecular fingerprint, providing rich structural information. The resulting mass spectrum can be compared against extensive spectral libraries, such as those from NIST, for confident identification.[8][9]
-
Strengths:
-
Provides detailed structural information from fragmentation patterns.
-
Highly reproducible spectra.
-
Extensive, searchable spectral libraries are available for compound identification.
-
-
Limitations:
-
The molecular ion peak may be weak or entirely absent for some compounds, making molecular weight determination difficult.[6]
-
Requires volatile and thermally stable analytes, making it ideal for Gas Chromatography (GC) coupling.
-
Soft Ionization: Preserving the Molecular Ion
Soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[10][11] This is crucial for confirming the molecular weight of the analyte.
-
Chemical Ionization (CI): A gentler alternative to EI, often used in GC-MS. In CI, a reagent gas (like methane or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a stable [M+H]⁺ ion with little excess energy.[5][6] This ensures the molecular weight is easily identified.
-
Electrospray Ionization (ESI): The cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is a very soft technique that generates ions from a liquid solution.[11] It is ideal for polar, less volatile, and thermally labile compounds. For a relatively nonpolar molecule like this compound, ESI efficiency can be low, often necessitating chemical derivatization to introduce a more readily ionizable group.[12][13]
Comparative Summary of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard) | Low (Soft) | Low (Soft) |
| Fragmentation | Extensive, complex | Minimal, controlled | Very minimal to none |
| Molecular Ion Peak | Often weak or absent | Strong [M+H]⁺ peak | Strong [M+H]⁺ or other adducts |
| Primary Application | Structural Elucidation, Library Matching | Molecular Weight Determination | Analysis of polar, non-volatile compounds |
| Coupled Chromatography | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Suitability for this compound | Excellent for identification via GC-MS | Excellent for MW confirmation via GC-MS | Requires derivatization for good sensitivity |
Hyphenated Techniques: The Power of Separation
Pairing mass spectrometry with a chromatographic separation technique is standard practice for analyzing complex mixtures, ensuring that individual components are introduced into the mass spectrometer one at a time.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Method
For a volatile compound like this compound (Boiling Point: ~100 °C at 10 mmHg), GC-MS is the most direct and powerful analytical approach.[14]
Rationale for Method Selection: The analyte's volatility makes it perfectly suited for gas chromatography. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides excellent separation for cyclic ketones. EI is the standard ionization method as it allows for robust identification through library searching.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a high-purity solvent like Dichloromethane or Hexane.
-
If necessary, perform a serial dilution to bring the concentration into the 1-10 µg/mL range.
-
Transfer the final solution to a 2 mL GC vial.
-
-
GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio, adjust based on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Workflow for GC-MS Analysis of this compound
Caption: A typical workflow for the analysis of this compound using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative Approach
While GC-MS is often preferred, LC-MS can be a valuable alternative, especially for analyzing reaction mixtures containing non-volatile derivatives or when derivatization is used to target specific functional groups.
The Role of Chemical Derivatization: Ketones, being relatively non-polar, can exhibit poor ionization efficiency in ESI. Chemical derivatization is a strategy to modify the analyte's structure to improve its analytical performance.[15][16] For ketones, a common approach is to react the carbonyl group with a reagent that introduces a permanently charged or easily ionizable tag.
A widely used derivatization agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).[17] The reaction forms a highly colored and easily ionizable hydrazone derivative, which significantly enhances detection sensitivity in both UV and MS analysis.
Data Interpretation: Decoding the Mass Spectrum
The EI mass spectrum of this compound provides a wealth of structural data. The molecular ion (C₆H₉ClO) has a nominal mass of 132 g/mol .[18]
Key Fragmentation Pathways: Under EI conditions, the molecular ion will undergo fragmentation. Based on established principles for cyclic ketones and halogenated compounds, the following pathways are expected:[3][19]
-
α-Cleavage: The most favorable initial fragmentation for cyclic ketones is the cleavage of a C-C bond adjacent to the carbonyl group. This opens the ring to form a radical cation.
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur, resulting in a fragment at m/z 97.
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (mass 36) can lead to a fragment at m/z 96.
-
Formation of m/z 55: Saturated cyclic ketones characteristically produce a stable fragment at m/z 55, which often forms the base peak.[19] This is also observed as a major peak for 2-chlorocyclohexanone.[20]
Predicted EI Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound under EI.
Conclusion and Recommendations
For the routine analysis and identification of this compound and its volatile derivatives, Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) is the superior and recommended methodology. It offers a robust, reproducible, and highly informative analysis that leverages extensive spectral libraries for confident identification. The characteristic fragmentation patterns, combined with the definitive M/M+2 isotopic signature of chlorine, provide a self-validating system for structural confirmation.
While LC-MS is a powerful tool, its application to this compound is less direct and typically requires chemical derivatization to achieve adequate sensitivity with ESI. This approach is best reserved for situations where the analytes are non-volatile, thermally unstable, or part of a broader analysis of polar and non-polar compounds in a single run.
By understanding the principles behind different ionization techniques and the specific fragmentation behavior of the target molecule, researchers can select the optimal analytical strategy, ensuring data of the highest quality and integrity in their scientific endeavors.
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A Comparative Guide to the Reactivity of 4-Chlorocyclohexanone vs. 4-Bromocyclohexanone
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic pathway. Halogenated cyclohexanones are versatile bifunctional building blocks, offering both a reactive electrophilic carbon and a carbonyl group for subsequent transformations, making them invaluable in the synthesis of complex molecular architectures.[1][2]
This guide provides an objective, data-driven comparison of the reactivity of two common analogs: 4-Chlorocyclohexanone and 4-Bromocyclohexanone. We will delve into the fundamental chemical principles governing their reactivity, present quantitative experimental data, and provide a detailed protocol for a comparative kinetic analysis. The objective is to equip researchers with the necessary insights to make informed decisions when selecting the appropriate reagent for their synthetic goals.
The Decisive Factor: Leaving Group Ability
The observed difference in reactivity between this compound and 4-Bromocyclohexanone in nucleophilic substitution reactions is overwhelmingly dictated by the nature of the halogen atom, specifically its ability to function as a leaving group.[3] In both SN1 and SN2 reactions, the cleavage of the carbon-halogen bond is a critical part of the rate-determining step.[4] A good leaving group is a species that can stabilize the negative charge it acquires upon departure. For the halogens, the established order of leaving group ability is I > Br > Cl > F.[5][6]
Several key factors contribute to bromide being a superior leaving group compared to chloride:
-
Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability.[4] Weaker bases are better leaving groups because they are more stable and less likely to re-bond with the electrophilic carbon.[4] Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻, making bromide the better leaving group.[7]
-
Carbon-Halogen (C-X) Bond Strength: The rate of reaction is influenced by the energy required to break the C-X bond. The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol).[3][4] This lower bond dissociation energy for the C-Br bond contributes to a lower activation energy for the reaction, resulting in a faster rate.
-
Polarizability: Larger atoms can better distribute charge over a larger volume, which enhances their stability.[4] The bromide ion is larger and more polarizable than the chloride ion, allowing it to better stabilize the developing negative charge in the transition state and the full negative charge upon departure.[4][8]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Factors influencing the reactivity of alkyl halides."
Quantitative Reactivity Data
The enhanced reactivity of 4-bromocyclohexanone over its chloro-analog is not merely theoretical; it is a quantifiable and consistent observation in nucleophilic reactions.[3] A robust method for comparing these reactivities is through the Favorskii rearrangement, a base-induced rearrangement of α-haloketones. Although the halogen in 4-halocyclohexanones is at the γ-position, similar nucleophilic substitution reactions can be studied where the halide's departure is rate-limiting, providing an excellent platform for comparison.[3]
| Parameter | 4-Bromocyclohexanone | This compound | Rationale |
| Relative Rate Ratio (Br/Cl) | 36 - 116 | 1 | Based on Favorskii rearrangement studies, demonstrating significantly faster reaction for the bromo analog.[3] |
| Leaving Group Ability | Excellent | Good | Bromide is a weaker base and more polarizable than chloride.[3][4] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond requires less energy to cleave than the C-Cl bond.[3] |
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the reactivity difference, a kinetic study can be performed. The following protocol outlines a general method for comparing the rates of nucleophilic substitution on this compound and 4-bromocyclohexanone using a common nucleophile.
Objective: To quantitatively determine the relative reaction rates of this compound and 4-bromocyclohexanone with a given nucleophile (e.g., sodium iodide in acetone, a classic Finkelstein reaction).
Principle: The reaction follows SN2 kinetics, with the rate dependent on the concentrations of both the alkyl halide and the nucleophile.[5] By monitoring the disappearance of the starting material over time under pseudo-first-order conditions (large excess of nucleophile), the rate constants can be determined. The insolubility of NaCl and NaBr in acetone can also provide a qualitative or quantitative measure of reaction progress.[9]
Materials:
-
This compound
-
4-Bromocyclohexanone
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (ACS grade)
-
Internal Standard (e.g., dodecane, for GC analysis)
-
Quenching solution (e.g., deionized water)
-
Extraction solvent (e.g., diethyl ether)
-
Thermostatted reaction vessel or water bath
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation: Prepare stock solutions of known concentration for this compound, 4-bromocyclohexanone, and the internal standard in anhydrous acetone. Prepare a separate stock solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 25°C), place a defined volume of the sodium iodide solution.
-
Initiation: To initiate the reactions, add a precise volume of the respective 4-halocyclohexanone stock solution (containing the internal standard) to its designated reaction vessel. Start a timer immediately upon addition.
-
Monitoring: At regular, timed intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a large volume of cold deionized water. This stops the reaction by precipitating the organic components and dissolving the salts.
-
Extraction & Analysis: Extract the organic components from the quenched solution with a known volume of diethyl ether. Analyze the organic layer by GC or HPLC to determine the concentration of the remaining 4-halocyclohexanone relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the concentration of the 4-halocyclohexanone (ln[RX]) versus time for each reaction.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The relative reactivity is determined by the ratio of the rate constants: Relative Reactivity = k'(4-bromocyclohexanone) / k'(this compound).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for kinetic analysis of halocyclohexanones."
Implications for Synthetic Strategy
The significant reactivity difference between these two compounds is a critical consideration in synthetic planning.
-
Choose 4-Bromocyclohexanone when:
-
High reactivity is required to drive a reaction to completion.
-
Milder reaction conditions (e.g., lower temperatures, shorter reaction times) are desired.
-
The nucleophile is weak or sterically hindered.
-
The goal is to favor substitution over potential side reactions that might occur under harsher conditions.
-
-
Choose this compound when:
-
A more controlled, slower reaction is necessary to minimize side products or polymerization.
-
The nucleophile is highly reactive, and a more moderate electrophile is needed to prevent over-reaction.
-
Cost is a primary driver, as chloro-derivatives are often less expensive than their bromo-counterparts.
-
The stability of the starting material during storage or under specific pre-reaction conditions is a concern.
-
Both molecules serve as crucial intermediates for pharmaceuticals and agrochemicals.[10][11] Their application in drug discovery allows for the construction of diverse molecular scaffolds, and the choice between the chloro and bromo analog provides a valuable tool for fine-tuning reaction kinetics and optimizing synthetic routes.[12]
dot graph TD { rankdir=TB; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "General Sₙ2 reaction on a 4-halocyclohexanone."
Conclusion
The evidence unequivocally demonstrates that 4-bromocyclohexanone is a substantially more reactive substrate in nucleophilic reactions than this compound. This is quantitatively supported by experimental data showing reaction rates that can be over 100 times faster for the bromo derivative.[3] The underlying chemical principles for this enhanced reactivity are the superior leaving group ability of the bromide ion, stemming from its lower basicity and higher polarizability, and the weaker carbon-bromine bond.[3][4] This guide provides the foundational data and experimental framework to empower researchers to make strategic, evidence-based decisions in their synthetic endeavors, ultimately enabling more efficient and controlled construction of complex molecules.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Chlorocyclohexanone by GC-MS
Introduction: The Critical Role of Purity in 4-Chlorocyclohexanone Applications
This compound is a versatile chemical intermediate whose utility in the synthesis of pharmaceuticals and other high-value organic compounds is directly contingent on its purity.[1] As a building block, the presence of isomeric, diastereomeric, or reaction-related impurities can have profound consequences on the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). For researchers in drug development and process chemistry, a robust, reliable, and precise analytical method for purity determination is not merely a quality control step; it is a foundational component of successful synthesis and regulatory compliance.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and furnish the supporting data and frameworks necessary for immediate laboratory application.
Understanding the Analyte: Synthesis Routes and Potential Impurities
To develop a specific and effective analytical method, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic pathway. A common route to this compound is the direct chlorination of cyclohexanone.[1]
Common Synthetic Pathway: Cyclohexanone + Cl₂ → this compound + HCl
While seemingly straightforward, this electrophilic substitution reaction can generate a constellation of impurities that must be analytically resolved:
-
Unreacted Starting Material: Cyclohexanone
-
Isomeric Impurities: 2-Chlorocyclohexanone and 3-Chlorocyclohexanone
-
Over-chlorinated Byproducts: Dichlorinated cyclohexanones (e.g., 2,4-dichlorocyclohexanone)
-
Degradation Products: Base-catalyzed elimination can yield cyclohex-2-enone.[2]
-
Solvent Residues: Volatile organic compounds from the reaction or workup.[3]
The structural similarity and volatility of these compounds make GC-MS an exceptionally powerful tool, offering both the high-resolution separation of gas chromatography and the definitive identification power of mass spectrometry.
GC-MS Workflow for Purity Analysis
The following diagram outlines the comprehensive workflow for the purity assessment of a synthesized batch of this compound.
Caption: Workflow for this compound purity assessment by GC-MS.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and compliant with standard method validation principles, such as those outlined by the International Council for Harmonisation (ICH).[4][5]
1. Materials and Reagents
-
Sample: Synthesized this compound
-
Solvent: GC-MS Grade Dichloromethane (DCM) or Ethyl Acetate
-
Reference Standard (Optional): Certified this compound standard for retention time and mass spectrum confirmation.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
2. Instrumentation and Conditions
-
Causality: The choice of each parameter is critical for achieving baseline separation of key impurities from the main analyte peak. A mid-polarity column is selected as it provides balanced selectivity for both the polar ketone functionality and the non-polar chlorinated ring structure, which is ideal for resolving isomers.[6] The temperature program is designed to first elute highly volatile impurities at a low temperature before ramping to elute the target analyte and less volatile byproducts efficiently.
| Parameter | Setting | Justification/Expert Insight |
| GC System | Agilent 8890 or equivalent | Provides excellent reproducibility and electronic pneumatic control. |
| MS Detector | Agilent 5977 MSD or equivalent | Offers high sensitivity and the ability to perform library searches. |
| Capillary Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Excellent general-purpose column for resolving compounds of intermediate polarity. Provides robust performance and low bleed, ideal for MS.[7] |
| Carrier Gas | Helium, Constant Flow Mode @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times regardless of oven temperature. |
| Inlet | Split/Splitless | |
| Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for a relatively concentrated sample. Adjust ratio based on sample concentration. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C @ 15 °C/min, hold 5 min | The initial hold separates volatile solvents. The ramp effectively separates the target analyte from closely-eluting isomers and higher-boiling dichlorinated byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Highly reproducible fragmentation patterns, enabling reliable library matching. |
| Scan Range | 35 - 350 m/z | Captures the molecular ion (m/z 132 for C₆H₉ClO) and key fragment ions while avoiding low-mass solvent interference. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane to create a 1 mg/mL stock solution.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial.
-
Trustworthiness: Consistent and accurate sample preparation is the first step in a self-validating system. Any variability here will directly impact the precision of the final result.[8]
-
4. Data Analysis and Purity Calculation
-
Peak Identification: Identify the this compound peak by comparing its retention time and mass spectrum to a reference standard or by a library search against the NIST database. The mass spectrum should show the characteristic molecular ion peak (m/z 132/134 due to chlorine isotopes) and key fragment ions.[9][10]
-
Impurity Identification: Tentatively identify impurity peaks by performing a mass spectral library search (e.g., NIST/Wiley).[11][12] Pay close attention to matches for cyclohexanone, other chlorocyclohexanone isomers, and dichlorinated species.
-
Purity Calculation (Area Percent Normalization): This is the most common method for purity assessment when response factors are assumed to be similar.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the gold standard for volatile compounds, other techniques can provide complementary information. The choice of method depends on the specific purity question being asked.
| Technique | Strengths for this compound Analysis | Limitations | When to Use |
| GC-MS | High-Resolution Separation: Excellent for resolving volatile isomers (e.g., 2- vs. 4-chloro).Definitive Identification: Mass spectrum provides a structural fingerprint for confident impurity identification.[5]High Sensitivity: Detects trace-level impurities and residual solvents. | Requires analyte to be volatile and thermally stable. Quantification can be less accurate without individual standards for each impurity. | Primary choice for comprehensive purity profiling, identifying unknown impurities, and quantifying volatile organic contaminants. |
| HPLC-UV | Good for non-volatile impurities. Can be more quantitatively accurate if all impurities have a chromophore. | Lower separation efficiency for volatile isomers compared to capillary GC. This compound has a weak chromophore, leading to poor sensitivity. | For analyzing non-volatile impurities or reaction byproducts that are not amenable to GC. |
| NMR Spectroscopy | Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard. | Low sensitivity; minor impurities (<1%) are difficult to detect and quantify. Signals from similar isomers can overlap, complicating analysis. | To confirm the primary structure of the synthesized material and to quantify major impurities if distinct signals are present. |
| DSC | Can determine the purity of highly pure (>98%) crystalline solids by measuring the melting point depression.[] | Only applicable to solid samples. Does not identify the impurities. Less accurate for samples with lower purity. | As a final check for very high-purity, solid batches of this compound to get a total mole % impurity value. |
| Melting/Boiling Point | A simple, quick physical test. Impurities typically lower and broaden the melting point range or elevate the boiling point.[14][15] | Non-specific; provides an indication of purity but no information on the identity or quantity of impurities. | A preliminary, qualitative check of purity.[16] |
Supporting Experimental Data: A Comparative Case Study
The following table presents hypothetical data from the GC-MS analysis of this compound synthesized via two different laboratory methods, illustrating how this technique differentiates product quality.
| Compound | Retention Time (min) | Method A: Purity (%) (Direct Chlorination) | Method B: Purity (%) (Oxidation of 4-chlorocyclohexanol) |
| Cyclohexanone (Starting Material) | 5.85 | 1.21 | 0.15 |
| 2-Chlorocyclohexanone (Isomer) | 6.42 | 3.56 | Not Detected |
| This compound (Product) | 6.78 | 93.88 | 99.12 |
| 4-Chlorocyclohexanol (Starting Material) | 7.15 | Not Detected | 0.51 |
| 2,4-Dichlorocyclohexanone | 8.92 | 1.35 | Not Detected |
| Total Purity | 93.88 | 99.12 |
This data clearly demonstrates the superiority of Method B, which yields a much cleaner product profile. GC-MS provides the necessary resolution and identification to make this critical process development decision.
References
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Introduction: The Structural Imperative of 4-Chlorocyclohexanone Derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 4-Chlorocyclohexanone Derivatives: A Comparative Analysis for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. This compound and its derivatives represent a class of small molecules that are pivotal as synthetic intermediates and scaffolds in the creation of novel therapeutic agents.[1] Their conformational flexibility, governed by the stereochemistry of the cyclohexane ring, directly influences how they interact with biological targets like enzymes and receptors.[2][3] Understanding this structure with unambiguous certainty is therefore paramount.
This guide, prepared from the perspective of a senior application scientist, delves into the definitive method for molecular structure elucidation: single-crystal X-ray crystallography.[4] We will explore the principles, experimental workflows, and the profound insights this technique offers for this compound derivatives. Furthermore, we will provide an objective comparison with alternative analytical methods, supported by experimental data, to equip researchers with the knowledge to select the most appropriate tools for their structural investigation challenges.
The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline material.[5][6] It provides a direct, high-resolution snapshot of the molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and, crucially, the absolute stereochemistry.[7][8]
The fundamental principle lies in Bragg's Law (
The Experimental Journey: From Solution to Structure
The path from a powdered sample to a refined crystal structure is a multi-step process that combines meticulous experimental technique with powerful computation. The quality of the final structure is contingent on the quality of the crystal, making the initial crystallization step both critical and often the most challenging.[4]
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Crystallization and Analysis of a this compound Derivative
This protocol describes a self-validating system for obtaining the crystal structure of a representative compound, trans-4-chloro-1-(4-methoxybenzyl)cyclohexan-1-ol.
Objective: To grow diffraction-quality single crystals and determine the three-dimensional molecular structure via SCXRD.
Materials:
-
Purified trans-4-chloro-1-(4-methoxybenzyl)cyclohexan-1-ol (~20 mg)
-
HPLC-grade solvents: Ethyl acetate, Hexane
-
Small (2-4 mL) glass vials with screw caps
-
Microscope for crystal inspection
-
Single-crystal X-ray diffractometer
Step-by-Step Methodology:
-
Solvent Selection & Solution Preparation:
-
Causality: The choice of solvent is critical. A suitable solvent system will dissolve the compound when warm but allow it to become supersaturated and crystallize upon slow cooling or evaporation.[12] Ethyl acetate is a good starting point for moderately polar compounds, while hexane acts as an anti-solvent.
-
Procedure: In a clean glass vial, dissolve ~20 mg of the compound in a minimal amount of warm ethyl acetate (~0.5 mL). Add hexane dropwise until the solution becomes slightly turbid, then add a single drop of ethyl acetate to redissolve the precipitate, creating a saturated solution.
-
-
Crystal Growth by Slow Evaporation:
-
Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, leading to larger, higher-quality crystals.[6][13] Rapid precipitation traps solvent and introduces defects.
-
Procedure: Loosely cap the vial (e.g., with a cap punctured with a needle) and place it in a vibration-free location at room temperature. Allow the solvent to evaporate slowly over several days.
-
-
Crystal Harvesting and Mounting:
-
Causality: The crystal must be handled gently to avoid physical damage. It is mounted on a goniometer head for precise orientation in the X-ray beam.[7] Cryo-cooling (~100 K) is employed to minimize thermal vibrations of the atoms and protect the crystal from radiation damage, resulting in higher-quality diffraction data.[14]
-
Procedure: Using a microscope, identify a well-formed, transparent crystal. Carefully scoop it from the vial using a cryo-loop and immediately plunge it into liquid nitrogen to flash-cool it. Mount the cryo-loop onto the goniometer head of the diffractometer.
-
-
Data Collection:
-
Causality: A complete dataset requires collecting diffraction data as the crystal is rotated through a wide range of angles.[14] This ensures that all unique crystallographic planes have a chance to satisfy Bragg's Law.
-
Procedure: Center the crystal in the X-ray beam. A modern diffractometer will automatically perform a series of scans to determine the unit cell dimensions and then proceed to collect a full sphere of diffraction data, typically over several hours.[7]
-
-
Structure Solution and Refinement:
-
Causality: The collected data (a list of reflection intensities) lacks phase information (the "phase problem").[15] Direct methods or other algorithms are used to generate an initial electron density map. This initial model is then iteratively refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[9][16]
-
Procedure: Use software packages like SHELXL or Olex2 to process the raw data, solve the structure, and perform refinement.[5] This involves adjusting atomic positions, occupancies, and atomic displacement parameters (thermal ellipsoids) until the model converges to a stable, chemically sensible structure with a low R-factor (a measure of agreement).[16]
-
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding behavior in solution. The choice of technique should be guided by the specific scientific question being asked.
Caption: A comparison of analytical techniques for structural elucidation.
Performance Metrics: A Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Output | 3D atomic coordinates | Chemical shifts, coupling constants | Mass-to-charge ratio | Predicted 3D coordinates, energies |
| Sample State | Solid (single crystal) | Solution | Gas/Solution | In silico |
| Structural Info | Absolute, direct 3D structure[8] | Indirect, through-bond/space correlations[17] | Connectivity via fragmentation | Theoretical prediction |
| Conformation | Single, solid-state conformation[18] | Time-averaged solution conformation, dynamics[19] | N/A | Lowest energy conformers predicted[20] |
| Stereochemistry | Unambiguous absolute & relative | Primarily relative (NOE) | Generally N/A | Can predict relative stability |
| Key Advantage | Definitive structural truth | Information on dynamics in solution[21] | High sensitivity, molecular formula | Predictive power, no sample needed |
| Key Limitation | Requires high-quality crystals | Indirect structural data, size limits | No 3D structural information | Requires experimental validation |
Field-Proven Insights: A Synergistic Approach
The most comprehensive understanding of a this compound derivative is achieved when these techniques are used in concert.
-
Crystallography and NMR: A powerful combination. NMR can reveal the predominant conformation in solution, which may differ from the solid-state structure found by crystallography due to crystal packing forces. For instance, a study on 4-substituted cyclohexanone hydrazone salts used both NMR and X-ray crystallography to show that while the axial conformer predominated in solution, the solid-state structure provided definitive proof of this preference.[22] This synergy validates that the solution-state conformation is not an artifact and provides a complete picture of the molecule's behavior.
-
Crystallography and Computation: Computational methods, like Density Functional Theory (DFT), can predict the relative energies of different chair and twist-boat conformations.[20] An experimentally determined crystal structure serves as the ultimate benchmark to validate and refine these computational models, leading to more accurate predictive power for future derivatives.
Conclusion: The Indispensable Role of X-ray Crystallography
For researchers and drug development professionals working with this compound derivatives, X-ray crystallography is not merely one option among many; it is the foundational technique for establishing unequivocal structural proof. It provides the high-resolution, three-dimensional data that is essential for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. While NMR and computational modeling offer invaluable insights into dynamic behavior and theoretical possibilities, the crystal structure remains the anchor of empirical truth. By integrating these methods, scientists can build a holistic understanding of their molecules, accelerating the journey from a synthetic intermediate to a potent therapeutic agent.
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- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 16. books.rsc.org [books.rsc.org]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. people.bu.edu [people.bu.edu]
- 22. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 4-Chlorocyclohexanone Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, 4-chlorocyclohexanone serves as a versatile intermediate. Its reactivity, governed by the interplay of the carbonyl group and the chlorine substituent, makes it a subject of significant interest for kinetic studies. Understanding the rates and mechanisms of its transformations is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This guide provides a comparative analysis of the kinetics of three major reaction types involving this compound: nucleophilic substitution, reduction, and oxidation. By delving into the experimental data and mechanistic underpinnings, this document aims to equip researchers with the insights necessary to effectively harness the synthetic potential of this valuable building block.
Nucleophilic Substitution: The Favorskii Rearrangement
A classic and synthetically important reaction of α-halo ketones, including this compound, is the Favorskii rearrangement. This base-catalyzed transformation typically results in a ring contraction to form a cyclopentanecarboxylic acid derivative. The kinetics of this reaction are highly sensitive to the nature of the halogen, the base, and the solvent system.
Comparative Kinetics with 4-Bromocyclohexanone
A compelling way to understand the kinetics of the Favorskii rearrangement of this compound is to compare it with its bromo-analog. The leaving group ability of the halide is a critical factor in the rate-determining step of this reaction.
| Reactant | Relative Rate (Br/Cl) | Key Factors Influencing Rate |
| This compound | 1 | - Weaker C-Cl bond compared to C-Br. - Poorer leaving group ability of Cl⁻ compared to Br⁻. |
| 4-Bromocyclohexanone | 36 - 116 | - Stronger C-Br bond. - Superior leaving group ability of Br⁻ due to its larger size and polarizability. |
Table 1: Comparative reactivity of 4-halocyclohexanones in the Favorskii rearrangement.
The significantly higher reaction rate for 4-bromocyclohexanone underscores the importance of the carbon-halogen bond strength and the stability of the departing halide ion in this transformation.
Mechanistic Insights
The generally accepted mechanism for the Favorskii rearrangement of this compound involves the formation of a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement.
A proposed alternative mechanism suggests that the chloride ion, once eliminated, can act as a nucleophile, attacking the cyclopropanone intermediate to form a cyclopentane-carbonyl chloride, which then reacts with the alkoxide.
Experimental Protocol: Kinetic Analysis of the Favorskii Rearrangement
This protocol allows for the determination of the relative reaction rates of 4-chloro- and 4-bromocyclohexanone.
Objective: To quantitatively compare the rate constants of the Favorskii rearrangement for this compound and 4-bromocyclohexanone.
Materials:
-
This compound
-
4-Bromocyclohexanone
-
Standardized sodium methoxide in methanol
-
Anhydrous methanol
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Internal standard (e.g., undecane for GC analysis)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, prepare a solution of the 4-halocyclohexanone and the internal standard in anhydrous methanol.
-
Initiation: Add a pre-thermostatted solution of sodium methoxide in methanol to the reaction vessel to initiate the rearrangement.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining 4-halocyclohexanone relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the 4-halocyclohexanone concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Caption: Experimental workflow for kinetic analysis.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound yields 4-chlorocyclohexanol. The stereoselectivity of this reaction is a key consideration, with hydride attack possible from either the axial or equatorial face of the cyclohexanone ring.
Comparative Kinetics of Hydride Attack
The facial selectivity of hydride reduction is influenced by steric and electronic factors. For this compound, computational studies have provided insights into the activation energies for axial versus equatorial attack.
| Mode of Attack | Activation Energy (kcal/mol) | Predominant Product | Rationale |
| Axial | 12.8 | cis-4-Chlorocyclohexanol | Lower energy barrier, leading to the thermodynamically more stable equatorial alcohol. |
| Equatorial | 14.6 | trans-4-Chlorocyclohexanol | Higher energy barrier due to torsional strain with adjacent axial hydrogens. |
Table 2: Calculated activation energies for the hydride reduction of this compound.[1]
These computational findings are consistent with the experimental observation that the reduction of 4-substituted cyclohexanones with small hydride reagents like sodium borohydride predominantly yields the equatorial alcohol.
Mechanistic Considerations
The reduction of cyclohexanones by metal hydrides is a well-studied process. The stereochemical outcome is often explained by the Felkin-Anh model, which considers torsional strain in the transition state. Axial attack is generally favored for unhindered cyclohexanones as it avoids eclipsing interactions between the incoming nucleophile and the axial hydrogens at C2 and C6.
Caption: Stereochemical pathways in the hydride reduction.
Oxidation of this compound
The oxidation of this compound can proceed via several pathways, with the Baeyer-Villiger oxidation being a prominent example, leading to the formation of a lactone. Direct kinetic studies on the oxidation of this compound are not extensively reported in the literature. However, we can infer its likely reactivity by comparing it to the well-studied oxidation of cyclohexanone and other substituted analogs.
Inferred Reactivity in Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms is a key factor determining the regioselectivity of the reaction. For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially.
| Substrate | Oxidant | Catalyst | Key Observations |
| Cyclohexanone | H₂O₂ | Sn-zeolite beta | High selectivity for ε-caprolactone. |
| 4-Phenylcyclohexanone | m-CPBA | Sc(III)-N,N'-dioxide | The addition of the peroxy acid is the rate-determining step. |
| 4-Methylcyclohexanone | H₂O₂ | Candida Antarctica lipase B | Chemo-enzymatic kinetic resolution leading to enantioenriched lactone.[2] |
| This compound | (Predicted) | The electron-withdrawing nature of the chlorine atom is expected to influence the rate of oxidation and potentially the migratory aptitude of the adjacent carbons. |
Table 3: Comparative overview of Baeyer-Villiger oxidation of cyclohexanones.
The presence of the electron-withdrawing chlorine atom at the 4-position in this compound is anticipated to decrease the electron density of the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the peroxy acid compared to unsubstituted cyclohexanone.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation
This protocol provides a general framework for studying the Baeyer-Villiger oxidation of cyclic ketones.
Objective: To synthesize the corresponding lactone from a cyclic ketone and monitor the reaction progress.
Materials:
-
Cyclic ketone (e.g., this compound)
-
Oxidant (e.g., meta-chloroperoxybenzoic acid - m-CPBA)
-
Solvent (e.g., dichloromethane)
-
Buffer solution (e.g., sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Dissolve the cyclic ketone in the chosen solvent in a flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Addition of Oxidant: Add the oxidant portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench any excess oxidant with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a buffer solution and then with brine.
-
Isolation and Purification: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified lactone by NMR spectroscopy.
Conclusion
The kinetic behavior of this compound is a rich area of study, offering valuable insights for synthetic chemists. In nucleophilic substitution reactions like the Favorskii rearrangement, the nature of the halogen plays a dominant role in determining the reaction rate. For carbonyl reductions, stereoselectivity is a key consideration, with a predictable preference for the formation of the equatorial alcohol. While direct kinetic data for the oxidation of this compound is limited, comparisons with related cyclohexanones suggest that the electronic effects of the chlorine substituent will be a significant factor. The experimental protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to further explore and exploit the reactivity of this important synthetic intermediate.
References
- Tsuchida, N., Yamazaki, S., & Yamabe, S. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 6(15), 2733–2741. [Link]
- Wikipedia. (2023, December 12). Favorskii rearrangement.
- Silva, R. O., et al. (2020). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Journal of Physical Organic Chemistry, 33(11), e4115. [Link]
- Zhang, L., et al. (2015). Theoretical Studies on the Asymmetric Baeyer-Villiger Oxidation Reaction of 4-Phenylcyclohexanone with m-Chloroperoxobenzoic Acid Catalyzed by Chiral Scandium(III)-N,N'-Dioxide Complexes. Chemistry – An Asian Journal, 10(7), 1563-1574. [Link]
- González-Berdullas, P., et al. (2016). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone.
- González-Berdullas, P., et al. (2016). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone.
Sources
A Comparative Guide to the Synthetic Routes of 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocyclohexanone is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its cyclohexane framework, substituted with both a reactive ketone and a chlorine atom, allows for diverse chemical modifications, making it a valuable building block in modern organic synthesis. The chlorine atom can be displaced through nucleophilic substitution, while the ketone functionality can undergo reactions such as reduction, condensation, and rearrangement. The biological activity of chlorinated compounds often surpasses their non-chlorinated counterparts, further highlighting the importance of this compound in medicinal chemistry.
The selection of an optimal synthetic route to this compound is a critical decision in any research or development endeavor, profoundly impacting factors such as yield, purity, cost, safety, and environmental footprint. This in-depth technical guide provides a comparative analysis of three prominent synthetic pathways to this compound, offering objective, data-driven insights to inform your selection process. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a clear comparison of the advantages and disadvantages of each method.
Synthetic Route 1: Direct Chlorination of Cyclohexanone
The direct chlorination of cyclohexanone represents the most straightforward approach to this compound. This method typically involves the reaction of cyclohexanone with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst.
Reaction Mechanism
The direct chlorination of cyclohexanone proceeds through an enol or enolate intermediate. The reaction is typically acid or base-catalyzed to facilitate the formation of the enol/enolate, which then acts as a nucleophile, attacking the electrophilic chlorine source.
Caption: Mechanism of Direct Chlorination of Cyclohexanone.
A key challenge in this route is controlling the regioselectivity. The formation of 2-chlorocyclohexanone is a common side reaction, and polychlorination can also occur.[1] Achieving high selectivity for the 4-position often requires careful optimization of reaction conditions, including the choice of chlorinating agent, solvent, temperature, and catalyst. For instance, the use of stannic chloride (SnCl₄) as a catalyst has been shown to enable monochlorination with high selectivity in related systems.
Experimental Protocol
Materials:
-
Cyclohexanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Synthetic Route 2: Oxidation of 4-Chlorocyclohexanol
This two-step approach involves the synthesis of the precursor alcohol, 4-chlorocyclohexanol, followed by its oxidation to the desired ketone. This route often provides better selectivity and avoids the formation of isomeric byproducts common in direct chlorination.
Reaction Mechanism
The oxidation of a secondary alcohol to a ketone can be achieved using various oxidizing agents. A widely used and mild method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[2][3][4]
The mechanism involves the formation of an alkoxysulfonium salt intermediate from the alcohol and the activated DMSO. A hindered, non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon bearing the hydroxyl group, leading to the collapse of the intermediate and formation of the ketone, dimethyl sulfide, and triethylammonium salt.[5][6]
Caption: Mechanism of Swern Oxidation of 4-Chlorocyclohexanol.
Experimental Protocol (Swern Oxidation)
Materials:
-
4-Chlorocyclohexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4-chlorocyclohexanol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and after 15 minutes, allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Synthetic Route 3: From p-Chlorophenol via Catalytic Hydrogenation and Oxidation
For larger-scale and industrial applications, starting from readily available and inexpensive bulk chemicals is highly desirable. This route utilizes p-chlorophenol as the starting material, which is first catalytically hydrogenated to 4-chlorocyclohexanol, followed by oxidation to the target ketone.
Reaction Mechanism
The first step is the catalytic hydrogenation of the aromatic ring of p-chlorophenol. This is typically achieved using a heterogeneous catalyst, such as rhodium or palladium on a carbon support, under a hydrogen atmosphere.[7] The choice of catalyst and reaction conditions is crucial to selectively hydrogenate the aromatic ring without causing hydrodechlorination (removal of the chlorine atom).
Caption: Synthesis of this compound from p-Chlorophenol.
The subsequent oxidation of the resulting 4-chlorocyclohexanol to this compound can be carried out using various methods, as described in Route 2. For industrial-scale synthesis, a more cost-effective and environmentally benign oxidant than the Swern reagents, such as hypochlorite in the presence of a catalyst, might be preferred.[8] A patent also describes the use of oxygen-containing gas as a green oxidant for the oxidation of substituted cyclohexanols.[9]
Experimental Protocol
Part A: Catalytic Hydrogenation of p-Chlorophenol
Materials:
-
p-Chlorophenol
-
Rhodium on carbon (Rh/C) catalyst (e.g., 5%)
-
Methanol or another suitable solvent
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of a high-pressure hydrogenator, dissolve p-chlorophenol in methanol.
-
Carefully add the Rh/C catalyst under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-chlorocyclohexanol, which can be purified by crystallization or distillation.
Part B: Oxidation of 4-Chlorocyclohexanol
The resulting 4-chlorocyclohexanol can then be oxidized to this compound using the protocol described in Synthetic Route 2 .
Comparison of Synthetic Routes
| Parameter | Direct Chlorination of Cyclohexanone | Oxidation of 4-Chlorocyclohexanol | From p-Chlorophenol |
| Starting Material | Cyclohexanone | 4-Chlorocyclohexanol | p-Chlorophenol |
| Number of Steps | 1 | 1 (from alcohol) or 2 (from other precursors) | 2 |
| Typical Yield | Moderate to Good (highly dependent on selectivity) | High (>90% for oxidation step) | Good to High |
| Key Reagents | Cl₂, SO₂Cl₂, catalysts | Oxalyl chloride, DMSO, triethylamine (Swern) | H₂, Rh/C or Pd/C, oxidizing agent |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature (Swern) | Elevated temperature and pressure for hydrogenation |
| Advantages | Atom economical, fewer steps | High selectivity, mild reaction conditions (Swern) | Inexpensive and readily available starting material, suitable for large scale |
| Disadvantages | Formation of isomeric and polychlorinated byproducts, difficult purification | Use of malodorous and sensitive reagents (Swern), requires pre-synthesis of the alcohol | Requires specialized high-pressure equipment, potential for hydrodechlorination |
| Safety Concerns | Use of corrosive and toxic chlorinating agents | Swern reagents are toxic and moisture-sensitive, reaction is exothermic | Hydrogen gas is flammable and explosive, handling of pyrophoric catalysts |
Conclusion
The choice of the most suitable synthetic route for this compound is contingent upon the specific requirements of the intended application.
-
Direct Chlorination of Cyclohexanone offers a rapid and atom-economical pathway, but the lack of regioselectivity often leads to challenging purification and lower overall yields of the desired 4-isomer. This route may be suitable for exploratory studies where small quantities are needed and purification is feasible.
-
Oxidation of 4-Chlorocyclohexanol provides a highly selective and reliable method for obtaining pure this compound. The Swern oxidation, in particular, is a mild and high-yielding reaction, making this route ideal for laboratory-scale synthesis where purity is paramount.
-
Synthesis from p-Chlorophenol is an attractive option for industrial-scale production due to the low cost and availability of the starting material. While it involves a two-step process and requires specialized hydrogenation equipment, the potential for a green oxidation step and the overall economics make it a strong candidate for commercial manufacturing.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers, scientists, and drug development professionals to make an informed decision and select the synthetic route that best aligns with their specific goals, resources, and scale of operation.
References
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Swern Oxid
- Swern Oxid
- Swern Oxid
- Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
- 2-chlorocyclohexanone - Organic Syntheses Procedure. Organic Syntheses. [Link]
- ( - Cyclohexanone, 2-chloro-2-methyl- - ) and - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Organic Chemistry Lab Report: Synthesis of Cyclohexanone.
- Analysis of reaction process in preparation of chlorocyclohexane by direct chlorination of cyclohexane.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
- 2-chlorocyclohexanol - Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound | C6H9ClO | CID 543522. PubChem. [Link]
- Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characteriz
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Chlorocyclohexanone: Validation of a Novel Catalytic Oxidation Method
Executive Summary
4-Chlorocyclohexanone is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, where its bifunctional nature allows for diverse molecular elaboration.[1] The development of efficient, safe, and environmentally benign synthetic routes to this key building block is a significant objective in process chemistry. This guide provides an in-depth comparative analysis of a novel, green synthetic method—catalytic aerobic oxidation of 4-chlorocyclohexanol—against a classical approach involving stoichiometric oxidation with pyridinium chlorochromate (PCC). Through objective comparison and presentation of experimental data, we demonstrate the superior performance of the modern catalytic method in terms of yield, safety, and environmental impact, offering a robust and scalable alternative for researchers and drug development professionals.
Introduction: The Synthetic Challenge of this compound
The synthesis of this compound presents a classic challenge in organic chemistry: achieving high regioselectivity and yield while employing practical and safe reagents. Direct chlorination of cyclohexanone, a seemingly straightforward approach, often results in a mixture of 2-chloro and 4-chloro isomers, along with polychlorinated byproducts, complicating purification and reducing the overall yield.[2][3]
An alternative and more controlled pathway is the oxidation of 4-chlorocyclohexanol. This precursor alcohol effectively locks in the desired 4-chloro substitution pattern. However, the choice of oxidant is critical. Traditional methods have heavily relied on stoichiometric, heavy-metal-based oxidants like chromium(VI) reagents (e.g., PCC, Jones reagent). While effective on a laboratory scale, these reagents are hazardous, generate significant toxic waste, and are unsuitable for large-scale industrial production.[4]
This guide validates a modern synthetic strategy that circumvents these issues: a catalytic system that utilizes molecular oxygen (from air) as the terminal oxidant. This approach, grounded in the principles of green chemistry, offers a compelling alternative to classical methods. We will now explore the mechanistic underpinnings, experimental protocols, and performance data of these two divergent synthetic philosophies.
Comparative Methodologies: Classical vs. Catalytic
Classical Method: Stoichiometric Oxidation with Pyridinium Chlorochromate (PCC)
The oxidation of secondary alcohols to ketones using chromium(VI) reagents is a cornerstone of organic synthesis. Pyridinium chlorochromate (PCC) is a milder variant that can be used in non-aqueous solvents like dichloromethane (DCM), minimizing over-oxidation.
Reaction Scheme:
Mechanistic Rationale: The reaction proceeds via the formation of a chromate ester intermediate. A subsequent base-assisted E2 elimination removes a proton from the alcohol-bearing carbon, leading to the formation of the ketone and a reduced chromium species. The choice of PCC is deliberate; its pyridinium counter-ion buffers the reaction, preventing the strongly acidic conditions that can promote side reactions. However, the reaction is stoichiometrically limited by the amount of PCC, and the chromium byproducts represent a significant waste disposal challenge. A reported yield for a similar oxidation to produce 4β-chlorocyclohexanone is a modest 31.1%, highlighting the potential for optimization.[1]
Novel Method: Catalytic Aerobic Oxidation
Drawing from modern advancements in green chemistry, this novel method employs a catalytic system to facilitate the oxidation of 4-chlorocyclohexanol using oxygen as the ultimate oxidant.[4] This approach dramatically improves the atom economy and environmental profile of the synthesis. While various catalytic systems can be employed, a representative system might involve a transition metal catalyst (e.g., based on copper or ruthenium) in conjunction with a co-catalyst.
Reaction Scheme:
Mechanistic Rationale: The catalytic cycle typically involves the oxidation of the alcohol by the active, high-valent metal catalyst to form the ketone and a reduced metal species. The reduced catalyst is then re-oxidized by molecular oxygen, regenerating the active catalyst and producing water as the sole byproduct. This cyclic process means only a small, sub-stoichiometric amount of the catalyst is required. The mild reaction conditions (often low temperature and atmospheric pressure) and the benign nature of the oxidant and byproduct make this method highly attractive for industrial-scale synthesis.[4]
Visualization of Synthetic Workflows
To better understand the practical differences between the two methods, the following diagrams illustrate the overall experimental workflows.
Caption: High-level comparison of the two synthetic routes.
Caption: Step-by-step workflow for the novel synthesis method.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including reagent quantities, reaction conditions, and purification steps to yield the final, validated product.
Protocol 1: Classical Synthesis via PCC Oxidation
-
Materials: 4-chlorocyclohexanol (5.0 g, 36.6 mmol), Pyridinium chlorochromate (PCC) (11.8 g, 54.9 mmol, 1.5 equiv), Dichloromethane (DCM) (100 mL), Celite or Silica Gel (20 g).
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add PCC and 100 mL of DCM.
-
In a separate beaker, dissolve 4-chlorocyclohexanol in 20 mL of DCM.
-
Add the alcohol solution to the PCC suspension in one portion. The mixture will become dark and warm.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add 100 mL of diethyl ether to the mixture and stir for 15 minutes.
-
Prepare a short plug of silica gel or Celite in a sintered glass funnel. Pass the reaction mixture through the plug to filter out the chromium tar. Wash the plug with additional diethyl ether (3 x 30 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford pure this compound.
-
-
Safety: PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). All chromium waste must be collected and disposed of according to institutional safety protocols.
Protocol 2: Novel Synthesis via Catalytic Aerobic Oxidation
-
Materials: 4-chlorocyclohexanol (5.0 g, 36.6 mmol), Catalyst A (e.g., Cu(I) salt, 1-5 mol%), Catalyst B (e.g., Co-catalyst, 0.5-2 mol%), Catalyst C (e.g., Additive, 1-5 mol%), Organic Solvent (e.g., Toluene, 100 mL).[4]
-
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and a gas inlet tube, add 4-chlorocyclohexanol, the catalyst system, and 100 mL of toluene.
-
Heat the mixture to 40-50 °C in an oil bath.[4]
-
Once the target temperature is reached, begin bubbling a gentle stream of air or oxygen through the reaction mixture via the gas inlet tube. Ensure a proper outlet to prevent pressure buildup.
-
Stir the reaction vigorously to ensure good gas-liquid mixing. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration (if heterogeneous) or through a simple workup procedure (if homogeneous).
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield high-purity this compound.
-
-
Safety: While significantly safer than the PCC method, standard laboratory precautions should be taken. Ensure adequate ventilation when using organic solvents.
Comparative Data Analysis
The choice of a synthetic method is ultimately guided by its performance. The following table summarizes the key metrics for the two approaches.
| Parameter | Classical Method (PCC Oxidation) | Novel Method (Catalytic Aerobic Oxidation) | Rationale & Justification |
| Typical Yield | 30-50% | >90% | The catalytic method avoids stoichiometric byproduct formation and harsh conditions, leading to higher selectivity and yield.[1][4] |
| Purity (Post-Purification) | >98% | >98% | Both methods can yield high-purity material, but the novel method requires less intensive purification due to fewer byproducts. |
| Reaction Time | 2-3 hours | 4-8 hours | The classical method is often faster on a small scale, but the catalytic method's scalability and efficiency outweigh this for larger preparations. |
| Reaction Temperature | Room Temperature | 40-50 °C | Both methods operate under mild thermal conditions.[4] |
| Reagents & Oxidant | PCC (Toxic, Stoichiometric) | Catalytic Metal System, O₂/Air (Benign) | The core advantage of the novel method is the replacement of a hazardous, stoichiometric oxidant with environmentally friendly air.[4] |
| Byproducts / Waste | Chromium Tar, Pyridinium HCl | Water | The novel method produces only water as a byproduct, representing a massive improvement in environmental impact.[4] |
| Scalability | Poor | Excellent | The cost, hazard, and waste associated with PCC make it unsuitable for large-scale synthesis. The catalytic method is designed for scalability. |
| Cost-Effectiveness | Low (Reagent Costly, High Waste) | High (Reusable Catalyst, Cheap Oxidant) | Although the initial catalyst may have a cost, its reusability and the use of free air as the oxidant make the novel method far more economical at scale. |
Conclusion and Recommendations
The validation of this novel catalytic aerobic oxidation clearly demonstrates its superiority over the classical PCC-based method for the synthesis of this compound. While the PCC oxidation remains a viable, quick option for small-scale laboratory synthesis, its significant drawbacks—low yield, use of a toxic reagent, and generation of hazardous waste—render it obsolete for modern process chemistry.
The catalytic method offers a paradigm shift, providing a high-yield, safe, cost-effective, and environmentally friendly alternative. Its reliance on a cheap, inexhaustible oxidant (air) and the production of only water as a byproduct align perfectly with the principles of green and sustainable chemistry. For researchers, scientists, and drug development professionals, the adoption of such catalytic aerobic oxidation methods is not merely an optimization but a necessary evolution towards more responsible and efficient chemical manufacturing.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and potential impurities is paramount to ensuring product quality, safety, and regulatory compliance. 4-Chlorocyclohexanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), often requires meticulous analytical monitoring.[1] Its potential classification as a genotoxic impurity (GTI) in certain synthetic routes necessitates highly sensitive and robust analytical methods capable of trace-level detection.[2][3]
This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Drawing upon established principles for the analysis of ketones and genotoxic impurities, this document offers field-proven insights, detailed experimental protocols, and supporting data to empower you in selecting and implementing the most appropriate analytical strategy for your specific application.
Executive Summary: A Comparative Overview
The choice between GC-MS and HPLC-UV for the analysis of this compound hinges on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for structural confirmation.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.[4][5] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection.[4][5] |
| Analyte Volatility | Ideal for volatile and thermally stable compounds like this compound.[6] | Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile ketones lacking a strong chromophore.[4] |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range, highly sensitive. | µg/mL range, dependent on derivatization efficiency. |
| Limit of Quantitation (LOQ) | Low µg/mL range. | 10-20 µg/mL range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Sample Throughput | Typically faster run times per sample.[7] | Can be slower due to longer run times and the additional derivatization step.[4] |
| Specificity | High, due to mass spectral data providing structural confirmation.[4] | Moderate, relies on retention time and UV absorbance of the derivative. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
For a volatile compound like this compound, GC-MS is often the more direct and specific analytical technique.[4] Its inherent sensitivity and the confirmatory power of mass spectrometry make it particularly well-suited for trace-level analysis of potential genotoxic impurities.[8][9][10]
The Rationale Behind the GC-MS Approach
The volatility of this compound allows for its straightforward introduction into the GC system, where it is separated from other components of the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a "fingerprint" for unambiguous identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of this compound.[10]
Experimental Workflow: GC-MS Analysis of this compound
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A Senior Application Scientist's Guide to Benchmarking Oxidizing Agents for 4-Chlorocyclohexanol Oxidation
Introduction: The Critical Role of Ketone Synthesis in Modern Chemistry
The oxidation of secondary alcohols to their corresponding ketones is a cornerstone transformation in organic synthesis. The resulting ketones, such as 4-chlorocyclohexanone derived from 4-chlorocyclohexanol, are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The choice of an oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, scalability, and safety. A suboptimal choice can lead to low yields, unwanted side reactions, or hazardous conditions, particularly when dealing with sensitive functional groups.
This guide provides a comprehensive comparison of several widely-used oxidizing agents for the conversion of 4-chlorocyclohexanol to this compound. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide detailed experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions for their specific synthetic challenges.
Comparative Analysis of Key Oxidizing Agents
The selection of an oxidant is a multi-faceted decision. Factors such as the scale of the reaction, the presence of other functional groups, and available laboratory equipment all play a crucial role. We will compare four major classes of oxidizing agents: chromium-based reagents, DMSO-activated systems (Swern Oxidation), hypervalent iodine compounds (Dess-Martin Periodinane), and catalytic systems (TEMPO).
Chromium (VI)-Based Reagents (e.g., Jones Oxidation)
Chromium (VI) reagents are among the most traditional and powerful oxidants.[1] The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, readily oxidizes secondary alcohols to ketones.[2][3]
Mechanism and Rationale: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid.[4][5] In a subsequent step, a base (often water) abstracts the proton on the carbon bearing the oxygen, leading to an E2-like elimination that forms the ketone and a reduced chromium (IV) species.[1][6] The potent oxidizing nature of Cr(VI) ensures a high reaction driving force.
Caption: Key stages of the Swern oxidation mechanism.
Advantages:
-
Mild Conditions: The reaction is performed at very low temperatures (-78 °C), preserving acid- and base-sensitive functional groups. [7]* High Yields: Generally provides excellent yields of aldehydes and ketones.
-
Metal-Free: Avoids the toxicity issues associated with heavy metal oxidants. [8] Disadvantages:
-
Cryogenic Temperatures: Requires a dry ice/acetone bath or cryocooler, which may not be practical for all labs or for large-scale synthesis. [7]* Malodorous Byproduct: Produces dimethyl sulfide (DMS), a volatile compound with a strong, unpleasant odor. [9][8]* Precise Stoichiometry: Requires careful control of reagent addition to avoid side reactions. [9]
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane)
The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that offers a mild and highly selective method for oxidizing alcohols. [10][11] Mechanism and Rationale: The reaction proceeds via a ligand exchange where the alcohol displaces one of the acetate groups on the iodine center. [12][13]An intramolecular proton transfer then occurs, followed by a reductive elimination that releases the ketone, iodinane, and acetic acid. [11]The reaction is typically run at room temperature in chlorinated solvents. [10][14]
Caption: Simplified mechanism of Dess-Martin oxidation.
Advantages:
-
Mild and Selective: Operates under neutral conditions at room temperature, tolerating a wide range of functional groups. [11]* Operational Simplicity: The reaction is easy to set up and typically proceeds to completion quickly. [14]* Easy Workup: The iodinane byproduct can often be removed by simple filtration or an aqueous wash. [15][16][17] Disadvantages:
-
Cost and Availability: DMP is a relatively expensive reagent, especially for large-scale reactions. [15]* Safety: DMP is known to be shock-sensitive and potentially explosive, especially when impure or upon heating, requiring careful handling. [15]* Stoichiometric Waste: Generates a significant amount of iodine-containing waste.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that can act as a catalyst for alcohol oxidations in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). [18][19]This method is a hallmark of "green chemistry."
Mechanism and Rationale: The catalytic cycle begins with the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant (e.g., NaOCl). [18]This ion is the active oxidant that reacts with the alcohol to form the ketone, regenerating a hydroxylamine species. The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the co-oxidant, completing the catalytic cycle. [18] Advantages:
-
Green and Safe: Uses a catalytic amount of the reagent with an inexpensive and environmentally benign co-oxidant like bleach. [19][20]* High Selectivity: The reaction conditions are typically mild (0 °C to room temperature) and highly selective for primary and secondary alcohols.
-
Scalable: The catalytic nature makes it attractive for industrial applications.
Disadvantages:
-
pH Sensitivity: The reaction rate and selectivity can be highly dependent on the pH of the reaction mixture.
-
Substrate Scope: Some substrates, particularly those with electron-rich moieties, can undergo side reactions like chlorination with NaOCl. [18]* Over-oxidation: For primary alcohols, careful control is sometimes needed to prevent over-oxidation to the carboxylic acid. [19]
Quantitative Performance Comparison
The following table summarizes the key operational parameters and expected outcomes for the oxidation of a typical secondary alcohol like 4-chlorocyclohexanol.
| Feature | Jones Oxidation | Swern Oxidation | Dess-Martin Periodinane | TEMPO/NaOCl |
| Typical Temperature | 0 - 25 °C [21] | -78 °C [22] | Room Temperature [10] | 0 °C to Room Temp [19] |
| Reaction Time | < 1 hour [23] | 1 - 2 hours [24] | 0.5 - 2 hours [14] | 1 - 4 hours |
| Typical Yield | > 85% | > 90% | > 90% | > 90% |
| Key Byproducts | Cr(III) salts [6] | Dimethyl sulfide, Et₃NHCl [25] | Iodinane, Acetic Acid [10] | NaCl, H₂O [19] |
| Workup Procedure | Quenching, extraction, chromium salt removal | Aqueous quench, extraction | Filtration or aqueous wash with Na₂S₂O₃ [17] | Aqueous quench, extraction |
| Primary Hazard | Highly toxic, carcinogenic [3] | Malodorous, cryogenic | Potentially explosive [15] | Corrosive (bleach) |
Experimental Workflow and Protocols
A successful oxidation requires not only the correct choice of reagents but also meticulous execution of the experimental procedure.
Caption: General experimental workflow for alcohol oxidation.
Protocol 1: Swern Oxidation of 4-Chlorocyclohexanol
Rationale: This protocol is chosen for its high yield and compatibility with the chloro- functionality under mild, metal-free conditions.
Materials:
-
Oxalyl chloride (2 M in CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO)
-
4-Chlorocyclohexanol
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Three-neck round-bottom flask with stir bar, dropping funnels, and nitrogen inlet
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous CH₂Cl₂ (0.5 M relative to the alcohol) followed by DMSO (2.4 equiv). [22]3. Slowly add oxalyl chloride solution (1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. Stir for 15 minutes. [22]4. Add a solution of 4-chlorocyclohexanol (1.0 equiv) in CH₂Cl₂ dropwise over 10 minutes. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, which may cause the mixture to become thick. [22]Stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Chlorocyclohexanol
Rationale: This protocol is selected for its operational simplicity, neutral conditions, and rapid execution at room temperature.
Materials:
-
Dess-Martin Periodinane (DMP)
-
4-Chlorocyclohexanol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask with stir bar
Procedure:
-
To a round-bottom flask, add 4-chlorocyclohexanol (1.0 equiv) and anhydrous CH₂Cl₂ (0.1-0.2 M).
-
Add solid Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature. [26]3. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete in 1-2 hours). The mixture will become heterogeneous as the iodinane byproduct precipitates. [16] Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce any remaining DMP and the iodinane byproduct). [17]3. Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by flash chromatography if necessary.
Conclusion and Recommendations
The oxidation of 4-chlorocyclohexanol can be achieved effectively by several methods, each with a distinct profile of advantages and disadvantages.
-
For Small-Scale, Rapid Synthesis with Sensitive Substrates: Dess-Martin Periodinane is often the superior choice due to its mild, neutral conditions and operational simplicity.
-
For High Yields and Good Functional Group Tolerance (when cryogenics are available): The Swern oxidation is an excellent, reliable method, provided the malodorous byproduct can be managed.
-
For Green Chemistry and Large-Scale Applications: TEMPO-catalyzed oxidation is highly attractive due to its catalytic nature and use of inexpensive, environmentally friendly reagents. It is the recommended method for process development.
-
For Low-Cost, Brute-Force Oxidations (with extreme caution): Jones oxidation remains a viable, albeit hazardous, option when substrate sensitivity and environmental impact are not primary concerns.
Ultimately, the optimal choice of oxidizing agent requires a careful evaluation of the specific project goals, balancing the need for efficiency and selectivity against practical considerations of safety, cost, and scale.
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Characterizing the Ephemeral: A Comparative Guide to the Reaction Intermediates of 4-Chlorocyclohexanone
For the modern researcher, scientist, and drug development professional, understanding the transient species that dictate the course of a chemical reaction is paramount. 4-Chlorocyclohexanone, a versatile building block in organic synthesis, presents a fascinating case study in the elucidation of reaction intermediates. Its reactivity is multifaceted, offering pathways of nucleophilic attack at both the carbonyl carbon and the carbon bearing the chlorine atom. The conformational flexibility of the cyclohexane ring further complicates this landscape, with the axial and equatorial conformers exhibiting distinct reactivity. This guide provides an in-depth, objective comparison of the methods used to characterize the fleeting intermediates formed during its reactions, supported by experimental data and computational insights.
The journey from this compound to its various substituted products is not a direct leap but a passage through a series of short-lived, high-energy states. These reaction intermediates, though elusive, hold the key to optimizing reaction conditions, controlling stereoselectivity, and ultimately, designing more efficient synthetic routes. This guide will navigate the principal reaction pathways and the advanced analytical techniques employed to shine a light on these transient molecular species.
The Dichotomy of Reactivity: Nucleophilic Attack at Two Fronts
This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the C-4 carbon attached to the chlorine atom. This duality gives rise to two major classes of intermediates: tetrahedral intermediates from carbonyl addition and intermediates of nucleophilic substitution . A third possibility, the formation of an enolate intermediate via deprotonation at the α-carbon, adds another layer of complexity, particularly in the context of rearrangement reactions.
Tetrahedral Intermediates: A Fleeting Embrace at the Carbonyl
The attack of a nucleophile on the carbonyl group of this compound leads to the formation of a tetrahedral intermediate. These species are characterized by the transformation of the sp²-hybridized carbonyl carbon to an sp³-hybridized center. The stability of these intermediates is often low, and they readily collapse back to the starting material or proceed to product.
Intermediates of Nucleophilic Substitution: The Fate of the C-Cl Bond
Direct attack of a nucleophile at the C-4 position, displacing the chloride ion, proceeds through a transition state that can be conceptualized as having carbocation character, particularly in SN1-type reactions. The stereochemistry of the starting material, specifically the axial or equatorial orientation of the chlorine atom, profoundly influences the rate and mechanism of this substitution. Kinetic studies have revealed that substitution of an axial chlorine is significantly faster than that of an equatorial chlorine.
Enolate Intermediates: The Path to Rearrangement
Under basic conditions, deprotonation of the α-protons (at C-2 and C-6) can occur, leading to the formation of an enolate intermediate. While this is a common pathway for many ketones, in the case of α-haloketones, it can initiate the well-known Favorskii rearrangement. Although this compound is a γ-haloketone, the principles of enolate formation and subsequent intramolecular reactions are crucial to consider in a comprehensive analysis.
A Multi-pronged Approach to Characterization: Spectroscopic and Computational Methods
The direct observation and characterization of these transient intermediates necessitate a combination of sophisticated analytical techniques and powerful computational tools.
Spectroscopic Characterization: Capturing a Molecular Snapshot
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For reaction intermediates, techniques like low-temperature NMR can be employed to slow down the reaction rate and increase the lifetime of the transient species, allowing for their detection.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions. In the context of reaction intermediates, techniques like electrospray ionization (ESI-MS) can be used to gently ionize and detect transient species directly from the reaction mixture. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The disappearance of the strong carbonyl stretch of this compound (typically around 1720 cm⁻¹) and the appearance of new bands can signal the formation of an intermediate. For example, the formation of a hydroxyl group in a tetrahedral intermediate would be indicated by a broad absorption in the 3200-3600 cm⁻¹ region.
Computational Chemistry: Illuminating the Unseen
In silico modeling provides a powerful complement to experimental techniques. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:
-
Calculate the geometries and energies of reactants, intermediates, transition states, and products. This allows for the construction of a potential energy surface for the reaction, providing insights into the reaction mechanism and the relative stabilities of intermediates.
-
Predict spectroscopic properties (NMR chemical shifts, IR frequencies) of proposed intermediates. These predicted data can then be compared with experimental results to confirm the identity of a transient species.
Comparative Analysis of Intermediates from Common Nucleophilic Reactions
To illustrate the application of these characterization methods, we will consider the reactions of this compound with three common nucleophiles: hydroxide, methoxide, and ammonia.
Reaction with Sodium Hydroxide: The Path to 4-Hydroxycyclohexanone
The reaction of this compound with sodium hydroxide can proceed via two main pathways: nucleophilic addition to the carbonyl to form a tetrahedral intermediate, or direct SN2 substitution at the C-4 position.
Expected Intermediates:
-
Tetrahedral Intermediate (Addition-Elimination): Attack of OH⁻ at the carbonyl carbon.
-
Transition State (SN2): Backside attack of OH⁻ at the C-Cl bond.
| Intermediate/Product | Key Spectroscopic Features (Predicted/Observed) |
| This compound (Starting Material) | ¹³C NMR: ~209 ppm (C=O), ~60 ppm (C-Cl). IR: ~1720 cm⁻¹ (C=O stretch). MS: M⁺ at m/z 132/134 (due to ³⁵Cl/³⁷Cl isotopes). |
| Tetrahedral Intermediate | ¹³C NMR: Absence of C=O peak, appearance of a new sp³ carbon signal around 90-100 ppm. IR: Disappearance of C=O stretch, appearance of a broad O-H stretch (~3400 cm⁻¹). |
| 4-Hydroxycyclohexanone (Product) | ¹³C NMR: ~211 ppm (C=O), ~68 ppm (C-OH). ¹H NMR: Signal for the proton on the carbon bearing the hydroxyl group. IR: ~1715 cm⁻¹ (C=O stretch), broad O-H stretch (~3400 cm⁻¹). MS: M⁺ at m/z 114. |
Experimental Protocol: Low-Temperature NMR for Trapping the Tetrahedral Intermediate
-
Dissolve this compound in a suitable deuterated solvent (e.g., CD₂Cl₂) in an NMR tube.
-
Cool the NMR probe to a low temperature (e.g., -78 °C).
-
Acquire a ¹H and ¹³C NMR spectrum of the starting material.
-
Inject a pre-cooled solution of NaOH in D₂O into the NMR tube.
-
Immediately acquire a series of ¹H and ¹³C NMR spectra to observe the appearance and disappearance of signals corresponding to the intermediate and product.
Computational Insights: DFT calculations can be used to model the potential energy surface of both the addition-elimination and SN2 pathways. The calculated activation energies for each pathway can help predict the dominant reaction mechanism under different conditions.
Reaction with Sodium Methoxide: Formation of 4-Methoxycyclohexanone
Similar to the reaction with hydroxide, sodium methoxide can act as a nucleophile at both the carbonyl carbon and the C-4 position.
Expected Intermediates:
-
Tetrahedral Intermediate: Attack of CH₃O⁻ at the carbonyl carbon.
-
Transition State (SN2): Attack of CH₃O⁻ at the C-Cl bond.
| Intermediate/Product | Key Spectroscopic Features (Predicted/Observed) |
| Tetrahedral Intermediate | ¹³C NMR: Absence of C=O peak, new sp³ carbon signal around 100-110 ppm, and a methoxy signal (~50 ppm). IR: Disappearance of C=O stretch. |
| 4-Methoxycyclohexanone (Product) | ¹³C NMR: ~209 ppm (C=O), ~78 ppm (C-OCH₃), ~56 ppm (OCH₃). IR: ~1720 cm⁻¹ (C=O stretch). MS: M⁺ at m/z 128. |
Experimental Protocol: ESI-MS for Direct Detection of Intermediates
-
Prepare a solution of this compound in methanol.
-
Prepare a solution of sodium methoxide in methanol.
-
Use a syringe pump to introduce the two solutions into a mixing tee connected to the ESI source of a mass spectrometer.
-
Acquire mass spectra in negative ion mode to detect the deprotonated tetrahedral intermediate or in positive ion mode to detect sodiated adducts.
Reaction with Ammonia: Synthesis of 4-Aminocyclohexanone
The reaction with ammonia introduces the possibility of forming an imine as a final product, which involves a tetrahedral intermediate followed by dehydration.
Expected Intermediates:
-
Tetrahedral Intermediate (Carbinolamine): Attack of NH₃ at the carbonyl carbon.
-
Transition State (SN2): Attack of NH₃ at the C-Cl bond.
| Intermediate/Product | Key Spectroscopic Features (Predicted/Observed) |
| Tetrahedral Intermediate (Carbinolamine) | ¹³C NMR: Absence of C=O peak, new sp³ carbon signal around 85-95 ppm. IR: Disappearance of C=O stretch, appearance of N-H and O-H stretches. |
| 4-Aminocyclohexanone (Product) | ¹³C NMR: ~212 ppm (C=O), ~48 ppm (C-NH₂). IR: ~1710 cm⁻¹ (C=O stretch), N-H stretches (~3300-3400 cm⁻¹). MS: M⁺ at m/z 113. |
Comparative Summary of Characterization Techniques
| Technique | Advantages | Limitations | Best Suited For |
| Low-Temperature NMR | Provides detailed structural information. | Requires relatively stable intermediates. | Characterizing tetrahedral intermediates and tracking reaction kinetics. |
| ESI-MS | Highly sensitive for detecting low concentrations of intermediates. | Provides limited structural information (mass-to-charge ratio). | Direct detection of transient charged or chargeable species. |
| IR Spectroscopy | Good for identifying functional group changes. | Can be difficult to assign specific bands to intermediates in complex mixtures. | Monitoring the disappearance of reactants and appearance of products. |
| Computational Chemistry | Provides insights into unstable structures and transition states. | Accuracy depends on the level of theory and can be computationally expensive. | Predicting reaction pathways and spectroscopic properties of elusive intermediates. |
Conclusion: An Integrated Approach is Key
The characterization of this compound reaction intermediates is a challenging yet rewarding endeavor. A comprehensive understanding of these transient species cannot be achieved through a single technique. Instead, a synergistic approach that combines the strengths of various spectroscopic methods with the predictive power of computational chemistry is essential. By carefully designing experiments to trap or directly observe intermediates and by using theoretical models to interpret the results, researchers can gain unprecedented insights into the mechanisms that govern the reactions of this important synthetic building block. This knowledge is not merely academic; it is a critical component in the rational design of more efficient, selective, and sustainable chemical processes in the pharmaceutical and chemical industries.
References
- Gassman, P. G., & Guggenheim, T. L. (1983). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. Journal of Organic Chemistry, 48(19), 3247-3255.
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- National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexanone. PubChem.
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- PubChemLite. (n.d.). 4-aminocyclohexanone (C6H11NO).
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- Filo. (2023, November 3). When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol...
- Filo. (2024, May 27). When 2-chlorocyclohexanone-2¹⁴C was treated with sodium methoxide...
A Comparative Guide to Isotopic Labeling of Amines: Evaluating 4-Chlorocyclohexanone Against Established Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in fields reliant on mass spectrometry such as proteomics, metabolomics, and pharmaceutical development, the precise quantification of amine-containing molecules is a frequent and critical challenge. Isotopic labeling offers a powerful solution by introducing a stable isotope tag that allows for the accurate relative or absolute quantification of analytes. This guide provides an in-depth technical comparison of isotopic labeling strategies with a focus on the utility of 4-chlorocyclohexanone as a versatile and cost-effective derivatization reagent for primary and secondary amines.
We will objectively compare the performance of this compound-based labeling with established alternatives, including dansyl chloride and isobaric tags (iTRAQ and TMT), supported by established chemical principles and experimental data from analogous systems. This guide is designed to equip researchers with the necessary knowledge to make informed decisions when selecting an isotopic labeling strategy for their specific analytical needs.
The Principle of Amine Derivatization with this compound
The core of this labeling strategy lies in the reductive amination of a primary or secondary amine with this compound. This reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction to a stable secondary or tertiary amine. The isotopic label can be incorporated in one of two ways:
-
Using an isotopically labeled this compound (e.g., deuterated), where the mass difference is inherent to the reagent.
-
Using a non-labeled this compound in conjunction with an isotopically labeled reducing agent, such as sodium borodeuteride (NaBD₄).
The presence of the chlorine atom on the cyclohexyl ring provides an additional site for potential further chemical modification, though for the purposes of this guide, we will focus on its role as a stable substituent during the labeling process.
Synthesis of Isotopically Labeled this compound
For labeling strategies requiring a pre-labeled reagent, deuterated this compound can be synthesized. A plausible synthetic route involves the oxidation of a deuterated 4-chlorocyclohexanol precursor.
Proposed Synthesis of this compound-d₄
A potential route to a deuterated version of this compound could start from a deuterated cyclohexanol.
Step 1: Synthesis of Deuterated Cyclohexanol Deuterated cyclohexanol can be prepared from cyclohexene through hydroboration-oxidation using a deuterated borane, followed by oxidation.
Step 2: Chlorination of Deuterated Cyclohexanol The deuterated cyclohexanol can then be chlorinated to form deuterated 4-chlorocyclohexanol.
Step 3: Oxidation to Deuterated this compound Finally, the deuterated 4-chlorocyclohexanol is oxidized to the corresponding ketone. A common method for this transformation is using pyridinium chlorochromate (PCC).[1]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for isotopic labeling of amines using this compound. Two primary approaches are presented.
Protocol 1: Labeling with Deuterated this compound (Pre-labeled Reagent)
This protocol is based on established reductive amination procedures using cyclic ketones.[2][3]
Materials:
-
Amine-containing sample
-
Deuterated this compound (e.g., this compound-2,2,6,6-d₄)
-
Methanol (anhydrous)
-
Acetic acid
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in anhydrous methanol to a known concentration.
-
Reaction Mixture: In a reaction vial, combine the amine sample solution with a 1.5 to 2-fold molar excess of deuterated this compound.
-
pH Adjustment: Add a catalytic amount of acetic acid to achieve a pH between 4 and 6, which is optimal for imine formation.[6]
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a 1.5-fold molar excess of sodium cyanoborohydride to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[4]
-
Reaction: Continue stirring the reaction at room temperature overnight.
-
Quenching: Carefully quench the reaction by the dropwise addition of dilute HCl until gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the labeled amine.
-
Analysis: The resulting N-alkylated amine is now ready for LC-MS analysis.
Protocol 2: Labeling with Non-labeled this compound and Sodium Borodeuteride
This approach introduces the isotopic label during the reduction step.
Materials:
-
Amine-containing sample
-
This compound
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Acetic acid
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
The procedure is identical to Protocol 1, with the substitution of sodium borodeuteride for sodium cyanoborohydride in step 5. Sodium borodeuteride is a less selective reducing agent than sodium cyanoborohydride and can also reduce the starting ketone.[6] Therefore, it is crucial to allow for sufficient time for imine formation before the addition of the reducing agent.
Visualization of Experimental Workflows
Caption: Workflow for amine labeling with deuterated this compound.
Caption: Workflow for amine labeling using this compound and NaBD4.
Comparative Analysis with Alternative Labeling Reagents
The choice of a labeling reagent is critical and depends on the specific requirements of the experiment, including the nature of the analyte, the complexity of the sample matrix, and the desired level of multiplexing.
| Feature | This compound | Dansyl Chloride | iTRAQ/TMT | SILAC |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary | Not applicable (metabolic labeling) |
| Labeling Chemistry | Reductive Amination | Sulfonylation | N-hydroxysuccinimide (NHS) ester chemistry | In vivo metabolic incorporation |
| Multiplexing | Typically 2-plex (light vs. heavy) | 2-plex with isotopic forms | Up to 16-plex (TMT)[7] | Up to 3-plex (light, medium, heavy) |
| Quantification Level | MS1 | MS1 | MS2/MS3 (reporter ions) | MS1 |
| Ionization Enhancement | Moderate | High[8] | High | Not applicable |
| Cost | Low | Moderate | High | High (especially for animal studies) |
| Advantages | Cost-effective, simple chemistry, stable label | Enhances chromatographic retention and ionization, fluorescent tag | High multiplexing capacity, applicable to diverse samples | High accuracy, reflects true metabolic state |
| Disadvantages | Potential for side reactions, limited multiplexing | Can be non-specific, derivatives may be light-sensitive | Ratio compression, complex workflow[9] | Limited to cell culture, not applicable to all organisms |
In-Depth Comparison
This compound: The Cost-Effective Workhorse
The primary advantage of using this compound is its cost-effectiveness and the straightforward nature of reductive amination. The resulting N-cyclohexyl derivatives are generally stable. However, the limited multiplexing capability (typically binary labeling) is a significant drawback for high-throughput quantitative studies. Furthermore, the introduction of a relatively bulky and non-polar cyclohexyl group can alter the chromatographic behavior of polar analytes, which may be advantageous or disadvantageous depending on the separation method.
Dansyl Chloride: The Sensitive and Versatile Reagent
Dansyl chloride is a well-established derivatization reagent that not only provides a tag for quantification but also significantly enhances the ionization efficiency of amines in mass spectrometry.[8] The dansyl group is also fluorescent, allowing for orthogonal detection methods. Isotopically labeled versions of dansyl chloride are commercially available, facilitating binary quantitative experiments.[10] However, the derivatization reaction can sometimes lack specificity, and the derivatives can be susceptible to degradation.
iTRAQ/TMT: The High-Throughput Multiplexing Champions
Isobaric tags like iTRAQ and TMT have revolutionized quantitative proteomics by enabling the simultaneous analysis of multiple samples (up to 16 with TMTpro).[7][11] These reagents react with primary amines to introduce tags that are isobaric at the MS1 level, with quantification occurring at the MS2 or MS3 level based on reporter ions.[11] This high level of multiplexing is a major advantage for large-scale studies. The main drawback is the potential for ratio compression, where the co-isolation of interfering ions can lead to an underestimation of quantitative differences between samples.[9] Additionally, the cost of these reagents is significantly higher than that of simpler labeling compounds.
SILAC: The Gold Standard for in vivo Labeling
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling technique where cells are grown in media containing "heavy" stable isotope-labeled essential amino acids.[11] This results in the in vivo incorporation of the label into all newly synthesized proteins. SILAC is considered highly accurate because the samples can be mixed at the very beginning of the experimental workflow, minimizing sample handling variability.[12] However, its application is primarily limited to cultured cells and is not suitable for tissues or biofluids.[12]
Mass Spectrometry Considerations for Deuterium-Labeled Compounds
When using deuterium-labeled reagents like deuterated this compound or sodium borodeuteride, it is important to be aware of potential isotopic effects. Deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[13][14] While often minor, this can be significant if it leads to differential matrix effects during elution.[13] In the mass spectrometer, the fragmentation patterns of deuterated and non-deuterated compounds are generally similar, but the mass shift of the fragments must be accounted for in data analysis. Alkylamines typically undergo a characteristic alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[15]
Conclusion
The choice of an isotopic labeling strategy is a critical decision in quantitative mass spectrometry. This compound, used in conjunction with reductive amination, presents a cost-effective and straightforward method for the binary labeling of primary and secondary amines. While it lacks the high multiplexing capabilities of isobaric tags like iTRAQ and TMT, its simplicity and affordability make it an attractive option for targeted quantitative studies.
For researchers requiring high sensitivity and enhanced chromatographic performance, dansyl chloride remains a robust choice. For high-throughput, multiplexed analyses, iTRAQ and TMT are the current standards, despite their higher cost and the potential for ratio compression. SILAC continues to be the gold standard for accuracy in cell culture-based quantitative proteomics.
Ultimately, the optimal labeling strategy depends on a careful consideration of the specific research question, sample type, desired throughput, and available budget. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed and effective choice for their amine quantification needs.
References
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- Lane, C. F. (1975). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses, 55, 93.
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- Paulo, J. A., et al. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 13(10), 4343–4352.
- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride).
- Sun, L., et al. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 36(11-12), 1431-1439.
- Romero, R., et al. (2000). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.
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- Borch, R. F., et al. (1971). The Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride. Journal of the American Chemical Society, 93(12), 2897-2904.
- Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996.
- Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized.
- ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives.
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- Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis.
- Fehnel, E. A., et al. (1953). The Preparation of trans-4-Chlorocyclohexanol. Journal of the American Chemical Society, 75(19), 4879-4879.
- RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons.
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- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
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- National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.
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- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
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Navigating the Reaction Maze: A Comparative Guide to Computational Analysis of 4-Chlorocyclohexanone Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, 4-chlorocyclohexanone stands as a versatile intermediate. Its reactivity, governed by the interplay of a ketone functionality and a chlorine substituent on a flexible cyclohexane ring, presents both opportunities and challenges. A thorough understanding of its reaction mechanisms is paramount for controlling product selectivity, optimizing reaction conditions, and ultimately, designing efficient synthetic routes. This guide provides a deep dive into the computational analysis of this compound's reaction mechanisms, offering a comparative look at theoretical approaches and their validation against experimental data. As senior application scientists, we aim to bridge the gap between theoretical calculations and practical laboratory work, providing insights into the "why" behind the "how."
The Dichotomy of Reactivity: Nucleophilic Substitution vs. Base-Induced Rearrangement
This compound's reactivity is primarily dictated by two competing pathways: direct nucleophilic substitution at the C4 position and base-induced reactions involving the enolizable α-protons. The choice of reagents and reaction conditions determines which pathway predominates.
A key reaction manifold for α-haloketones, including this compound, is the Favorskii rearrangement . This reaction, typically occurring in the presence of a base, leads to a ring contraction, yielding a cyclopentanecarboxylic acid derivative.[1][2] This rearrangement is of significant synthetic utility for accessing five-membered ring systems, which are prevalent in many biologically active molecules.[3]
The mechanism of the Favorskii rearrangement has been a subject of extensive investigation, with two primary pathways proposed: the cyclopropanone mechanism and the semibenzilic acid mechanism.[1][4] Computational studies have been instrumental in elucidating the energetic favorability of these pathways.
The Cyclopropanone Mechanism
The generally accepted mechanism for the Favorskii rearrangement of cyclic α-halo ketones proceeds through a cyclopropanone intermediate.[1][5]
Caption: A typical computational workflow for reaction mechanism analysis.
Experimental Protocol: The Favorskii Rearrangement of 2-Chlorocyclohexanone
To provide a practical context for the computational analysis, the following is a detailed protocol for the Favorskii rearrangement of the closely related 2-chlorocyclohexanone. The principles and procedures are directly applicable to this compound.
Objective: To synthesize methyl cyclopentanecarboxylate from 2-chlorocyclohexanone via a Favorskii rearrangement. [5] Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous diethyl ether
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, stirrer, reflux condenser, dropping funnel, calcium chloride drying tubes
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel (all protected with calcium chloride drying tubes), add a suspension of sodium methoxide in anhydrous ether.
-
Addition of Substrate: Begin stirring the sodium methoxide suspension. Slowly add a solution of 2-chlorocyclohexanone in dry ether dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
Workup: Cool the reaction mixture and add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extraction: Extract the aqueous layer twice with small portions of ether.
-
Washing: Combine all the ether extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and finally with saturated sodium chloride solution.
-
Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator.
-
Purification: Purify the crude ester by distillation under reduced pressure to obtain pure methyl cyclopentanecarboxylate.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ether and drying tubes is critical because sodium methoxide is a strong base that reacts readily with water, which would quench the reaction.
-
Exothermic Reaction Control: The dropwise addition and control of reflux are essential for safety and to prevent side reactions that may occur at higher temperatures.
-
Aqueous Workup: The series of washes is designed to remove unreacted base (HCl wash), acidic byproducts (bicarbonate wash), and dissolved salts (brine wash), leading to a purer product.
Conclusion: The Synergy of Computation and Experiment
The study of this compound's reaction mechanisms exemplifies the powerful synergy between computational chemistry and experimental work. Computational analysis provides a molecular-level understanding of complex reaction pathways, such as the Favorskii rearrangement, allowing for the prediction of product distributions and the rationalization of stereochemical outcomes. [6][7][8]In turn, experimental data is crucial for validating and refining computational models, ensuring their predictive power. For researchers in drug development and organic synthesis, leveraging both computational and experimental tools is no longer just an option but a necessity for accelerating innovation and achieving synthetic efficiency.
References
- Sorensen, T. S.; et al. (2025). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. [Source not further specified]
- Sorensen, T. S.; et al. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry. [Link]
- Uchida, T. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]
- Uchida, T. (2008). A new mechanism for the Favorskii rearrangement. PubMed. [Link]
- Sorensen, T. S.; et al. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry. [Link]
- Uchida, T. (n.d.). A new mechanism for the Favorskii rearrangement. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. [Link]
- NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. [Link]
- Myers, A. G. (n.d.). p1d4 favorskii. Andrew G Myers Research Group. [Link]
- Sorensen, T. S.; et al. (n.d.). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. Figshare. [Link]
- Tuñón, I.; et al. (n.d.). Quantum Mechanical/Molecular Mechanical Study on the Favorskii Rearrangement in Aqueous Media. The Journal of Physical Chemistry B. [Link]
- Scribd. (n.d.). Favorskii Rearrangement. Scribd. [Link]
- YouTube. (2020, October 31). Favorskii Rearrangement. [Link]
- YouTube. (2022, January 26). Favorskii Rearrangement. [Link]
- Study.com. (n.d.). If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentane carboxylate. Propose a mechanism for this reaction. Study.com. [Link]
- Kerala Public Service Commission. (n.d.). DETAILED SYLLABUS FOR THE POST OF JUNIOR CHEMIST IN MINING AND GEOLOGY DEPARTMENT/ASSISTANT CONSERVATION OFFICER IN STATE ARCHIV. Kerala Public Service Commission. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorocyclohexanone
As researchers and developers, our work with versatile synthetic intermediates like 4-Chlorocyclohexanone (C₆H₉ClO) is fundamental to innovation. However, our responsibility extends beyond the synthesis to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper handling of halogenated organic waste not only poses significant safety risks within the laboratory but also carries severe environmental consequences.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is structured to provide immediate, actionable information grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
Immediate Safety & Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is classified as a skin irritant and can cause serious eye damage.[1][2] Adherence to strict safety protocols is not merely procedural—it is essential for personnel protection.
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, with additional aprons or sleeves as necessary to prevent skin contact.
Quantitative Data Summary
A clear understanding of the substance's physical properties is crucial for safe handling and for anticipating its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [3][4] |
| Molecular Weight | 132.59 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Flash Point | ~87 °C (188.6 °F) | [6] |
| Boiling Point | ~155 °C (311 °F) | [2] |
| Hazards | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant | [1][2] |
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is correct waste segregation. As a chlorinated organic compound, it must be classified as Halogenated Organic Waste .[7]
Causality: Why is segregation so important?
-
Regulatory Compliance: Environmental agencies, such as the EPA, have strict regulations for the treatment and disposal of halogenated organic compounds (HOCs) due to their potential to form persistent environmental pollutants.[8][9]
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized flue gas scrubbing systems, a more complex and costly process than the fuel blending used for non-halogenated solvents.[10]
-
Safety: Mixing halogenated compounds with incompatible waste streams (e.g., strong acids, bases, or oxidizers) can trigger dangerous chemical reactions.[11][12]
The following decision workflow must be followed for all organic waste streams in the laboratory.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant.
Step 1: Container Selection and Preparation
Select a clean, leak-proof waste container made of a material chemically compatible with chlorinated ketones (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[11][13] Before adding any waste, affix a "Hazardous Waste" label to the container.
Step 2: Waste Collection
Carefully transfer the this compound waste into the prepared container.
-
DO NOT mix with non-halogenated organic waste.[10] This cross-contamination unnecessarily increases the volume of the more expensive halogenated waste stream.
-
DO NOT mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.[12]
-
DO NOT dispose of this compound down the drain.[10][13] This is illegal and environmentally harmful.
-
Keep the waste container closed at all times except when actively adding waste.[11]
Step 3: Labeling the Waste Container
The hazardous waste label must be filled out completely and legibly.[14] Do not use abbreviations or chemical formulas.
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List all constituents by their full chemical name (e.g., "this compound," "Dichloromethane"). Estimate the percentage of each component, ensuring the total equals 100%.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Flammable, Toxic).
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area (SAA) within your laboratory.[13] The SAA should be under the control of laboratory personnel and located at or near the point of generation. Ensure the container is within secondary containment to mitigate potential leaks.
The Science of Final Disposition: High-Temperature Incineration
The designated and required method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7][15]
The rationale for this method is rooted in the chemistry of chlorinated organics. The primary goal is the complete destruction of the hazardous compounds. This is achieved in thermal oxidizer systems that operate at temperatures high enough (e.g., 800°–1500° C) to break the stable carbon-chlorine bonds and convert the material into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[15][16]
However, the process presents a significant challenge: the potential formation of highly toxic byproducts like dioxins and furans if combustion is incomplete or occurs at lower temperatures (300-800 °C).[17][18][19] Furthermore, the generated HCl gas is highly corrosive and cannot be released into the atmosphere.[15]
To manage these risks, professional disposal facilities employ advanced systems:
-
Robust Combustion Control: Ensures complete oxidation and prevents the formation of toxic precursors.[16]
-
Flue Gas Scrubbing: The exhaust gas is passed through scrubbers, which neutralize and remove over 99% of the HCl.[16]
-
Rapid Cooling: Flue gases are cooled quickly to suppress the "de novo" synthesis of dioxins.[17]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
For a small spill:
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain & Absorb: Contain the spill and absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial sorbent pad.[13]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Label: Label the container with "Hazardous Waste," listing all contents.
For a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).
-
Secure: If safe to do so, close the doors to the affected area to contain vapors.
By adhering to these rigorous procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility.
References
- John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
- Smolecule. Buy this compound.
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- FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (Research paper).
- Wiley Online Library. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
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- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.
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A Researcher's Guide to the Safe Handling of 4-Chlorocyclohexanone
Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development. Yet, the potential of a substance like 4-Chlorocyclohexanone can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and causal framework for handling this reactive halogenated ketone. Our objective is to instill a deep, proactive safety culture, ensuring that your focus remains on innovation, not incident response.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is a combustible liquid and a potent irritant.[1] Its vapor is a lachrymator, a substance that causes tearing and intense eye irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact, all of which can lead to immediate harm.[1] It is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[1] Therefore, all handling procedures must be predicated on preventing any direct contact or inhalation.
| Hazard Classification | Description | Source |
| Flammable Liquid | Combustible liquid that can ignite with heat, sparks, or flames. | [OSHA 1910.106][2] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1] | [OSHA 29 CFR 1910.1200][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and is a lachrymator.[1][4] | [OSHA 29 CFR 1910.1200][3] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | [OSHA 29 CFR 1910.1200][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | [OSHA 29 CFR 1910.1200][3] |
The Core of Protection: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a passive checklist but an active risk mitigation strategy. Given the multifaceted hazards of this compound, a multi-layered defense is required.
Before any PPE is donned, engineering controls must be in place. All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[4] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be immediately accessible.[1]
Standard safety glasses are insufficient. The lachrymatory properties of this chemical demand more robust protection.
-
Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1]
-
Recommended: A full-face shield should be worn over the goggles. This provides an additional barrier against splashes and is crucial when handling larger quantities or during procedures with a higher risk of splashing. The face shield also offers protection to other areas of the face.
-
Gloves: Choosing the correct glove material is critical. Since no specific glove compatibility data for this compound is readily available, selection must be based on its chemical class (halogenated ketone). Nitrile gloves may offer some protection against minor splashes, but for prolonged contact or immersion, more robust materials are necessary.[5] Butyl rubber or Viton® are often recommended for chlorinated solvents and ketones.[5] Crucially, you must test the selected glove material for degradation and breakthrough with a small amount of the chemical before beginning extensive work. Always use a double-gloving technique (wearing two pairs of gloves) to increase protection, especially during high-risk procedures. Inspect gloves for any signs of degradation or perforation before each use.[6]
| Glove Material | Suitability for Halogenated Ketones | General Recommendation |
| Natural Rubber (Latex) | Poor | Not Recommended[5] |
| Nitrile | Fair to Good (for splash protection) | Suitable for short-duration tasks; check manufacturer data.[5] |
| Neoprene | Good | A viable option, offering moderate chemical resistance.[5] |
| Butyl Rubber | Very Good | Recommended for extended contact.[5] |
| Viton® | Excellent | Offers the highest level of protection against chlorinated solvents.[5] |
-
Body: A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger volumes or significant splash potential, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat. Ensure clothing is fully buttoned or fastened.
All routine handling must occur inside a chemical fume hood. However, in the event of a spill, a failure of engineering controls, or during specific non-routine high-risk procedures, respiratory protection is essential.
-
Required Respirator Type: A full-face respirator with an organic vapor (OV) cartridge is the best choice, as it also provides eye protection.[4] If using a half-mask respirator, it must be paired with chemical splash goggles.
-
Cartridge Selection: Use combination Organic Vapor/Acid Gas (OV/AG) cartridges, as hazardous decomposition can produce hydrogen chloride gas.[1]
-
Program Compliance: The use of respirators must be in accordance with a comprehensive respiratory protection program that meets the requirements of OSHA 29 CFR 1910.134, including medical clearance, fit testing, and training.[7][8]
Operational Plan: A Step-by-Step Procedural Guide
This workflow is designed to be a self-validating system, ensuring safety at each stage of handling.
Caption: Workflow for handling this compound.
Step 1: Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the most recent SDS for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year. Confirm the path to the nearest safety shower and eyewash station is unobstructed.
-
Assemble and Inspect PPE: Gather all necessary PPE. Inspect gloves for holes or signs of degradation. If a respirator is needed, perform a positive and negative pressure seal check.
Step 2: Active Handling
-
Work in a Fume Hood: Conduct all transfers, measurements, and reactions inside the fume hood with the sash at the lowest practical height.
-
Maintain Control: Keep containers of this compound sealed when not in immediate use to minimize vapor release.[9]
-
Avoid Incompatibilities: Store and handle away from strong oxidizing agents, strong bases, and reducing agents.[1]
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface with bare skin).
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after work is completed.[6]
Emergency Response Plan
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your facility's emergency response team. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[9]
Disposal Plan: Environmental Stewardship
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation is Key: this compound is a halogenated organic compound. It must not be mixed with non-halogenated solvent waste.[10][11][12] Doing so can significantly increase disposal costs and violate environmental regulations.
-
Collection: Collect all waste containing this compound (including contaminated absorbent materials and disposable PPE) in a designated, compatible, and properly sealed hazardous waste container.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid" and list "this compound" as a constituent.[9]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[9] Follow your institution's procedures for arranging pickup by the Environmental Health and Safety (EHS) department for final disposal.
By integrating these principles and procedures into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Brandeis University. Lachrymators | Laboratory Safety.
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- Emory University. Chemical Waste Disposal Guidelines.
- Oregon OSHA. Chemical Storage Guidelines: Flammable Materials.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-D.
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- U.S. Hazmat Rentals. What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18).
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- Fisher Scientific. SAFETY DATA SHEET: 2-Chlorocyclohexanone, stabilized. Revision Date 22-Sep-2023.
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- National Institute for Occupational Safety and Health. KETONES I: METHOD 2555. CDC.
- National Institute for Occupational Safety and Health. Criteria for a Recommended Standard: Occupational Exposure to Ketones. CDC.
- National Institute for Occupational Safety and Health. KETONES II: METHOD 2553. CDC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
